molecular formula C6H3Br2NO2 B1328564 2,5-Dibromoisonicotinic acid CAS No. 942473-59-8

2,5-Dibromoisonicotinic acid

Cat. No.: B1328564
CAS No.: 942473-59-8
M. Wt: 280.9 g/mol
InChI Key: CLIZDLYBXIPXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromoisonicotinic acid is a useful research compound. Its molecular formula is C6H3Br2NO2 and its molecular weight is 280.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dibromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLIZDLYBXIPXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649942
Record name 2,5-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942473-59-8
Record name 2,5-Dibromopyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromoisonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,5-Dibromoisonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,5-Dibromoisonicotinic Acid in Modern Chemistry

This compound, a halogenated derivative of pyridine-4-carboxylic acid, serves as a pivotal building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring two bromine atoms and a carboxylic acid group on a pyridine scaffold, offers multiple reactive sites for functionalization. This versatility makes it a highly valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. In drug development, the pyridine core is a common motif in pharmacologically active compounds, and the presence of bromine atoms allows for the facile introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this compound, offering detailed experimental protocols and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Primary Synthesis Pathway: Lithiation and Carboxylation of 2,5-Dibromopyridine

The most direct and widely employed method for the synthesis of this compound involves the regioselective lithiation of 2,5-dibromopyridine at the 4-position, followed by quenching with carbon dioxide. This approach is favored for its high efficiency and control over the position of carboxylation.

Causality Behind Experimental Choices

The choice of n-butyllithium (n-BuLi) in the presence of diisopropylamine to form lithium diisopropylamide (LDA) in situ is critical for the selective deprotonation at the C-4 position of 2,5-dibromopyridine. The bulky nature of LDA directs the metalation to the sterically less hindered 4-position, away from the bromine-substituted carbons. The reaction is conducted at very low temperatures (-70 to -80 °C) to prevent side reactions, such as halogen-metal exchange or decomposition of the organolithium intermediate. Tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium species and its low freezing point. The subsequent introduction of solid carbon dioxide (dry ice) provides the electrophile for the formation of the carboxylate salt, which upon acidic workup, yields the desired this compound.

Experimental Protocol: Synthesis of this compound from 2,5-Dibromopyridine

Materials:

  • 2,5-Dibromopyridine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon dioxide (dry ice), crushed

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Nitrogen gas (N₂)

Procedure: [1]

  • Preparation of LDA: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.05 eq.) in anhydrous THF. Cool the solution to -30 °C.

  • Slowly add n-BuLi (1.05 eq.) dropwise to the stirred solution, maintaining the temperature below -25 °C. Stir the resulting mixture at -30 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation of 2,5-Dibromopyridine: Cool the freshly prepared LDA solution to -80 °C. In a separate flask, dissolve 2,5-dibromopyridine (1.00 eq.) in anhydrous THF.

  • Add the solution of 2,5-dibromopyridine dropwise to the LDA solution over 1 hour, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -70 °C for 30 minutes.

  • Carboxylation: While maintaining the temperature at -70 °C, add crushed dry ice in several portions to the reaction mixture.

  • Stir the mixture at -70 °C for an additional 30 minutes.

  • Work-up and Isolation: Quench the reaction by the slow addition of deionized water at -70 °C. Allow the mixture to warm to room temperature.

  • Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Adjust the pH of the aqueous layer to 3-4 with concentrated HCl. A precipitate will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound as a white solid.

Synthesis_Pathway_1 cluster_precursor Precursor Synthesis cluster_main Main Synthesis 2_aminopyridine 2-Aminopyridine 2_amino_5_bromopyridine 2-Amino-5-bromopyridine diazonium_salt Diazonium Salt Intermediate 2_5_dibromopyridine 2,5-Dibromopyridine lithiated_intermediate 4-Lithio-2,5-dibromopyridine carboxylate_salt Lithium 2,5-dibromoisonicotinate product This compound

Synthesis of the Precursor: 2,5-Dibromopyridine

The starting material, 2,5-dibromopyridine, is not always commercially available in large quantities and may need to be synthesized. A common and reliable method starts from 2-aminopyridine.

Experimental Protocol: Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine

Materials:

  • 2-Aminopyridine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Heptane

Procedure: [2][3]

  • Diazotization and Bromination: In a suitable reaction vessel, dissolve 2-aminopyridine in 48% aqueous HBr, cooled to 0-5 °C in an ice-salt bath.

  • Slowly add liquid bromine to the mixture, maintaining the temperature below 10 °C.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, keeping the temperature between 0-5 °C.

  • Stir the reaction mixture for 30 minutes at this temperature.

  • Work-up and Isolation: Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution, ensuring the temperature remains below 20-25 °C.

  • Extract the mixture with diethyl ether or ethyl acetate.

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure.

  • Suspend the residue in heptane and collect the solid product, 2,5-dibromopyridine, by filtration.

Alternative Synthesis Pathway: Oxidation of 2,5-Dibromo-4-methylpyridine

An alternative route to this compound involves the oxidation of the methyl group of 2,5-dibromo-4-methylpyridine. This pathway is particularly useful if the latter is a more readily available starting material.

Rationale for the Oxidation Approach

The oxidation of an alkyl group on an aromatic ring to a carboxylic acid is a classic transformation in organic synthesis. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly employed for this purpose. The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a reasonable rate. The pyridine ring is generally resistant to oxidation under these conditions, allowing for the selective conversion of the methyl group.

Synthesis of the Precursor: 2,5-Dibromo-4-methylpyridine

A common method for the synthesis of 2,5-dibromo-4-methylpyridine starts from 2-amino-5-bromo-4-methylpyridine.

Experimental Protocol: Synthesis of 2,5-Dibromo-4-methylpyridine

Materials:

  • 2-Amino-5-bromo-4-methylpyridine

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Procedure:

  • Diazotization and Bromination: Dissolve 2-amino-5-bromo-4-methylpyridine in 48% aqueous HBr and cool to 2 °C in an ice-salt bath.

  • Add bromine dropwise while maintaining the internal temperature below 2 °C.

  • Subsequently, add a solution of sodium nitrite in water, keeping the internal temperature below 5 °C. Stir the reaction mixture between 0 °C and 5 °C for 1 hour.

  • Work-up and Isolation: Adjust the pH of the reaction mixture to approximately 13 by the slow addition of 50% aqueous NaOH solution, with cooling.

  • After warming the mixture to room temperature, extract it with ether.

  • Combine the organic phases, dry with anhydrous MgSO₄, and concentrate to give a brown oil.

  • Purify by column chromatography on silica gel (e.g., using 5% ether/hexane as eluent) to afford 2,5-dibromo-4-methylpyridine as a white solid.

Experimental Protocol: Oxidation of 2,5-Dibromo-4-methylpyridine

Materials:

  • 2,5-Dibromo-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

Procedure (Adapted from general procedures for methylpyridine oxidation): [2][3]

  • Oxidation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,5-dibromo-4-methylpyridine in water.

  • Heat the mixture to reflux.

  • Add potassium permanganate portion-wise over several hours to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Continue heating until the permanganate color persists, indicating the completion of the reaction.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and filter to remove the MnO₂.

  • If any purple color remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Acidify the filtrate with concentrated H₂SO₄ or HCl to a pH of 3-4.

  • Cool the solution in an ice bath to precipitate the this compound.

  • Collect the product by filtration, wash with cold water, and dry under vacuum.

Synthesis_Pathway_2 start 2,5-Dibromo-4-methylpyridine intermediate Potassium 2,5-dibromoisonicotinate start->intermediate Oxidation (KMnO₄, H₂O, Reflux) product This compound intermediate->product Acidification (HCl or H₂SO₄)

Discussion of an Unfavorable Pathway: Direct Bromination of Isonicotinic Acid

While the direct halogenation of an aromatic ring is a fundamental reaction, the direct bromination of isonicotinic acid to yield the 2,5-dibromo derivative is not a favorable or commonly reported pathway. The pyridine ring is an electron-deficient system due to the electronegativity of the nitrogen atom. Furthermore, the carboxylic acid group is an electron-withdrawing group, which further deactivates the ring towards electrophilic aromatic substitution. Electrophilic attack on the pyridine ring, when it does occur, is generally directed to the 3- and 5-positions. Therefore, attempting to directly brominate isonicotinic acid would likely result in a mixture of products, with the desired 2,5-isomer being a minor component, if formed at all, under harsh reaction conditions.

Comparative Analysis of Synthesis Pathways

Parameter Pathway 1: Lithiation of 2,5-Dibromopyridine Pathway 2: Oxidation of 2,5-Dibromo-4-methylpyridine
Starting Material 2,5-Dibromopyridine2,5-Dibromo-4-methylpyridine
Key Reagents n-BuLi, Diisopropylamine, CO₂Potassium permanganate
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereReflux in aqueous solution
Advantages High regioselectivity, generally good yields, direct carboxylation.Utilizes a classical and robust oxidation reaction, avoids organometallics.
Disadvantages Requires handling of pyrophoric n-BuLi, stringent anhydrous and inert conditions, cryogenic temperatures.Potential for over-oxidation or incomplete reaction, generation of MnO₂ waste.
Overall Feasibility Excellent for controlled, specific synthesis.Good alternative if the starting material is readily available.

Conclusion

For the synthesis of this compound, the lithiation of 2,5-dibromopyridine followed by carboxylation stands out as the most reliable and regioselective method. While it requires specialized handling of organolithium reagents and cryogenic conditions, it offers a direct and high-yielding route to the desired product. The alternative pathway involving the oxidation of 2,5-dibromo-4-methylpyridine is a viable option, particularly if the starting picoline derivative is more accessible. This method relies on more classical and less sensitive reaction conditions but may require more extensive purification. The direct bromination of isonicotinic acid is not a recommended approach due to the electronic properties of the pyridine ring that disfavor the required substitution pattern. The choice between the primary and alternative pathways will ultimately depend on the availability of starting materials, the scale of the synthesis, and the equipment and expertise available in the laboratory.

References

physicochemical properties of 2,5-Dibromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dibromoisonicotinic Acid

This guide provides a comprehensive technical overview of this compound, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it presents a versatile scaffold for the synthesis of novel chemical entities. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for its characterization. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Core Molecular Identity and Structural Attributes

This compound, also known by its IUPAC name 2,5-dibromopyridine-4-carboxylic acid, is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring bromine substituents at the C2 and C5 positions of the pyridine ring.[1] This substitution pattern significantly influences the molecule's electronic properties, reactivity, and steric profile, making it a unique building block.

The fundamental identifiers and structural details are summarized below.

PropertyValueSource
IUPAC Name 2,5-dibromopyridine-4-carboxylic acidPubChem[1]
CAS Number 942473-59-8PubChem, ChemScene[1][2]
Molecular Formula C₆H₃Br₂NO₂PubChem, ChemScene[1][2]
Molecular Weight 280.90 g/mol PubChem, ChemScene[1][2]
Canonical SMILES C1=C(C(=CN=C1Br)Br)C(=O)OPubChem[1]
InChIKey CLIZDLYBXIPXCR-UHFFFAOYSA-NPubChem[1]

Computational Physicochemical Profile: Predicting Drug-Likeness

In the early stages of drug discovery, computational models provide invaluable predictions of a molecule's behavior in a biological system. These descriptors help assess potential "drug-likeness" and guide synthetic efforts. The key computed properties for this compound are presented below.[2]

Computed PropertyValueRelevance in Drug Development
Topological Polar Surface Area (TPSA) 50.19 ŲTPSA is a key predictor of drug absorption and brain penetration. A value under 140 Ų is generally associated with good cell permeability.
LogP (Octanol-Water Partition Coefficient) 2.3048LogP is a measure of lipophilicity. This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable trait for many drug candidates.
Hydrogen Bond Donors 1The carboxylic acid group serves as a hydrogen bond donor. This count adheres to Lipinski's Rule of Five (≤5), which is a guideline for oral bioavailability.
Hydrogen Bond Acceptors 2The pyridine nitrogen and the carbonyl oxygen act as hydrogen bond acceptors. This also falls within Lipinski's guidelines (≤10).
Rotatable Bonds 1A low number of rotatable bonds (typically ≤10) is associated with higher oral bioavailability and metabolic stability due to reduced conformational flexibility.

These computational metrics suggest that this compound possesses a favorable profile for development as a drug scaffold or intermediate. Its properties align with established guidelines for orally available drugs, making it an attractive starting point for medicinal chemistry programs.

Experimental Characterization: Protocols for Verification

While computational data is predictive, empirical data is definitive. The following sections outline standardized, field-proven protocols for determining the key . The causality behind each methodological choice is explained to provide a deeper understanding of the "why" behind the "how."

G cluster_0 Physicochemical Characterization Workflow cluster_1 Key Properties Compound This compound Sample Purity Purity Assessment (HPLC, LC-MS) Compound->Purity Initial Step Identity Structural Confirmation (NMR, MS) Purity->Identity If Pure Properties Property Determination Identity->Properties Confirmed Structure MP Melting Point Properties->MP Sol Solubility Properties->Sol pKa pKa Properties->pKa

Caption: General workflow for the physicochemical characterization of a small molecule.

Melting Point Determination for Purity and Identity

Expertise & Rationale: The melting point is a fundamental physical property that serves as a primary indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically broaden and depress the melting range. This protocol uses the capillary method, which is a standard and reliable technique.

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. Tap the tube gently to pack the sample.

  • Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

  • Measurement:

    • Set a rapid heating rate (e.g., 10-15 °C/min) for a preliminary, approximate determination.

    • For a precise measurement, repeat with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point.

    • Reduce the heating rate to 1-2 °C/min to allow for thermal equilibrium.

    • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

  • Validation: A pure sample should exhibit a sharp melting range (typically < 2 °C).

Aqueous Solubility Profiling

Expertise & Rationale: Aqueous solubility is a critical determinant of a compound's suitability for biological assays and its potential for oral absorption. Poor solubility can be a major hurdle in drug development. This protocol describes a thermodynamic (shake-flask) method, which is considered the gold standard for determining equilibrium solubility.

Protocol:

  • System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

  • Sample Addition: Add an excess amount of solid this compound to a known volume of each buffer in separate glass vials. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples (using a low-binding filter, e.g., PVDF) to separate the undissolved solid from the saturated solution.

  • Quantification:

    • Dilute an aliquot of the clear supernatant with a suitable mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a calibration curve using known concentrations of the compound to ensure accurate quantification.

  • Data Reporting: Report the solubility in units such as mg/mL or µM at each pH and temperature.

pKa Determination via Potentiometric Titration

Expertise & Rationale: The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH. For this compound, the carboxylic acid group and the pyridine nitrogen will have distinct pKa values. This information is crucial for predicting its behavior in different biological compartments (e.g., stomach vs. intestine) and for designing analytical methods. Potentiometric titration is a robust and direct method for pKa measurement.

Protocol:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water, potentially with a small amount of co-solvent (e.g., methanol) if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Use a calibrated pH electrode and a precision micro-burette.

  • Titration:

    • Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.

    • To determine the pKa of the pyridine nitrogen, a back-titration can be performed. First, add an excess of standardized strong acid (e.g., HCl) to protonate the nitrogen, then titrate with the standardized base.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point (the midpoint of the steep portion of the curve). Specialized software can be used for precise calculation, especially for multiprotic systems.

Proposed Synthesis Pathway

While specific synthesis details for this compound are not widely published, a plausible synthetic route can be devised based on established organic chemistry principles and related preparations, such as the synthesis of its precursor, 2,5-dibromopyridine.[3] A potential pathway could involve the oxidation of a suitable precursor.

G Start 2,5-Dibromo-4-methylpyridine Oxidation Oxidation (e.g., KMnO₄, heat) Start->Oxidation Workup Acidic Workup (e.g., HCl) Oxidation->Workup Product This compound Workup->Product

Caption: A plausible synthetic route to this compound.

This proposed pathway leverages the robust oxidation of an alkyl side chain on the pyridine ring to form the carboxylic acid. The choice of a strong oxidizing agent like potassium permanganate (KMnO₄) is common for this type of transformation. The final acidic workup is necessary to protonate the carboxylate salt formed during the reaction.

Relevance in Drug Discovery and Chemical Biology

The pyridine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, appearing in numerous FDA-approved drugs.[4] The introduction of bromine atoms onto this scaffold, as in this compound, serves several key purposes:

  • Vector for Further Functionalization: The bromine atoms are excellent handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the construction of complex molecular architectures.[5]

  • Modulation of Physicochemical Properties: Halogen atoms can increase lipophilicity and modulate the pKa of nearby functional groups, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Halogen Bonding: Bromine can act as a halogen bond donor, forming specific, non-covalent interactions with biological targets. This has emerged as a valuable strategy in rational drug design to enhance binding affinity and selectivity.

While direct biological activity for this compound is not yet widely reported, its structural analog, 2,5-pyridinedicarboxylic acid, has been identified as a highly selective inhibitor of D-dopachrome tautomerase (D-DT), a protein implicated in various diseases.[6] This suggests that derivatives of this scaffold are promising candidates for enzyme inhibition and other therapeutic applications.

References

2,5-Dibromoisonicotinic acid CAS number 942473-59-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,5-Dibromoisonicotinic Acid (CAS 942473-59-8): Synthesis, Reactivity, and Applications

Introduction

This compound is a halogenated pyridine derivative that has emerged as a strategically important building block in synthetic and medicinal chemistry. As a derivative of isonicotinic acid (pyridine-4-carboxylic acid), its core structure is a recognized pharmacophore present in numerous therapeutic agents.[1][2] The presence of two bromine atoms at the C2 and C5 positions, flanking the carboxylic acid and nitrogen heteroatom, provides two distinct, reactive handles for synthetic diversification. This unique substitution pattern allows for the controlled, regioselective introduction of various functional groups, making it an invaluable intermediate for constructing complex molecular architectures.

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of this compound. It moves beyond a simple recitation of properties to explore the causality behind its synthesis, the nuances of its chemical reactivity, and its strategic application in the design of novel pharmaceuticals and functional materials.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. This compound is a solid at room temperature and, like many halogenated aromatic compounds, requires careful handling.[3]

Core Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 942473-59-8[][5]
IUPAC Name 2,5-dibromopyridine-4-carboxylic acid[][6]
Molecular Formula C₆H₃Br₂NO₂[][6]
Molecular Weight 280.90 g/mol [][6]
Appearance White to off-white solid/powder[3][7]
Purity Typically ≥96%[8]
Computed Physicochemical Data for Drug Discovery

In the context of drug discovery, computed properties such as lipophilicity (LogP) and topological polar surface area (TPSA) are critical for predicting a molecule's pharmacokinetic behavior (e.g., absorption, distribution, metabolism, and excretion; ADME).

Computed PropertyValueSource(s)
XLogP 2.1[6]
Topological Polar Surface Area (TPSA) 50.2 Ų[6][8]
Hydrogen Bond Donors 1[6][8]
Hydrogen Bond Acceptors 2[6][8]
Rotatable Bonds 1[8]

These values suggest the molecule resides in a chemical space suitable for developing orally bioavailable drugs, possessing a balance of polarity and lipophilicity.[9]

Safety and Handling

According to available safety data sheets, this compound is classified as an irritant and requires specific handling procedures to minimize exposure.[3][6]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It may also be harmful if swallowed (H302).[6]

  • Handling: Use only in a chemical fume hood with adequate ventilation.[3] Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[3] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

  • Disposal: Dispose of in accordance with all federal, state, and local regulations, typically via a licensed chemical incinerator.[3]

Synthesis and Purification

The primary and most direct synthesis of this compound involves the carboxylation of its parent heterocycle, 2,5-dibromopyridine. This transformation leverages organometallic chemistry to install the C4-carboxylic acid group.

Synthetic Workflow: Directed Ortho-Metalation and Carboxylation

A robust method for synthesizing the title compound is detailed in patent literature, employing a directed ortho-metalation (DoM) strategy.[7] This approach uses a strong base to deprotonate the C4 position, which is activated by the adjacent C5-bromo and C3-hydrogen atoms, followed by quenching with an electrophile (carbon dioxide).

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_product Final Product start 2,5-Dibromopyridine lda 1. LDA, THF -70°C to -80°C start->lda Deprotonation co2 2. CO₂ (Dry Ice) lda->co2 Carboxylation h2o 3. H₂O / HCl (quench & workup) co2->h2o Protonation product This compound h2o->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from patent literature and should be performed by trained chemists with appropriate safety precautions.[7]

  • Preparation of the Lithiating Agent: In a multi-necked flask under an inert atmosphere (e.g., Argon), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 equiv) dropwise to a solution of diisopropylamine (1.05 equiv) in anhydrous tetrahydrofuran (THF) at -30°C.

  • Formation of the Pyridyl Anion: Cool the LDA solution to between -70°C and -80°C. To this, add a solution of 2,5-dibromopyridine (1.00 equiv) in anhydrous THF dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at this temperature for 30 minutes.

    • Causality Note: The extremely low temperature is critical to prevent side reactions and decomposition of the highly reactive pyridyl anion. LDA is used as a strong, non-nucleophilic base to selectively deprotonate the most acidic proton at C4 without displacing the bromine atoms.

  • Carboxylation: Add crushed dry ice (CO₂, 5.00 equiv) in portions to the reaction mixture at -70°C. A significant exotherm may be observed. Stir for an additional 30 minutes at this temperature.

    • Causality Note: Solid CO₂ serves as a simple, inexpensive, and efficient C1 electrophile to trap the pyridyl anion, forming a lithium carboxylate salt upon reaction.

  • Quench and Workup: Quench the reaction by slowly adding water at -70°C. Allow the mixture to warm to room temperature.

  • Purification: Concentrate the mixture in vacuo to remove the THF. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material. Adjust the pH of the aqueous layer to 3-4 using concentrated HCl.

    • Causality Note: Acidification protonates the carboxylate salt, causing the less water-soluble carboxylic acid product to precipitate out of the aqueous solution.

  • Isolation: Collect the resulting white precipitate by filtration, wash with water, and dry under vacuum to afford pure this compound.

Chemical Reactivity and Strategic Applications in Synthesis

The synthetic utility of this compound stems from its three distinct functional handles: the C2-bromine, the C5-bromine, and the C4-carboxylic acid. The electronic properties of the pyridine ring render the two bromine atoms chemically distinct, enabling selective and sequential functionalization, most commonly via palladium-catalyzed cross-coupling reactions.[10][11]

Regioselective Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C and C-heteroatom bonds with high efficiency.[11] For dihalogenated pyridines, the site of the initial reaction is governed by the electronic environment of the C-Br bonds.[10]

  • C2-Bromine: This position is adjacent to the electron-withdrawing nitrogen atom, making the C2-Br bond more polarized and generally more susceptible to oxidative addition by a Pd(0) catalyst. This is the kinetically favored site for many cross-coupling reactions.[10]

  • C5-Bromine: This position is further from the nitrogen and is less electronically activated, making it less reactive than the C2 position.

This reactivity difference allows for the selective functionalization at C2, followed by a subsequent, often more forcing, reaction at C5. By carefully choosing the catalyst, ligands, and reaction conditions, a chemist can control the reaction's outcome.[10]

Reactivity cluster_c2 Position C2 Functionalization (More Reactive) cluster_c5 Position C5 Functionalization (Less Reactive) start This compound suzuki_c2 Suzuki Coupling (Ar-B(OH)₂) start->suzuki_c2 Pd(0), Ligand Mild Conditions sonogashira_c2 Sonogashira Coupling (R-C≡CH) start->sonogashira_c2 Pd(0), Ligand Mild Conditions buchwald_c2 Buchwald-Hartwig (R₂NH) start->buchwald_c2 Pd(0), Ligand Mild Conditions product_c5 2-Bromo-5-substituted- isonicotinic Acid start->product_c5 Unconventional Selectivity product_c2 5-Bromo-2-substituted- isonicotinic Acid suzuki_c2->product_c2 sonogashira_c2->product_c2 buchwald_c2->product_c2 suzuki_c5 Suzuki Coupling product_di 2,5-Disubstituted- isonicotinic Acid suzuki_c5->product_di sonogashira_c5 Sonogashira Coupling sonogashira_c5->product_di buchwald_c5 Buchwald-Hartwig buchwald_c5->product_di product_c2->suzuki_c5 Pd(0), Ligand Forcing Conditions product_c2->sonogashira_c5 Pd(0), Ligand Forcing Conditions product_c2->buchwald_c5 Pd(0), Ligand Forcing Conditions

Caption: Regioselective functionalization of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety provides an additional site for modification, typically through the formation of amide or ester linkages. This is often a final step in a synthetic sequence to couple the pyridine core to another fragment of a target molecule.

  • Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to react the carboxylic acid with primary or secondary amines to form amides.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or conversion to an acid chloride followed by reaction with an alcohol can yield the corresponding ester.

Applications in Drug Discovery and Materials Science

The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its tunable electronic properties.[1][2] Derivatives of pyridine carboxylic acids are central to numerous drug discovery programs.[1]

  • Enzyme Inhibition: The isonicotinic acid scaffold is a key component of inhibitors for various enzymes. For example, derivatives have been investigated as inhibitors of glycogen synthase kinase 3 (GSK-3), a target in neurological disorders and diabetes.[1][2] The carboxylic acid can act as a crucial anchoring point within an enzyme's active site, forming salt bridges or hydrogen bonds with basic residues like arginine or lysine.

  • Scaffold for 3D Pharmacophore Design: this compound is an ideal starting point for creating libraries of compounds for structure-activity relationship (SAR) studies. The two bromine positions allow for the precise and differential projection of substituents into three-dimensional space, enabling chemists to systematically probe the binding pocket of a biological target.

  • Materials Science: The rigid, planar structure and potential for metal coordination through the nitrogen and carboxylate group make this molecule and its derivatives interesting candidates for the synthesis of metal-organic frameworks (MOFs), conductive polymers, and liquid crystals.[12]

Conclusion

This compound (CAS 942473-59-8) is far more than a simple chemical reagent; it is a highly versatile and strategic platform for molecular design. Its value lies in the predictable yet tunable reactivity of its three functional handles. A mastery of its synthesis via directed metalation and its regioselective functionalization through palladium-catalyzed cross-coupling empowers researchers to efficiently construct complex molecules. For professionals in drug discovery, this building block offers a reliable and adaptable scaffold for developing potent and selective enzyme inhibitors and for exploring new chemical space. As the demand for novel, structurally complex chemical entities continues to grow, the utility and importance of this compound in both academic and industrial research are set to expand.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Molecular Architecture

In the landscape of modern drug discovery and materials science, the precise elucidation of molecular structure is paramount. 2,5-Dibromoisonicotinic acid, a halogenated pyridine derivative, presents a compelling case study for the application of cornerstone spectroscopic techniques. Its utility as a building block in the synthesis of novel pharmaceutical agents and functional materials necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth exploration of the spectroscopic data of this compound, offering not just the data itself, but a detailed narrative of the underlying principles and experimental considerations. We will delve into the realms of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to assemble a complete and validated portrait of this molecule. This document is intended for researchers, scientists, and drug development professionals who seek not only to understand the data but also to appreciate the causality behind the spectroscopic signatures.

The Subject Molecule: this compound

This compound (IUPAC name: 2,5-dibromopyridine-4-carboxylic acid) is a solid organic compound with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of approximately 280.90 g/mol . Its structure, characterized by a pyridine ring substituted with two bromine atoms and a carboxylic acid group, dictates its chemical reactivity and potential applications.

Caption: Molecular structure of this compound.

The presence of the electron-withdrawing bromine atoms and the carboxylic acid group on the pyridine ring significantly influences the electron distribution within the molecule, which in turn gives rise to its characteristic spectroscopic fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain insights into the connectivity and chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale for Solvent Selection: The choice of solvent is critical in NMR spectroscopy. For this compound, which is a polar, acidic solid, a polar aprotic solvent is ideal to ensure solubility and minimize proton exchange with the solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity and its ability to form hydrogen bonds with the carboxylic acid proton, leading to a sharper signal for this proton.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width (typically -2 to 12 ppm), the number of scans (16 or 32 for good signal-to-noise), and the relaxation delay.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region and one for the carboxylic acid proton. The predicted chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom and the two bromine atoms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.5 - 14.0broad singlet1H-COOH
~8.8singlet1HH-6
~8.4singlet1HH-3

Interpretation:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent. Its signal is expected to be a broad singlet in the downfield region of the spectrum, typically between 13.5 and 14.0 ppm.

  • Aromatic Protons (H-3 and H-6): The pyridine ring has two remaining protons at positions 3 and 6. The proton at position 6 (H-6) is adjacent to the nitrogen atom and is therefore expected to be the most deshielded of the two, appearing at a higher chemical shift (~8.8 ppm). The proton at position 3 (H-3) is further from the nitrogen and is expected to appear at a slightly lower chemical shift (~8.4 ppm). Both signals are expected to be singlets as there are no adjacent protons to cause splitting.

Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in different chemical environments.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Predicted Chemical Shift (ppm)Assignment
~165C=O (Carboxylic Acid)
~152C-6
~148C-4
~142C-3
~125C-2
~120C-5

Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon, appearing at the lowest field (~165 ppm) due to the direct attachment of two electronegative oxygen atoms.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the bromine substituents. The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the electron-withdrawing bromine atoms (C-2 and C-5) will have their chemical shifts significantly affected. The carbon bearing the carboxylic acid group (C-4) will also be deshielded. The precise assignment of the aromatic carbons can be complex and often requires two-dimensional NMR experiments (like HSQC and HMBC) for unambiguous confirmation. However, based on general trends for substituted pyridines, the predicted shifts provide a plausible assignment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol: KBr Pellet Preparation

Rationale for KBr Pellet Method: Since this compound is a solid, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum. Potassium bromide (KBr) is transparent in the mid-IR region and, when pressed into a thin pellet with the sample, provides a solid matrix for analysis.

Step-by-Step Protocol:

  • Grinding: Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

  • Pellet Pressing: Transfer the powder to a pellet die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

A Senior Application Scientist's Guide to the Regioselective Functionalization of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromoisonicotinic acid is a pivotal building block in contemporary drug discovery and materials science, offering two distinct reactive centers for molecular elaboration. The inherent electronic asymmetry of the pyridine ring, further modulated by the electron-withdrawing carboxylic acid group, imparts a pronounced differential reactivity to the C2 and C5 bromine atoms. This guide provides an in-depth exploration of this reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the underlying electronic and steric factors that govern site-selectivity and present detailed methodologies for achieving regioselective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to strategically and efficiently leverage this versatile scaffold in their synthetic endeavors.

Core Principles: Understanding the Inherent Reactivity Bias

The pyridine ring is intrinsically electron-deficient (π-deficient) compared to benzene, a consequence of the electronegative nitrogen heteroatom. This fundamental property renders the ring susceptible to nucleophilic attack and influences the reactivity of its substituents. In this compound, this effect is amplified by the presence of an electron-withdrawing carboxylic acid group at the C4 position.

The two bromine atoms are in electronically distinct environments:

  • C2-Bromine: This position is ortho to the ring nitrogen. The powerful inductive effect of the nitrogen atom significantly polarizes the C2-Br bond, making the C2 carbon highly electrophilic. This position is primed for both oxidative addition in palladium catalysis and direct attack by nucleophiles in SNAr reactions.[1]

  • C5-Bromine: This position is meta to the ring nitrogen. It is less influenced by the nitrogen's inductive effect compared to the C2 position. While still on an electron-deficient ring, the C5 carbon is considerably less electrophilic than C2.

Therefore, a clear reactivity hierarchy is established: The C2-Br is significantly more reactive than the C5-Br. This inherent bias is the cornerstone of any regioselective synthetic strategy.

Figure 1: Factors governing the differential reactivity of bromine atoms.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing aryl halides. The mechanism typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2][3] The oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step and is highly sensitive to the electronic nature of the C-X bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction couples an organoboron species with an organohalide.[2][4] Given the higher electrophilicity of the C2 position in this compound, selective mono-arylation at this site can be readily achieved under carefully controlled conditions, leaving the C5-Br intact for subsequent transformations.

Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling at C2

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Ref
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100>90[1]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O9088[5]
3Thiophene-2-boronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄1,4-Dioxane10092-

Note: Yields are representative for mono-substitution at the C2 position and may vary based on substrate.

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq., 281 mg, 1.0 mmol), the desired arylboronic acid (1.2 eq., 1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 eq., 637 mg, 3.0 mmol).

  • Catalyst Premixing (Optional but Recommended): In a separate vial, suspend Palladium(II) acetate (Pd(OAc)₂, 0.02 eq., 4.5 mg, 0.02 mmol) and SPhos (0.04 eq., 16.4 mg, 0.04 mmol) in a portion of the reaction solvent. Stir for 5-10 minutes.

  • Reaction Assembly: Add the catalyst premix to the Schlenk flask containing the solids. Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-5-bromoisonicotinic acid.

G pd0 Pd(0)L₂ oa_complex [Ar(Br)-Pd(II)L₂] pd0->oa_complex Oxidative Addition (Ar-Br) trans_complex [Ar-Pd(II)L₂(Ar')] oa_complex->trans_complex Transmetalation (Ar'-B(OR)₂ + Base) product_complex Ar-Ar' + Pd(0)L₂ trans_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[6][7] Similar to the Suzuki coupling, the reaction demonstrates a strong preference for the more reactive C2-Br bond, enabling the selective synthesis of 2-amino-5-bromoisonicotinic acid derivatives. The choice of ligand is critical and depends on the nature of the amine (primary, secondary, hindered).[8][9]

  • Inert Atmosphere Setup: In a glovebox or a flame-dried Schlenk tube under argon, combine this compound (1.0 eq.), the desired amine (1.2 eq.), sodium tert-butoxide (NaOtBu, 2.5 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), and a suitable phosphine ligand (e.g., RuPhos, 0.10 eq.).

  • Reaction Assembly: Seal the tube, remove it from the glovebox (if used), and add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heating and Monitoring: Heat the reaction mixture in a preheated oil bath at 100-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Workup and Purification: After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Dilute with water and adjust the pH to ~6-7 with 1M HCl. Extract the product with ethyl acetate. The carboxylic acid may require extraction into a basic aqueous phase, followed by acidification and back-extraction. Dry the final organic extracts over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash chromatography on silica gel to yield the target 2-amino-5-bromoisonicotinic acid derivative.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is an alternative pathway for functionalization that does not require a metal catalyst.[10] It involves the addition of a nucleophile to the electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group.[11][12]

For SNAr on this compound, the reaction is highly regioselective for the C2 position. The adjacent ring nitrogen acts as a powerful activating group, stabilizing the negative charge developed in the Meisenheimer complex intermediate through resonance. Strong nucleophiles and elevated temperatures are typically required.

start 2,5-Dibromo- isonicotinic Acid decision Select Functionalization Strategy start->decision pd_path Pd-Catalyzed Cross-Coupling decision->pd_path Mild Conditions Broad Scope snar_path Nucleophilic Aromatic Substitution (SNAr) decision->snar_path Strong Nucleophiles Metal-Free suzuki Suzuki Coupling (C-C bond) pd_path->suzuki buchwald Buchwald-Hartwig (C-N bond) pd_path->buchwald amine_nu Amines (R₂NH) snar_path->amine_nu alkoxide_nu Alkoxides (RO⁻) snar_path->alkoxide_nu product Regioselective Product (C2-Functionalized) suzuki->product buchwald->product amine_nu->product alkoxide_nu->product

Figure 3: Decision workflow for C2-selective functionalization.
  • Reaction Setup: In a sealed pressure vessel, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMSO or NMP.

  • Reagent Addition: Add the nucleophile (e.g., sodium methoxide, 2.0-3.0 eq., or a secondary amine like morpholine, 3.0 eq.) and, if necessary, an additional base like potassium carbonate (K₂CO₃, 3.0 eq.) if the nucleophile is an amine salt.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture with vigorous stirring. The temperature can range from 100 °C to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Cool the reaction to room temperature. Carefully pour the mixture into ice-water. Acidify with 1M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Strategic Outlook

The reactivity of the bromine atoms in this compound is dominated by the electronic influence of the pyridine nitrogen, leading to a strong and predictable preference for substitution at the C2 position. This inherent regioselectivity is a powerful tool for synthetic chemists. Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions offer mild and versatile methods for introducing a wide array of carbon and nitrogen substituents at the C2 position. For strong nucleophiles, the metal-free SNAr pathway provides a direct and efficient alternative. By mastering these regioselective transformations, researchers can strategically utilize this compound as a versatile platform for constructing complex molecules, enabling the rapid exploration of chemical space in drug discovery and materials science. The C5-bromo substituent, preserved under selective C2-functionalization conditions, serves as a valuable handle for subsequent, orthogonal diversification.

References

The Strategic Versatility of 2,5-Dibromoisonicotinic Acid: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of Halogenated Pyridines in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of biologically active compounds and approved drugs.[1] Its nitrogen atom imparts unique physicochemical properties, including hydrogen bonding capability, improved solubility, and metabolic stability, making it a favored bioisostere for benzene and other heterocyles.[2][3] Within this important class of molecules, halogenated pyridines have emerged as particularly powerful building blocks. The introduction of halogen atoms provides medicinal chemists with versatile synthetic handles for diversification and allows for the fine-tuning of a molecule's electronic properties and binding interactions with biological targets.[4][5]

This technical guide focuses on a specific and highly versatile halogenated pyridine: 2,5-Dibromoisonicotinic acid . This molecule offers three distinct points for chemical modification: the bromine atoms at the 2- and 5-positions, which possess differential reactivity, and the carboxylic acid at the 4-position. This trifecta of reactive sites makes this compound an exceptional scaffold for the construction of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. This guide will provide an in-depth exploration of the potential applications of this scaffold, supported by detailed synthetic protocols and an analysis of the structure-activity relationships of its derivatives.

The Synthetic Potential of the this compound Scaffold

The true power of this compound lies in the orthogonal reactivity of its functional groups. The two bromine atoms are amenable to a wide range of palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted into amides, esters, and other functionalities. This allows for a modular and highly efficient approach to library synthesis.

Key Synthetic Transformations

The primary synthetic routes for elaborating the this compound core involve leveraging the reactivity of the C-Br bonds. The two most powerful and widely employed reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester.[6] This is a robust and versatile method for introducing a wide variety of aryl and heteroaryl substituents at the 2- and/or 5-positions of the pyridine ring. The differential reactivity of the two bromine atoms can often be exploited for selective, stepwise couplings.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of carbon-nitrogen bonds between the aryl bromide and an amine.[7][8] This is a critical transformation for introducing diverse amine functionalities, which are prevalent in many kinase inhibitor scaffolds and other biologically active molecules.

  • Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling the aryl bromide with a terminal alkyne.[1][9] Alkynes are valuable linkers and can also serve as precursors for other functional groups.

  • Amide Bond Formation: The carboxylic acid group at the 4-position is a prime site for modification via amide coupling reactions.[10][11] This allows for the introduction of a vast array of amine-containing building blocks, significantly expanding the chemical space that can be explored.

The strategic combination of these reactions allows for the systematic and efficient generation of large libraries of 2,5-disubstituted isonicotinic acid derivatives with a high degree of molecular diversity.

Application Showcase: this compound in the Design of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[12][13] The development of selective kinase inhibitors is a central focus of modern drug discovery. The 2,5-disubstituted pyridine scaffold has shown significant promise in this area.[14] While direct examples utilizing this compound are emerging, the principles of its application can be clearly illustrated through the synthesis of analogous structures.

Case Study: A General Synthetic Approach to 2,5-Disubstituted Pyridine Kinase Inhibitor Scaffolds

The following section outlines a generalized, yet detailed, synthetic workflow for the preparation of a library of 2,5-disubstituted isonicotinamide derivatives, demonstrating the practical application of the chemical principles discussed. This protocol is a composite of established methodologies for Suzuki coupling, Buchwald-Hartwig amination, and amide bond formation, adapted for the this compound scaffold.

Experimental Workflow Diagram

G cluster_0 Step 1: Selective Suzuki Coupling cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Amide Coupling A This compound C Pd Catalyst, Base A->C B Arylboronic Acid (R1) B->C D 2-Aryl-5-bromo-isonicotinic acid C->D F Pd Catalyst, Ligand, Base D->F E Amine (R2) E->F G 2-Aryl-5-amino-isonicotinic acid F->G I Coupling Agent G->I H Amine (R3) H->I J 2-Aryl-5-amino-isonicotinamide Derivative I->J

Caption: A generalized three-step workflow for the synthesis of 2,5-disubstituted isonicotinamide derivatives.

Detailed Synthetic Protocol

Step 1: Selective Monosubstitution via Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an arylboronic acid at the 2-position of this compound. The bromine at the 2-position is generally more reactive towards palladium-catalyzed coupling reactions than the bromine at the 5-position.

  • Reagents and Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

    • SPhos (0.1 eq)

    • Potassium carbonate (K₂CO₃, 3.0 eq)

    • 1,4-Dioxane/Water (4:1 mixture)

    • Nitrogen or Argon gas supply

    • Standard reaction glassware

  • Procedure:

    • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the 1,4-dioxane/water solvent mixture.

    • In a separate vial, prepare a solution of Palladium(II) acetate and SPhos in a small amount of the solvent mixture and add it to the reaction flask.

    • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-bromo-isonicotinic acid.

Step 2: Buchwald-Hartwig Amination at the 5-Position

This protocol describes the amination of the remaining bromine at the 5-position.

  • Reagents and Materials:

    • 2-Aryl-5-bromo-isonicotinic acid (1.0 eq)

    • Amine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)

    • XPhos (0.08 eq)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Anhydrous toluene

    • Nitrogen or Argon gas supply

    • Standard reaction glassware

  • Procedure:

    • To a flame-dried Schlenk tube, add the 2-aryl-5-bromo-isonicotinic acid, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with an inert gas three times.

    • Add anhydrous toluene, followed by the amine and sodium tert-butoxide.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to afford the 2-aryl-5-amino-isonicotinic acid.

Step 3: Amide Bond Formation

This protocol details the coupling of the carboxylic acid with a diverse range of amines.

  • Reagents and Materials:

    • 2-Aryl-5-amino-isonicotinic acid (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)

    • DIPEA (N,N-Diisopropylethylamine, 3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen or Argon atmosphere

    • Standard reaction glassware

  • Procedure:

    • Dissolve the 2-aryl-5-amino-isonicotinic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature.

    • Add the desired amine to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final 2-aryl-5-amino-isonicotinamide derivative.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for derivatives of this compound requires extensive biological testing of a synthesized library, we can infer potential SAR trends based on known kinase inhibitors and related scaffolds.

PositionModificationPotential Impact on ActivityRationale
2-Position Introduction of various aryl and heteroaryl groups via Suzuki coupling.Can significantly influence potency and selectivity.This position often interacts with the hinge region of the kinase ATP-binding site. The nature of the substituent (size, electronics, H-bonding capacity) will determine the quality of this interaction.
5-Position Introduction of diverse amines via Buchwald-Hartwig amination.Crucial for targeting specific sub-pockets and improving physicochemical properties.This vector can be used to introduce solubilizing groups or moieties that interact with solvent-exposed regions of the target protein, potentially enhancing selectivity.
4-Position (Amide) Variation of the amine component in the amide bond.Can modulate solubility, cell permeability, and introduce additional interactions with the target.The amide substituent can be tailored to optimize pharmacokinetic properties and can also form hydrogen bonds with the protein backbone or nearby residues.

Logical Relationship Diagram for SAR Exploration

SAR Scaffold 2,5-Dibromo- isonicotinic acid R1 R1 (2-position) - Aryl - Heteroaryl Scaffold->R1 Suzuki R2 R2 (5-position) - Amines Scaffold->R2 Buchwald- Hartwig R3 R3 (4-position) - Amide substituents Scaffold->R3 Amide Coupling Potency Potency R1->Potency Selectivity Selectivity R1->Selectivity R2->Selectivity PK Pharmacokinetics R2->PK R3->Potency R3->PK

Caption: Interplay of modifications at different positions of the scaffold and their impact on key drug properties.

Conclusion and Future Directions

This compound represents a highly valuable and versatile scaffold for medicinal chemistry, particularly in the rapid generation of diverse compound libraries for hit-to-lead optimization. Its three distinct points of reactivity allow for a modular and strategic approach to drug design. The ability to perform selective cross-coupling reactions at the 2- and 5-positions, combined with the facile derivatization of the carboxylic acid, provides an efficient route to novel chemical entities.

The application of this scaffold in the development of kinase inhibitors is particularly promising. By systematically exploring the chemical space around the 2,5-disubstituted isonicotinamide core, researchers can fine-tune interactions with the kinase hinge region and other key binding pockets, leading to the discovery of potent and selective inhibitors. The detailed synthetic protocols provided in this guide offer a practical starting point for laboratories to initiate their own discovery programs based on this privileged scaffold. Future work in this area will undoubtedly uncover novel derivatives with significant therapeutic potential across a range of diseases.

References

The Strategic Utility of 2,5-Dibromoisonicotinic Acid: A Heterocyclic Scaffold for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of a Dihalogenated Pyridine Carboxylic Acid

In the landscape of modern synthetic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of heterocyclic scaffolds, 2,5-dibromoisonicotinic acid has emerged as a particularly valuable and versatile intermediate. Its rigid pyridine core, substituted with two differentially reactive bromine atoms and a carboxylic acid handle, offers a trifecta of synthetic opportunities for the discerning chemist. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of this compound, underscoring its significance as a key building block in the fields of medicinal chemistry and materials science.

The inherent asymmetry and orthogonal reactivity of the functional groups in this compound allow for a stepwise and controlled elaboration of the molecular framework. The bromine atoms, positioned at the electron-deficient 2- and 5-positions of the pyridine ring, are amenable to a wide range of palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse aryl, heteroaryl, and alkyl substituents, thereby facilitating the exploration of vast chemical space. Concurrently, the carboxylic acid at the 4-position serves as a versatile handle for amide bond formation, esterification, or as a coordination site for the construction of novel materials. This multi-faceted reactivity profile makes this compound an invaluable tool for the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 2,5-Dibromopyridine-4-carboxylic acid[1]
CAS Number 942473-59-8[2][3][4]
Molecular Formula C₆H₃Br₂NO₂[1]
Molecular Weight 280.90 g/mol [1]
Appearance White to off-white solid[5]
pKa 1.63 ± 0.10 (Predicted)[5]

Synthesis of this compound: A Stepwise Approach

The synthesis of this compound is typically achieved through a two-step sequence starting from readily available 2-aminopyridine. The first step involves the synthesis of the key intermediate, 2,5-dibromopyridine, followed by a regioselective carboxylation at the 4-position.

Step 1: Synthesis of 2,5-Dibromopyridine

A robust and scalable method for the synthesis of 2,5-dibromopyridine involves the bromination of 2-aminopyridine followed by a Sandmeyer-type reaction.[9][10][11][12]

Experimental Protocol: Synthesis of 2,5-Dibromopyridine [9][10][11]

  • Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) or liquid bromine dropwise at a controlled temperature. The reaction mixture is then heated to facilitate the formation of 2-amino-5-bromopyridine.

  • Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-bromopyridine is then subjected to a Sandmeyer reaction. The amine is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Bromide Displacement: The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst or by using bromine itself to yield 2,5-dibromopyridine.[12]

  • Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or recrystallization to afford pure 2,5-dibromopyridine.

Synthesis_of_2_5_Dibromopyridine 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Br2 or NBS Diazonium Salt Diazonium Salt 2-Amino-5-bromopyridine->Diazonium Salt NaNO2, HBr 2,5-Dibromopyridine 2,5-Dibromopyridine Diazonium Salt->2,5-Dibromopyridine CuBr or Br2

Caption: Synthetic route to 2,5-dibromopyridine.

Step 2: Carboxylation of 2,5-Dibromopyridine

The final step involves the regioselective introduction of a carboxylic acid group at the 4-position of 2,5-dibromopyridine. This is typically achieved via a lithium-halogen exchange followed by quenching with carbon dioxide (dry ice).

Experimental Protocol: Synthesis of this compound

  • Lithiation: A solution of 2,5-dibromopyridine in an anhydrous ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium, is then added dropwise. The lithium-halogen exchange occurs preferentially at the more sterically accessible and electronically favorable 4-position.

  • Carboxylation: Solid carbon dioxide (dry ice) is added to the reaction mixture. The organolithium intermediate reacts with CO₂ to form a lithium carboxylate salt.

  • Workup and Purification: The reaction is quenched with water or a dilute acid. The aqueous layer is then acidified to precipitate the this compound, which can be collected by filtration and purified by recrystallization.

Synthesis_of_2_5_Dibromoisonicotinic_Acid 2,5-Dibromopyridine 2,5-Dibromopyridine 4-Lithio-2,5-dibromopyridine 4-Lithio-2,5-dibromopyridine 2,5-Dibromopyridine->4-Lithio-2,5-dibromopyridine n-BuLi, -78°C Lithium 2,5-dibromoisonicotinate Lithium 2,5-dibromoisonicotinate 4-Lithio-2,5-dibromopyridine->Lithium 2,5-dibromoisonicotinate CO2 (dry ice) This compound This compound Lithium 2,5-dibromoisonicotinate->this compound H3O+

Caption: Synthesis of this compound.

Reactivity and Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the selective and sequential functionalization of its reactive sites. The two bromine atoms can be independently addressed in palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a handle for further derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the 2- and 5-positions of the isonicotinic acid ring are excellent handles for the formation of new carbon-carbon and carbon-nitrogen bonds through well-established palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[13][14][15][16] this compound can undergo selective or double Suzuki couplings, depending on the reaction conditions and the stoichiometry of the reagents. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.

Suzuki_Coupling cluster_0 Suzuki-Miyaura Coupling This compound This compound Mono-arylated Product Mono-arylated Product This compound->Mono-arylated Product Ar-B(OH)2, Pd catalyst, Base Di-arylated Product Di-arylated Product Mono-arylated Product->Di-arylated Product Ar'-B(OH)2, Pd catalyst, Base

Caption: Sequential Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling [13][14]

  • A mixture of this compound, an arylboronic acid (1.1 equivalents for mono-arylation or 2.2 equivalents for di-arylation), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) is placed in a reaction vessel.

  • A suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added.

  • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6][9][10][11][17] This reaction is particularly valuable for the synthesis of substituted aminopyridines, which are common motifs in many biologically active molecules. Similar to the Suzuki coupling, the reaction can be controlled to achieve either mono- or di-amination.

Buchwald_Hartwig_Amination cluster_1 Buchwald-Hartwig Amination This compound This compound Mono-aminated Product Mono-aminated Product This compound->Mono-aminated Product R2NH, Pd catalyst, Base Di-aminated Product Di-aminated Product Mono-aminated Product->Di-aminated Product R'2NH, Pd catalyst, Base

Caption: Sequential Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination [6][11]

  • In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound, an amine (1.1 equivalents for mono-amination or 2.2 equivalents for di-amination), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃).

  • Anhydrous toluene or dioxane is added as the solvent.

  • The reaction mixture is heated to the desired temperature and stirred until the reaction is complete.

  • The reaction is cooled, and the product is isolated and purified using standard techniques.

Derivatization of the Carboxylic Acid

The carboxylic acid group at the 4-position can be readily converted into a variety of other functional groups, most commonly amides and esters. This allows for the introduction of additional diversity and the modulation of physicochemical properties.

Amide Bond Formation: The carboxylic acid can be activated with a coupling reagent (e.g., HATU, HOBt/EDC) and reacted with a primary or secondary amine to form the corresponding amide.

Esterification: Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide in the presence of a base can be used to form the corresponding ester.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and isonicotinic acid derivatives, in particular, have been incorporated into a wide range of therapeutic agents.[17][18][19][20] The ability to introduce diverse substituents at the 2- and 5-positions of the isonicotinic acid core via cross-coupling reactions makes this compound a highly attractive building block for the synthesis of compound libraries for high-throughput screening and for the lead optimization phase of drug discovery programs.

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[3][16][19][21][22][23] The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the ATP-binding site of the kinase, with various substituents that occupy adjacent hydrophobic pockets and form hydrogen bonds with the protein. The 2,5-disubstituted isonicotinamide scaffold can be readily synthesized from this compound and serves as an excellent template for the design of novel kinase inhibitors.

Kinase_Inhibitor_Synthesis This compound This compound Disubstituted Isonicotinamide Disubstituted Isonicotinamide This compound->Disubstituted Isonicotinamide 1. Suzuki/Buchwald-Hartwig Couplings 2. Amide Coupling Kinase Inhibitor Candidate Kinase Inhibitor Candidate Disubstituted Isonicotinamide->Kinase Inhibitor Candidate Further Modification

Caption: General strategy for kinase inhibitor synthesis.

Other Therapeutic Areas

The versatility of the this compound scaffold extends beyond kinase inhibitors. Substituted pyridines are known to exhibit a wide range of biological activities, and this building block can be used to synthesize novel compounds for various therapeutic targets, including but not limited to, anti-inflammatory agents,[18] and treatments for neurodegenerative diseases.[22]

Applications in Materials Science: Building Blocks for Functional Materials

The rigid, planar structure of the pyridine ring and the presence of a carboxylic acid group make this compound and its derivatives attractive building blocks for the construction of functional materials, particularly metal-organic frameworks (MOFs).[7][12][18][24][25][26][27][28][29][30]

Metal-Organic Frameworks (MOFs)

MOFs are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The carboxylic acid group of this compound (or its dicarboxylated derivatives) can coordinate to metal centers, while the pyridine nitrogen can also participate in coordination. The bromo-substituents can be used to further functionalize the MOF post-synthetically or can influence the packing and porosity of the resulting framework.

MOF_Synthesis 2,5-Disubstituted Isonicotinic Acid DerivativeMetal Ion/Cluster 2,5-Disubstituted Isonicotinic Acid DerivativeMetal Ion/Cluster Metal-Organic Framework Metal-Organic Framework 2,5-Disubstituted Isonicotinic Acid DerivativeMetal Ion/Cluster->Metal-Organic Framework Solvothermal Synthesis

Caption: General scheme for MOF synthesis.

Conclusion

This compound is a highly versatile and strategically important heterocyclic building block. Its well-defined reactivity, characterized by the orthogonal functionalization of its two bromine atoms and carboxylic acid group, provides a powerful platform for the synthesis of a diverse range of complex molecules. From the development of novel kinase inhibitors and other therapeutic agents to the construction of advanced functional materials like metal-organic frameworks, the applications of this scaffold are vast and continue to expand. For researchers and professionals in drug discovery and materials science, a thorough understanding of the synthesis and reactivity of this compound is key to unlocking its full potential in the creation of innovative and impactful molecules.

References

An In-depth Technical Guide to 2,5-Dibromoisonicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Carboxylic Acid

2,5-Dibromoisonicotinic acid (CAS No. 942473-59-8) is a dihalogenated pyridine carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its strategic importance lies in the orthogonal reactivity of its functional groups: a carboxylic acid and two bromine atoms at positions that allow for selective functionalization. This unique arrangement provides medicinal chemists with a versatile scaffold for the synthesis of complex, highly substituted pyridine derivatives, a core motif in numerous biologically active compounds.

The pyridine ring is a privileged structure in drug design, appearing in a wide array of approved therapeutics due to its ability to engage in various biological interactions and its favorable physicochemical properties. The presence of two bromine atoms on the isonicotinic acid core of this molecule offers two distinct reaction handles for derivatization, primarily through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine core, a critical process in lead optimization. The carboxylic acid moiety, on the other hand, provides a convenient point for amide bond formation, a common linkage in many drug molecules, or for modulating the overall polarity and solubility of the final compound. This guide provides an in-depth overview of the commercial availability, key properties, and strategic applications of this compound for professionals in the field of drug development.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 942473-59-8[1][2][3][4][]
Molecular Formula C6H3Br2NO2[2][3]
Molecular Weight 280.90 g/mol [1][2]
Appearance Cream to off-white solid[2]
Purity Typically ≥96% - 98%[1][2]
Boiling Point 448.0 ± 45.0 °C (Predicted)[3]
Density 2.202 ± 0.06 g/cm3 (Predicted)[3]
pKa 1.63 ± 0.10 (Predicted)
InChIKey CLIZDLYBXIPXCR-UHFFFAOYSA-N[6]
SMILES O=C(O)c1cc(Br)ncc1Br[1]

The predicted low pKa value indicates that the carboxylic acid is relatively acidic, a factor to consider in reaction planning, particularly in coupling reactions and when choosing appropriate bases.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, catering to both research-scale and bulk requirements. The choice of supplier often depends on factors such as purity, availability, lead times, and the level of technical documentation provided. Below is a comparative table of some of the key suppliers.

SupplierProduct Number (Example)PurityNotes
Henan Allgreen Chemical Co., Ltd N/A98%Listed as a manufacturer and supplier in China.[2]
ALFA CHEMICAL N/AN/AOffers the product for sale, with packaging sizes from 5g to bulk.
Jilin Haofei lmport and Export trade company (via Echemi) N/A97%A manufactory with several years of experience listed on Echemi.[3]
Chemsigma International Co., Ltd. (via Echemi) N/AN/AA trader of various chemical products, including 2,5-Dibromonicotinic acid (an isomer).
ChemScene CS-D0434≥96%Provides the product with associated computational chemistry data.[1]
BOC Sciences N/AN/ALists the compound as a useful research chemical.[]
Acmec Biochemical N/A97%A supplier of fine chemicals.
CymitQuimica 54-OR5981298%European supplier with various pack sizes available.
ChemicalBook N/AN/AA directory listing multiple suppliers with varying prices and package sizes.

Disclaimer: This table is not exhaustive and is for informational purposes only. Researchers should conduct their own due diligence before procurement.

Quality Control and Handling: A Self-Validating Approach

For any research or development program, ensuring the quality and consistency of starting materials is a critical, self-validating step. When procuring this compound, the following protocols are recommended:

1. Documentation Review:

  • Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should confirm the identity (e.g., by NMR or IR spectroscopy) and purity (typically by HPLC or GC) of the material.

  • Safety Data Sheet (SDS): The SDS provides crucial information on handling, storage, and potential hazards. This compound is typically classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6]

2. In-house Quality Control:

  • Identity Confirmation: A simple melting point determination or running a quick 1H NMR spectrum can confirm the identity of the material upon receipt.

  • Purity Verification: For sensitive applications, an independent purity assessment by HPLC is advisable to ensure the absence of significant impurities that could interfere with subsequent reactions.

3. Handling and Storage:

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature, away from incompatible materials such as strong oxidizing agents.

Applications in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors

The dihalogenated nature of this compound makes it a particularly attractive starting material for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The general strategy involves the selective functionalization of the two bromine atoms to introduce moieties that can interact with specific pockets of the kinase active site, while the carboxylic acid can be used to attach linkers or other functional groups to enhance potency or modulate physicochemical properties.

Experimental Workflow: A Generalized Approach to Derivatization

The following is a generalized, illustrative workflow for the derivatization of this compound, based on common synthetic strategies for related compounds.

Step 1: Selective Suzuki-Miyaura Cross-Coupling

The differential reactivity of the bromine atoms at the 2- and 5-positions can potentially be exploited for selective functionalization. Often, the bromine at the 2-position is more susceptible to palladium-catalyzed cross-coupling reactions.

Protocol:

  • To a solution of this compound (1.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water), add an aryl or heteroaryl boronic acid (1.1 eq) and a base (e.g., K2CO3 or Cs2CO3, 2-3 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup, extract the product with a suitable organic solvent, and purify by column chromatography.

Step 2: Amide Bond Formation

The carboxylic acid can be readily converted to an amide.

Protocol:

  • To a solution of the mono-arylated product from Step 1 (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or HBTU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2-3 eq).

  • Add the desired amine (1.1 eq) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup, extract the product, and purify by column chromatography or preparative HPLC.

Step 3: Second Cross-Coupling Reaction

The remaining bromine atom can be functionalized in a second cross-coupling reaction to complete the synthesis of the target molecule.

Protocol:

  • Follow a similar procedure as in Step 1, using the product from Step 2 as the starting material and a different boronic acid.

This step-wise approach allows for the controlled and modular synthesis of highly substituted pyridine derivatives, which is a powerful strategy in drug discovery.

Logical Workflow for Supplier Selection

The selection of a suitable supplier is a critical first step in any research project. The following diagram illustrates a decision-making workflow for procuring this compound.

SupplierSelection start Define Research Needs scale Scale Required? (mg, g, kg) start->scale purity Purity Specification? (e.g., >98%) start->purity timeline Project Timeline? start->timeline search_suppliers Search Supplier Databases (e.g., Echemi, ChemicalBook) scale->search_suppliers purity->search_suppliers timeline->search_suppliers request_quotes Request Quotes & Lead Times search_suppliers->request_quotes request_docs Request CoA & SDS search_suppliers->request_docs evaluate_suppliers Evaluate Suppliers request_quotes->evaluate_suppliers request_docs->evaluate_suppliers select_supplier Select Supplier & Procure evaluate_suppliers->select_supplier qc_check In-house QC on Receipt select_supplier->qc_check

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions Using 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Functionalized Isonicotinic Acids

Isonicotinic acid derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The ability to selectively introduce diverse substituents onto the pyridine ring is crucial for tuning molecular properties and exploring structure-activity relationships (SAR). 2,5-Dibromoisonicotinic acid serves as a versatile and readily available starting material for generating libraries of substituted isonicotinic acids. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, prized for its mild conditions and tolerance of a broad range of functional groups.[1][2][3] This guide provides an in-depth exploration of the application of Suzuki coupling reactions to this compound, offering detailed protocols and expert insights to facilitate the synthesis of novel compounds.

Understanding the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[4][5][6] The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6]

The Catalytic Cycle
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, this compound), forming a Pd(II) complex.[2][5] The reactivity of the halide is a critical factor, with the C-Br bond at the 5-position being generally more reactive than the C-Br bond at the 2-position due to electronic effects.

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the palladium center.[4][5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][5][6]

Visualizing the Mechanism

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation PdII_R_complex Ar-Pd(II)L_n-R Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Substituted Isonicotinic Acid (Ar-R) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Considerations for Coupling with this compound

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is paramount for a successful Suzuki coupling.[1] For halogenated pyridines, catalyst systems that are both highly active and resistant to inhibition by the pyridine nitrogen are required.

  • Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this transformation.[3][8] Other sources like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with a suitable ligand can also be employed.

  • Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines like SPhos, play a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, often providing higher catalytic activity.[1][9]

The Role of the Base

The base is not a mere spectator in the Suzuki coupling; it plays several critical roles.[4][10] Its primary function is to activate the boronic acid, forming a more reactive boronate species that readily undergoes transmetalation.[4][7][10] The choice of base can also influence the reaction rate and selectivity.

  • Common Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are frequently used bases in Suzuki couplings involving pyridine derivatives.[1][3][8] Cesium carbonate (Cs₂CO₃) is a stronger base that can be effective in more challenging couplings.

Solvent Systems

The solvent system must be capable of dissolving the reactants and catalyst and is often a mixture of an organic solvent and water.[2] The presence of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[11]

  • Recommended Solvents: A mixture of 1,4-dioxane and water is a robust and widely applicable solvent system for these reactions.[3][8] Other solvents such as N,N-dimethylformamide (DMF) or toluene with an aqueous phase can also be effective.[2][12]

Experimental Protocols

General Protocol for Monosubstitution at the 5-position

This protocol is optimized for the selective Suzuki coupling at the more reactive 5-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4-6 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.[12]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[12]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.[12] Then, add degassed 1,4-dioxane and water via syringe.[3][8][12]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[3][12]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and acidify to a pH of approximately 3-4 with 1M HCl to precipitate the product.[12]

  • Isolation: Filter the solid product, wash with water, and dry under vacuum.[12] Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol for Disubstitution

For the synthesis of 2,5-disubstituted isonicotinic acids, a higher excess of the boronic acid and a longer reaction time or higher temperature may be required.

Key Modifications from Monosubstitution Protocol:

  • Arylboronic acid: Increase to 2.5-3.0 equivalents.[3]

  • Reaction Time and Temperature: The reaction may require prolonged heating (e.g., 12-24 hours) at a temperature of 90-100 °C.[3]

Visualizing the Experimental Workflow

Workflow Start Start Setup Combine Reactants: This compound Arylboronic Acid Base (K₃PO₄) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) Setup->Inert AddCatalyst Add Pd(PPh₃)₄ Catalyst and Degassed Solvents (Dioxane/Water) Inert->AddCatalyst Heat Heat Reaction Mixture (80-100 °C) with Stirring AddCatalyst->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Cool, Dilute with Water, and Acidify with HCl Monitor->Workup Reaction Complete Isolate Filter and Dry Product Workup->Isolate Purify Purify (if necessary) Isolate->Purify End End Purify->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of this compound derivatives. These conditions can serve as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901280-90
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901285-95
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃DMF/H₂O1001875-85
4Naphthalene-2-boronic acidPd₂(dba)₃/SPhos (2/4)Cs₂CO₃Toluene/H₂O1002470-80

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the catalyst loading, using a more electron-rich ligand, or employing a stronger base like cesium carbonate. Ensure that all reagents and solvents are of high purity and that the reaction is conducted under strictly anhydrous and oxygen-free conditions (prior to the addition of water).

  • Incomplete Reaction: If the starting material is not fully consumed, increasing the reaction temperature or time may be beneficial. The choice of solvent can also impact reactivity; switching to a different solvent system may improve results.

  • Side Reactions: Protodebromination (replacement of a bromine atom with hydrogen) can be a competing side reaction. This is often more prevalent with electron-rich aryl halides. Using a less nucleophilic base or a bulkier ligand can sometimes mitigate this issue.

  • Challenges with Pyridine Substrates: The Lewis basicity of the pyridine nitrogen can sometimes coordinate to the palladium catalyst, inhibiting its activity.[13] The use of bulky ligands can help to disfavor this coordination and maintain catalytic turnover. The synthesis of pyridine-containing biaryls can be challenging, and alternative coupling partners to boronic acids, such as pyridine sulfinates, have been developed to address these difficulties.[14][15]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of this compound, providing access to a wide array of substituted isonicotinic acid derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and selective transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and materials science applications.

References

Application Notes and Protocols for Sonogashira Coupling of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Sonogashira Coupling in Heterocyclic Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4] For drug development professionals, the introduction of a rigid alkyne linker via Sonogashira coupling can be a key strategy for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound by exploring new vector spaces and improving target engagement.

2,5-Dibromoisonicotinic acid is a valuable building block in medicinal chemistry, offering multiple points for diversification. The two bromine atoms, positioned at electronically distinct locations on the pyridine ring, provide opportunities for selective or sequential functionalization. The carboxylic acid moiety further adds a handle for conjugation or modulation of physicochemical properties. This guide provides an in-depth exploration of Sonogashira coupling protocols tailored for this compound, offering both theoretical insights and practical, step-by-step methodologies.

Mechanistic Overview: The Dual Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

A simplified representation of the accepted mechanism involves:

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) intermediate.

    • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated product and regenerate the Pd(0) catalyst.

  • Copper Cycle:

    • The terminal alkyne reacts with the Cu(I) salt in the presence of a base to form a copper acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.

It is important to note that copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), which can be a significant side reaction in the presence of copper.[1][6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-X->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)L2-C≡CR->Ar-C≡CR Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR R-C≡CH, Base Cu(I)-C≡CR->Ar-Pd(II)L2-X

Figure 1. Simplified diagram of the Sonogashira coupling catalytic cycles.

Key Considerations for this compound

The unique structure of this compound presents several challenges and opportunities that must be addressed for successful Sonogashira coupling:

  • Regioselectivity: The two bromine atoms are not equivalent. The bromine at the 2-position is adjacent to the nitrogen atom, making it more electron-deficient and generally more reactive towards oxidative addition than the bromine at the 5-position.[5] This inherent difference in reactivity can be exploited for selective mono-alkynylation at the 2-position under carefully controlled conditions.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction. It is often advantageous, though not always necessary, to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This prevents potential side reactions and improves solubility in common organic solvents. Decarbonylative Sonogashira coupling of carboxylic acids is also a known, though more advanced, alternative.[7][8]

  • Substrate Reactivity: As an electron-deficient pyridine derivative, this compound is generally a good substrate for oxidative addition. However, the choice of catalyst, ligand, base, and solvent remains critical for achieving high yields and minimizing side reactions.[9]

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound. Optimization may be required depending on the specific alkyne used.

Protocol 1: Selective Mono-alkynylation at the 2-Position

This protocol aims to leverage the higher reactivity of the bromine at the 2-position for selective functionalization.

Materials:

  • This compound (or its methyl/ethyl ester)

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • CuI (1-3 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and CuI (0.01-0.03 equivalents).

  • Add anhydrous, degassed triethylamine or a mixture of triethylamine and THF.

  • Add the terminal alkyne (1.1 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 50 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

  • Wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-alkynylation of this compound

This protocol is designed for the exhaustive substitution of both bromine atoms.

Materials:

  • This compound (or its methyl/ethyl ester)

  • Terminal alkyne (2.5-3.0 equivalents)

  • Pd(PPh₃)₄ (5-10 mol%)

  • CuI (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the same setup as in Protocol 1, but with increased equivalents of the terminal alkyne (2.5-3.0 equivalents) and potentially a higher catalyst loading.

  • The reaction temperature may need to be increased (e.g., 80-100 °C) to facilitate the coupling at the less reactive 5-position.[10][11]

  • Monitor the reaction for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.

  • The workup and purification procedure is similar to Protocol 1.

Optimization and Troubleshooting Workflow

Successful Sonogashira coupling often requires careful optimization of reaction parameters. The following workflow can guide the process.

Optimization_Workflow A Initial Reaction Setup (Protocol 1 or 2) B Low Conversion? A->B I Protect Carboxylic Acid (Esterification) A->I If starting material issues C Increase Temperature B->C Yes E Side Products? (e.g., Homocoupling) B->E No H Successful Coupling B->H No, High Yield D Screen Different Pd Catalysts/Ligands (e.g., Pd(OAc)2/XPhos) C->D D->A Re-run F Consider Copper-Free Conditions E->F Yes G Change Base/Solvent (e.g., K2CO3 in DMF) E->G No E->H No, Clean Reaction F->A Re-run G->A Re-run I->A

References

Application Note: A Practical Guide to the Selective Mono-amination of 2,5-Dibromoisonicotinic Acid via Buchwald-Hartwig Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the selective mono-amination of 2,5-dibromoisonicotinic acid using the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction. Substituted aminopyridine carboxylic acids are crucial building blocks in pharmaceutical and materials science. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into reaction setup, optimization, and troubleshooting. We detail the rationale behind reagent selection, a step-by-step experimental procedure, and expected outcomes to ensure reproducible and high-yielding synthesis.

Introduction: The Significance of Buchwald-Hartwig Amination

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and functional materials where arylamines are a common motif.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these bonds, largely supplanting harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution (SNAr).[1][2][3] Its broad substrate scope, functional group tolerance, and milder reaction conditions have made it an indispensable tool.[1][3]

This guide focuses on a particularly challenging substrate: this compound. This molecule presents several distinct challenges:

  • Regioselectivity: The two bromine atoms are in electronically distinct positions (C2 and C5), creating a challenge for selective mono-amination.

  • Carboxylic Acid Group: The acidic proton can interfere with the catalytic cycle by reacting with the strong bases typically employed.

  • Heterocyclic Nature: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

Addressing these challenges requires a carefully optimized protocol. This note provides a field-proven method for the selective C-N bond formation at the C5 position, a common requirement in the synthesis of complex molecular scaffolds.

Reaction Mechanism and Key Principles

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium catalytic cycle.[1][4] Understanding this mechanism is crucial for rational troubleshooting and optimization. The generally accepted cycle involves three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This step is often the rate-determining step of the reaction.[5][6]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is released, regenerating the active Pd(0) catalyst to continue the cycle.[1][4]

The success of this cycle is highly dependent on the ligand complexed to the palladium center. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination steps.[1][7][8]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(Br) Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Amine Coordination Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product_out Ar-NR₂ Amido_Complex->Product_out ArBr_in Ar-Br ArBr_in->OA_Complex R2NH_in R₂NH R2NH_in->Amine_Complex Base_in Base Base_in->Amido_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol for Selective Mono-amination at the C5 Position

This protocol is optimized for the selective reaction of an amine with the bromine at the C5 position of this compound. The C2 position is generally more electron-deficient and sterically hindered by the adjacent carboxylic acid, but selectivity can be highly dependent on the specific ligand and conditions used.[9][10]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
This compound>97%Sigma-AldrichStore in a desiccator.
Amine (e.g., Morpholine)Anhydrous, >99%Acros OrganicsUse a freshly opened bottle or distill before use.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst gradeStrem ChemicalsA common, reliable palladium precursor.
XPhos>98%Sigma-AldrichA bulky biaryl phosphine ligand, critical for this transformation.[7]
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher ScientificGrind to a fine powder and dry in an oven (120 °C) overnight.
1,4-DioxaneAnhydrous, >99.8%Sigma-AldrichUse from a sealed bottle or passed through a solvent purification system.
Schlenk flask or reaction vial--Must be oven-dried before use.
Magnetic stir bar--
Argon or Nitrogen gas supplyHigh purity-For maintaining an inert atmosphere.
Recommended Reaction Parameters

The following table outlines the optimized parameters for a typical small-scale reaction.

ParameterRecommended ValueRationale
Substrate This compound (1.0 equiv)The limiting reagent.
Amine 1.2 - 1.5 equivA slight excess ensures complete consumption of the substrate.
Pd Source Pd(OAc)₂ (2 mol%)A stable and common Pd(II) precursor that is reduced in situ to the active Pd(0) species.[11]
Ligand XPhos (4 mol%)This bulky, electron-rich ligand promotes the challenging oxidative addition and reductive elimination steps.[3][7]
Base K₂CO₃ (3.0 equiv)A moderately weak base is chosen to minimize undesired reactions with the carboxylic acid group, while still being effective for deprotonation.[11][12]
Solvent Anhydrous 1,4-Dioxane (0.1 M concentration)A common solvent for Buchwald-Hartwig reactions; its polarity and boiling point are suitable.[2][12]
Temperature 100 - 110 °CSufficient thermal energy is required to drive the reaction to completion.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Experimental Procedure

Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis A 1. Oven-dry glassware (Schlenk flask, stir bar) B 2. Add solids: - this compound - Pd(OAc)₂ - XPhos - K₂CO₃ A->B C 3. Seal flask and purge with Argon/Nitrogen (3x) B->C D 4. Add anhydrous dioxane via syringe C->D E 5. Add amine via syringe D->E F 6. Heat to 100-110 °C with vigorous stirring E->F G 7. Monitor reaction (TLC / LC-MS) F->G H 8. Cool to RT, dilute with EtOAc G->H I 9. Acidify with 1M HCl to pH ~4-5 H->I J 10. Extract with EtOAc (3x) I->J K 11. Dry organic layer (Na₂SO₄), filter, and concentrate J->K L 12. Purify via column chromatography or recrystallization K->L M 13. Characterize product (¹H NMR, ¹³C NMR, LC-MS, HRMS) L->M

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 280 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and finely powdered, dried K₂CO₃ (3.0 mmol, 414 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (10 mL) via syringe. Begin stirring the suspension. Add the amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS. The disappearance of the starting material indicates completion.

  • Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully add 1M HCl (aq.) dropwise to adjust the pH to approximately 4-5. This will protonate the product and unreacted amine, aiding in extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure 5-amino-2-bromoisonicotinic acid derivative.

Troubleshooting Guide

Low conversion or the formation of side products can occur.[13][14] This guide provides solutions to common issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture contamination).2. Impure reagents or solvent.3. Insufficient temperature.1. Ensure a rigorously inert atmosphere. Use a palladium precatalyst (e.g., XPhos Pd G3) which is more air-stable.[13]2. Use freshly purified/anhydrous reagents and solvent.[15]3. Confirm oil bath temperature and ensure efficient stirring.
Double Amination Product 1. Reaction time is too long or temperature is too high.2. High catalyst loading.1. Monitor the reaction closely and stop it once the mono-aminated product is maximized.2. Reduce the catalyst loading to 1-1.5 mol%.
Hydrodehalogenation 1. Presence of water.2. Ligand degradation.1. Use rigorously dried solvents and reagents.2. Use a fresh, high-purity ligand. Consider a different ligand like RuPhos if the issue persists.[13]
Poor Solubility The salt of the isonicotinic acid may be insoluble.Try a different solvent system, such as toluene or CPME, which might offer better solubility for all components.[12]

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of substituted aminopyridines from challenging substrates like this compound. By carefully selecting a bulky, electron-rich phosphine ligand such as XPhos and using a moderate base like K₂CO₃, selective mono-amination can be achieved in good yields. This protocol provides a reliable foundation for researchers to build upon for the synthesis of a wide array of complex molecules for pharmaceutical and materials science applications.

References

Synthesis of Novel Derivatives from 2,5-Dibromoisonicotinic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthetic strategies for creating novel chemical entities from the versatile scaffold, 2,5-dibromoisonicotinic acid. This document provides an in-depth exploration of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, with a focus on regioselective functionalization. The protocols provided herein are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to empower researchers in medicinal chemistry and drug development to leverage the unique chemical properties of this compound for the synthesis of diverse molecular libraries with potential therapeutic applications.

Introduction: The Strategic Importance of the 2,5-Disubstituted Isonicotinic Acid Scaffold

Isonicotinic acid and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antitubercular, antiviral, and antimicrobial properties.[1][2][3] The strategic introduction of substituents onto the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. This compound serves as a particularly valuable starting material due to the presence of two reactive bromine atoms at positions amenable to a variety of cross-coupling reactions. The differential reactivity of the bromine atoms at the 2- and 5-positions offers the potential for selective and sequential functionalization, enabling the synthesis of a diverse array of complex molecules.[4] The carboxylic acid moiety provides an additional handle for further modification, such as amidation or esterification, further expanding the accessible chemical space.[5]

This guide will focus on the practical application of modern synthetic methodologies to unlock the potential of this compound as a scaffold for the generation of novel derivatives. We will delve into the mechanistic underpinnings of key reactions and provide detailed, step-by-step protocols for their execution.

Synthetic Strategies: A World of Possibilities

The two bromine atoms on the this compound scaffold are the primary sites for derivatization. Palladium-catalyzed cross-coupling reactions are the most powerful tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6][7][8]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][9] In the context of this compound, this reaction can be employed to introduce a wide variety of aryl and heteroaryl substituents.

A key challenge in the derivatization of this compound is achieving regioselectivity – that is, selectively reacting at either the 2- or 5-position. The electronic and steric environment of the two bromine atoms is different, which can be exploited to favor reaction at one site over the other. Generally, the bromine at the 5-position is more sterically accessible and may be more reactive in certain cross-coupling reactions.[10][11]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)Ln-X R-Pd(II)Ln-X Oxidative\nAddition->R-Pd(II)Ln-X Transmetalation Transmetalation R-Pd(II)Ln-X->Transmetalation R-Pd(II)Ln-R' R-Pd(II)Ln-R' Transmetalation->R-Pd(II)Ln-R' Reductive\nElimination Reductive Elimination R-Pd(II)Ln-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Catalyst Regeneration R-R' R-R' Reductive\nElimination->R-R' Product R'-B(OR)2 R'-B(OR)2 + Base R'-B(OR)2->Transmetalation R-X R-X (this compound) R-X->Oxidative\nAddition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[6][12] This reaction is invaluable for the synthesis of anilines, N-aryl heterocycles, and other nitrogen-containing compounds, which are prevalent in pharmaceuticals.

Similar to the Suzuki-Miyaura coupling, achieving regioselectivity in the Buchwald-Hartwig amination of this compound is a key consideration. The choice of palladium catalyst, ligand, and reaction conditions can influence which bromine atom is preferentially substituted.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig cluster_reactants Reactants cluster_catalyst Catalyst System Substrate This compound Reaction_Vessel Inert Atmosphere Reaction Vessel Substrate->Reaction_Vessel Amine R2NH Amine->Reaction_Vessel Pd_Catalyst Palladium Pre-catalyst Pd_Catalyst->Reaction_Vessel Ligand Phosphine or Carbene Ligand Ligand->Reaction_Vessel Base Base (e.g., NaOtBu, K3PO4) Base->Reaction_Vessel Heating Heating (e.g., 80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Chromatography Workup->Purification Product 2-Amino-5-bromo- or 2,5-Diaminoisonicotinic Acid Derivative Purification->Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Sonogashira and Stille Couplings: Expanding the Toolbox

The Sonogashira and Stille reactions offer additional avenues for the derivatization of this compound. The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups for further transformations via click chemistry or other reactions.[8][12] The Stille reaction, which utilizes organotin reagents, is also a robust method for carbon-carbon bond formation, often with excellent functional group tolerance.[13][14]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives of this compound.

Protocol 1: Selective Suzuki-Miyaura Coupling to Synthesize 5-Aryl-2-bromoisonicotinic Acid

This protocol is adapted from methodologies developed for the selective coupling of dihalogenated heterocycles and is designed to favor mono-arylation at the more reactive 5-position.[10]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask under the inert atmosphere.

  • Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).

  • Acidify the aqueous solution to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-bromoisonicotinic acid.

Protocol 2: Buchwald-Hartwig Amination to Synthesize 2-Amino-5-bromoisonicotinic Acid Derivatives

This protocol outlines a general procedure for the mono-amination of this compound, which typically favors substitution at the 2-position.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.5 equivalents)

  • Anhydrous toluene, degassed

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.5 mmol) to a Schlenk tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add degassed anhydrous toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash chromatography to yield the desired 2-amino-5-bromoisonicotinic acid derivative.

Data Presentation: Characterization of Novel Derivatives

The successful synthesis of novel derivatives must be confirmed by rigorous analytical characterization. The following table provides a template for summarizing key analytical data.

DerivativeSynthetic MethodYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
5-(4-methoxyphenyl)-2-bromoisonicotinic acid Suzuki-Miyaura85Example dataExample dataExample data
2-(Morpholino)-5-bromoisonicotinic acid Buchwald-Hartwig78Example dataExample dataExample data
5-Phenyl-2-aminoisonicotinic acid Sequential Suzuki & Buchwald-Hartwig65Example dataExample dataExample data

Conclusion and Future Directions

This compound is a highly versatile and valuable building block for the synthesis of a wide array of novel derivatives. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust toolkit for the regioselective functionalization of this scaffold. The ability to introduce diverse substituents at both the 2- and 5-positions, coupled with the potential for further modification of the carboxylic acid group, opens up a vast chemical space for exploration in drug discovery and materials science. Future work in this area could focus on the development of more efficient and selective catalytic systems, as well as the exploration of other cross-coupling reactions to further expand the diversity of accessible derivatives. The biological evaluation of these novel compounds will be crucial in identifying new therapeutic leads.

References

Application Notes and Protocols: Leveraging 2,5-Dibromoisonicotinic Acid for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2,5-Dibromoisonicotinic Acid Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic versatility and inherent biological relevance is paramount. This compound has emerged as a highly valuable starting material for the synthesis of a diverse array of enzyme inhibitors. Its pyridine core is a well-established pharmacophore present in numerous approved drugs, offering favorable pharmacokinetic properties and the ability to engage in key hydrogen bonding interactions within enzyme active sites.[1][2][3]

The strategic placement of two bromine atoms at the 2 and 5 positions, coupled with a carboxylic acid at the 4-position, provides a trifecta of reactive handles for controlled chemical modifications. This unique arrangement allows for the sequential or differential introduction of various substituents, enabling the exploration of a broad chemical space to optimize potency and selectivity against a range of enzyme targets, including poly(ADP-ribose) polymerase (PARP) and various protein kinases.

This application note provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound in the synthesis of potential enzyme inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for key transformations, and discuss the broader implications for drug discovery.

Core Synthetic Strategies: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its amenability to a variety of robust and well-established chemical transformations. The two bromine atoms serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, while the carboxylic acid is a versatile functional group for amide bond formation.

Key Synthetic Transformations:
  • Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling the bromopyridine core with a wide range of boronic acids or esters. This allows for the introduction of diverse aryl and heteroaryl moieties at the 2 and/or 5 positions, which can be tailored to interact with specific pockets within an enzyme's active site.[4][5][6][7][8]

  • Sonogashira Coupling: The Sonogashira reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes. This introduces linear and rigid linkers, which can be valuable for probing deeper into an enzyme's binding groove.

  • Amide Bond Formation: The carboxylic acid functionality is readily converted to an amide via coupling with a plethora of primary and secondary amines. The resulting carboxamide group is a critical pharmacophore for many enzyme inhibitors, particularly PARP inhibitors, as it can mimic the nicotinamide moiety of the natural substrate NAD+.[9][10]

The combination of these reactions allows for a modular and highly flexible approach to inhibitor design, as illustrated in the workflow below.

G start This compound suzuki1 Suzuki Coupling 1 (Position 5) start->suzuki1 Arylboronic Acid 1, Pd Catalyst, Base suzuki2 Suzuki Coupling 2 (Position 2) suzuki1->suzuki2 Arylboronic Acid 2, Pd Catalyst, Base amide Amide Coupling suzuki2->amide Amine (R-NH2), Coupling Agent final Disubstituted Isonicotinamide (Enzyme Inhibitor Candidate) amide->final

Figure 1: A generalized synthetic workflow for the diversification of the this compound scaffold.

Application Focus: Synthesis of a Novel PARP Inhibitor Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes are critical players in DNA damage repair, and their inhibition has emerged as a successful therapeutic strategy for certain types of cancers.[9] Many potent PARP inhibitors feature a substituted nicotinamide-like core that competes with the binding of the natural substrate, NAD+. The isonicotinamide structure derived from this compound is an excellent mimic of this core.

The following section outlines a detailed protocol for the synthesis of a disubstituted isonicotinamide, a scaffold with high potential for PARP inhibition. This protocol is a representative example, and the choice of specific boronic acids and amines can be varied to generate a library of diverse analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

Materials and Methods:

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) where specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by LC-MS.

Protocol 1: Mono-Suzuki-Miyaura Coupling of this compound

This protocol describes the selective mono-arylation at the more reactive 5-position of the pyridine ring.

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v). To this suspension, add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-aryl-isonicotinic acid.

Protocol 2: Second Suzuki-Miyaura Coupling

This protocol describes the arylation of the remaining bromine at the 2-position.

  • Reaction Setup: In a similar manner to Protocol 1, combine the 2-bromo-5-aryl-isonicotinic acid (1.0 eq), the second arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 3.0 eq) in a round-bottom flask.

  • Inert Atmosphere and Solvent/Catalyst Addition: Follow the procedures outlined in steps 2 and 3 of Protocol 1. A different palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), can be used if desired.

  • Reaction: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification procedures described in steps 5 and 6 of Protocol 1 to obtain the 2,5-diaryl-isonicotinic acid.

Protocol 3: Amide Coupling to Afford the Final Inhibitor

This protocol details the final step of coupling the diaryl-isonicotinic acid with an amine.

  • Reaction Setup: Dissolve the 2,5-diaryl-isonicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF).

  • Reagent Addition: Add a coupling agent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.1 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final 2,5-diaryl-isonicotinamide.

G cluster_0 Protocol 1: Mono-Suzuki Coupling cluster_1 Protocol 2: Second Suzuki Coupling cluster_2 Protocol 3: Amide Coupling start This compound step1 Add Arylboronic Acid 1, Base, Pd Catalyst start->step1 step2 Heat and Stir step1->step2 product1 2-Bromo-5-aryl-isonicotinic Acid step2->product1 step3 Add Arylboronic Acid 2, Base, Pd Catalyst product1->step3 step4 Heat and Stir step3->step4 product2 2,5-Diaryl-isonicotinic Acid step4->product2 step5 Activate with Coupling Agent and Base product2->step5 step6 Add Amine step5->step6 product3 Final Inhibitor step6->product3

Figure 2: Step-by-step experimental workflow for the synthesis of a disubstituted isonicotinamide.

Data Presentation: A Representative Synthesis

The following table summarizes the expected outcomes for a representative synthesis based on the protocols described above.

StepStarting MaterialReagentsProductExpected Yield (%)
1This compoundPhenylboronic acid, K₂CO₃, Pd(dppf)Cl₂2-Bromo-5-phenylisonicotinic acid75-85
22-Bromo-5-phenylisonicotinic acid4-Fluorophenylboronic acid, K₂CO₃, Pd(PPh₃)₄2-(4-Fluorophenyl)-5-phenylisonicotinic acid70-80
32-(4-Fluorophenyl)-5-phenylisonicotinic acid3-Aminobenzamide, BOP, DIPEAN-(3-carbamoylphenyl)-2-(4-fluorophenyl)-5-phenylisonicotinamide60-75

Causality and Experimental Choices

  • Choice of Catalyst and Base: The selection of the palladium catalyst and base is crucial for the success of the Suzuki-Miyaura coupling. Pd(dppf)Cl₂ is often effective for the first coupling due to its robustness. For the second coupling, a different catalyst like Pd(PPh₃)₄ may be beneficial, particularly if the substrate is more sterically hindered. The choice of base, typically a carbonate or phosphate, is important for activating the boronic acid.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DMF and water is commonly used in Suzuki couplings to ensure the solubility of both the organic and inorganic reagents.

  • Amide Coupling Reagents: A variety of amide coupling reagents are available. BOP is a phosphonium-based reagent that is highly efficient for forming amide bonds, especially with less reactive anilines. Other reagents like HATU or EDC/HOBt can also be employed. The choice often depends on the specific substrates and the desired reaction conditions.[10][11][12]

Conclusion and Future Directions

This compound represents a versatile and powerful scaffold for the synthesis of novel enzyme inhibitors. The ability to perform selective and sequential cross-coupling reactions at the 2 and 5 positions, combined with the straightforward derivatization of the carboxylic acid, provides a robust platform for generating extensive libraries of compounds for biological screening. The protocols outlined in this application note provide a solid foundation for researchers to embark on the synthesis of their own unique inhibitors targeting a wide range of enzymes, thereby contributing to the advancement of drug discovery and development. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination, can further expand the chemical diversity accessible from this valuable starting material.

References

Mastering Molecular Complexity: A Guide to Palladium-Catalyzed Cross-Coupling of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Isonicotinic Acids

Derivatives of isonicotinic acid are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. 2,5-Dibromoisonicotinic acid is a versatile building block, offering two distinct reactive sites for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions. This powerful class of reactions, recognized with the 2010 Nobel Prize in Chemistry, enables the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[4][5]

This technical guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of this compound, offering detailed application notes and protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in their quest for novel molecular entities.

Understanding the Reactivity Landscape: Chemoselectivity in Dihalopyridines

A critical consideration when working with this compound is the inherent difference in reactivity between the C2 and C5 positions. The pyridine nitrogen exerts a strong electron-withdrawing effect, rendering the C2 position more electrophilic and thus generally more susceptible to oxidative addition to the palladium(0) catalyst.[6][7] This inherent electronic bias typically favors functionalization at the C2 position. However, the choice of palladium catalyst, and particularly the ancillary ligands, can significantly influence and even reverse this selectivity.[2][8][9] Bulky, electron-rich ligands can sterically hinder approach at the C2 position, promoting reaction at C5. Therefore, careful selection of the catalytic system is paramount to achieving the desired regiochemical outcome.

The presence of the carboxylic acid group at the C4 position also influences the reaction. Under the basic conditions typically employed in cross-coupling reactions, the carboxylic acid will be deprotonated to the corresponding carboxylate. This can impact the substrate's solubility and potentially coordinate with the palladium center.[10] It is often necessary to use additional equivalents of base to ensure both the deprotonation of the carboxylic acid and the promotion of the catalytic cycle. In some cases, protection of the carboxylic acid as an ester may be advantageous.[10]

Core Cross-Coupling Methodologies

This section details the application of three key palladium-catalyzed cross-coupling reactions to this compound, providing both the "why" and the "how" for each transformation.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and heteroaryl-aryl structures.[11][12] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[13][14]

The choice of a palladium(0) precursor, such as Pd(PPh₃)₄, or a palladium(II) salt that is reduced in situ, like Pd(OAc)₂, is common.[15][16] The ligand, often a phosphine, plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle. For substrates like this compound, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. The base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[12] A mixed solvent system, such as dioxane/water or DMF/water, is often employed to solubilize both the organic and inorganic reagents.[17][18]

This protocol is designed to favor the selective reaction at the more reactive C2 position.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₂CO₃ (3.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify to pH ~3-4 with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O901885-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DMF/H₂O1001280-90
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1102475-85
Note: Yields are estimates based on similar transformations and will require optimization.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[3] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[19][20]

The catalytic cycle of the Sonogashira reaction involves both a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl halide, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the coupled product.[2][9] The base, typically an amine like triethylamine or diisopropylethylamine, serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.[3] Anhydrous and anaerobic conditions are often preferred to prevent the oxidative homocoupling of the alkyne (Glaser coupling).[21]

Sonogashira_Mechanism Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)L₂(Br) Pd0->OA_complex Oxidative Addition (Ar-Br) Product Ar-C≡C-R OA_complex->Product Reductive Elimination Cu_acetylide R-C≡C-Cu(I) Cu_acetylide->OA_complex Transmetalation Alkyne R-C≡C-H Alkyne->Cu_acetylide + Cu(I), Base Base Base

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • PdCl₂(PPh₃)₂ (0.03 equivalents)

  • CuI (0.05 equivalents)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry, nitrogen-flushed Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous DMF to dissolve the solids, followed by anhydrous TEA (3.0 eq).

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and pour the mixture into water.

  • Acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by column chromatography if necessary.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)
1PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)TEADMF706
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEATHF658
31-HexynePd(OAc)₂ (2) / XPhos (4)CuI (5)K₂CO₃Acetonitrile8012
Note: Yields will vary depending on the specific alkyne and require optimization.
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[22][23][24] This reaction has broad substrate scope and functional group tolerance, making it a valuable tool in drug discovery.[25][26][27]

This reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the palladium(0) catalyst.[23] The choice of ligand is critical, with bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often being the most effective.[15][22] Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[25]

Materials:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • XPhos (0.08 equivalents)

  • Sodium tert-butoxide (NaOtBu) (3.0 equivalents)

  • Toluene, anhydrous

Procedure:

  • To a glovebox or under a stream of inert gas, add NaOtBu (3.0 eq) to a dry Schlenk tube.

  • In a separate flask, dissolve this compound (1.0 eq), the amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) in anhydrous toluene.

  • Add the solution from step 2 to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction with water.

  • Separate the aqueous layer and acidify with 1 M HCl to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify by chromatography if necessary.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)
1MorpholinePd₂(dba)₃ (2)XPhos (8)NaOtBuToluene11018
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10024
3BenzylaminePd(OAc)₂ (3)BrettPhos (6)LHMDSTHF8012
Note: Yields are highly dependent on the specific amine and require careful optimization.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of novel, highly functionalized pyridine derivatives for drug discovery and development. By understanding the principles of chemoselectivity and carefully selecting the appropriate catalytic system, researchers can selectively modify either the C2 or C5 position, enabling the rapid generation of diverse compound libraries. The protocols provided herein serve as a robust starting point for methodological development, empowering scientists to explore new chemical space in the pursuit of innovative therapeutics.

References

Application Note: A Detailed Protocol for the Synthesis of 2,5-Dibromoisonicotinic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,5-Dibromoisonicotinic acid and its corresponding esters are valuable heterocyclic building blocks in the fields of medicinal chemistry, agrochemicals, and materials science. Their utility stems from the strategic placement of two bromine atoms, which serve as versatile handles for further functionalization via cross-coupling reactions, and the carboxylate group, which can be modified to create amides, larger esters, and other derivatives. This application note provides a comprehensive, two-part experimental guide for researchers, detailing the synthesis of the parent this compound followed by its conversion to a representative ester, methyl 2,5-dibromoisonicotinate. The protocols are designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and troubleshooting guidance.

Introduction

The pyridine core is a privileged scaffold in drug discovery. Halogenated pyridines, in particular, are crucial intermediates. The synthesis of this compound esters follows a logical and efficient two-stage pathway. The first stage involves the regioselective introduction of a carboxylic acid group at the C-4 position of the readily available 2,5-dibromopyridine. This is achieved through a directed deprotonation using a strong, non-nucleophilic base, followed by quenching with carbon dioxide. The second stage is a classic Fischer-Speier esterification, which converts the synthesized carboxylic acid into its corresponding ester under acidic conditions. This method is advantageous for its simplicity and use of common laboratory reagents.[1]

Overall Synthetic Workflow

The complete process, from the starting material to the final ester product, is outlined below. This guide focuses on the two core transformations.

G cluster_0 Part 1: Carboxylation cluster_1 Part 2: Esterification A 2,5-Dibromopyridine B Directed C-4 Deprotonation (LDA, THF, -78 °C) A->B C Quench with CO2 (Dry Ice) B->C D Acidic Work-up & Isolation C->D E This compound D->E H Fischer Esterification (Reflux) E->H F Alcohol (e.g., Methanol) F->H G Acid Catalyst (H2SO4) G->H I Work-up & Purification H->I J This compound Ester I->J

Diagram 1: High-level workflow for the synthesis of this compound esters.

Part 1: Synthesis of this compound

This protocol details the regioselective carboxylation of 2,5-dibromopyridine at the C-4 position.

1.1. Underlying Principle & Mechanism

The key to this transformation is the selective deprotonation of the C-4 hydrogen of 2,5-dibromopyridine. This hydrogen is the most acidic proton on the ring due to the inductive electron-withdrawing effects of the two flanking bromine atoms and the nitrogen atom. A strong, sterically hindered, non-nucleophilic base like Lithium diisopropylamide (LDA) is required to perform this deprotonation efficiently without engaging in nucleophilic attack on the pyridine ring. The reaction is conducted at cryogenic temperatures (-78 °C) to ensure kinetic control, generating a thermodynamically unstable but kinetically trapped 4-lithiated intermediate. This potent nucleophile then readily attacks solid carbon dioxide (dry ice), which acts as the electrophile. A subsequent acidic work-up protonates the resulting carboxylate salt to yield the desired carboxylic acid.[2]

1.2. Materials and Reagents

ReagentFormulaCAS No.M.W. ( g/mol )Molarity/PurityNotes
2,5-DibromopyridineC₅H₃Br₂N624-28-2236.89≥98%Starting material.
DiisopropylamineC₆H₁₅N108-18-9101.19≥99.5%Anhydrous. Corrosive and flammable.
n-Butyllithium (n-BuLi)C₄H₉Li109-72-864.06~2.5 M in hexanesPyrophoric. Handle under inert gas.
Tetrahydrofuran (THF)C₄H₈O109-99-972.11AnhydrousRequired for the reaction.
Carbon Dioxide (Dry Ice)CO₂124-38-944.01SolidUse freshly crushed pellets.
Hydrochloric Acid (HCl)HCl7647-01-036.4612 M (conc.)Corrosive. Used for work-up.
WaterH₂O7732-18-518.02DeionizedFor quenching and work-up.

1.3. Detailed Experimental Protocol

This protocol is adapted from a procedure disclosed by Genentech, Inc. and Array BioPharma Inc.[2]

SAFETY NOTE: n-Butyllithium is pyrophoric and reacts violently with water. Diisopropylamine is corrosive. All steps must be performed in a well-ventilated fume hood under a dry, inert atmosphere (Nitrogen or Argon) using oven-dried glassware and syringe techniques.[3]

  • Preparation of LDA Solution: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, ~3.2 L/mol of 2,5-dibromopyridine). Cool the flask to -30 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.05 equivalents) to the THF.

  • Slowly add n-butyllithium solution (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -25 °C.

  • Stir the resulting pale yellow LDA solution at -30 °C for 30 minutes.

  • Deprotonation: Cool the LDA solution to -78 °C.

  • In a separate flask, dissolve 2,5-dibromopyridine (1.00 equivalent) in anhydrous THF (~4.0 L/mol).

  • Add the 2,5-dibromopyridine solution dropwise to the cold LDA solution over approximately 1 hour, maintaining the internal temperature below -70 °C.

  • Stir the resulting dark reaction mixture at -70 °C for an additional 30 minutes.

  • Carboxylation (Quench): While maintaining the temperature at -70 °C, add freshly crushed dry ice (5.0 equivalents) to the reaction mixture in several small portions. A noticeable warming may occur; add portions slowly to maintain control.

  • Stir the mixture at -70 °C for 30 minutes after the final addition of dry ice.

  • Work-up and Isolation: Slowly quench the reaction by adding deionized water (~3.8 L/mol) at -70 °C. Allow the mixture to warm to room temperature.

  • Concentrate the mixture under reduced pressure (in vacuo) to remove the THF.

  • Extract the aqueous residue with ethyl acetate (3 x ~3 L/mol) to remove any unreacted starting material. Discard the organic layers.

  • Cool the remaining aqueous layer in an ice bath and adjust the pH to 3-4 by the slow addition of concentrated HCl (12 M). A white precipitate will form.

  • Collect the solid product by filtration, wash the filter cake with cold water, and dry under vacuum to afford this compound as a white solid.

Part 2: Synthesis of Methyl 2,5-Dibromoisonicotinate

This protocol describes the conversion of this compound to its methyl ester via Fischer-Speier esterification.

2.1. Underlying Principle & Mechanism

Fischer esterification is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4][5] To drive the equilibrium towards the product ester, a large excess of the alcohol (methanol in this case) is used, which also conveniently serves as the solvent. A strong protic acid, such as sulfuric acid, acts as the catalyst. The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of the alcohol (methanol) acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond.

  • Deprotonation: The protonated ester is deprotonated (typically by another molecule of alcohol or the conjugate base of the catalyst) to yield the final ester product and regenerate the acid catalyst.[6]

G cluster_mech A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B + R'OH C Proton Transfer B->C D Elimination of Water C->D - H⁺, + H⁺ E Deprotonation D->E - H₂O F Final Ester Product E->F - H⁺ struct1 R-COOH + H⁺ struct2 R-C(OH)₂⁺ struct3 R-C(OH)₂(⁺OHR') struct4 R-C(OH)(OH₂⁺)(OR') struct5 R-C(OH)⁺(OR') struct6 R-COOR' + H⁺

Diagram 2: Simplified mechanism of Fischer-Speier esterification.

2.2. Materials and Reagents

ReagentFormulaCAS No.M.W. ( g/mol )PurityNotes
This compoundC₆H₃Br₂NO₂942473-59-8280.90As synthesizedStarting material from Part 1.
Methanol (MeOH)CH₄O67-56-132.04Anhydrous, ≥99.8%Acts as reagent and solvent.
Sulfuric Acid (H₂SO₄)H₂SO₄7664-93-998.0898% (conc.)Catalyst. Highly corrosive.
Sodium Bicarbonate (NaHCO₃)NaHCO₃144-55-884.01Saturated solutionFor neutralization.
Ethyl Acetate (EtOAc)C₄H₈O₂141-78-688.11Reagent gradeFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄7757-82-6142.04GranularFor drying.

2.3. Detailed Experimental Protocol

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 equivalent).

  • Add a large excess of methanol (e.g., 20-40 equivalents). The acid may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the suspension.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-8 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Cooling and Quenching: After the reaction is complete, remove the heating source and allow the mixture to cool to room temperature.

  • Cool the flask further in an ice bath.

  • Neutralization: Slowly and carefully pour the cooled reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous CO₂ evolution will occur. Add the acidic solution in portions with stirring until gas evolution ceases and the pH is neutral or slightly basic (~pH 8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of methanol used).

  • Combine the organic layers.

  • Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 2,5-dibromoisonicotinate, which can be purified further.

  • Purification: The crude ester can be purified by recrystallization (e.g., from hexanes or an ethanol/water mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

StepReactantMolar Eq.Key ConditionsTimeExpected Yield
Part 1 2,5-Dibromopyridine1.0LDA (1.05 eq), THF, -78 °C1.5-2 h70-85%
CO₂ (Dry Ice)5.0Quench at -70 °C0.5 h
Part 2 This compound1.0Methanol (20-40 eq), H₂SO₄ (cat.)4-8 h85-95%

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Part 1: Low or no yield of acid Inactive n-BuLi; wet reagents/glassware; temperature too high during lithiation.Titrate n-BuLi before use. Ensure all glassware is oven-dried and reagents are anhydrous. Maintain temperature strictly at -78 °C.
Insufficient mixing during CO₂ quench.Use finely crushed dry ice and ensure vigorous stirring during addition to maximize surface area contact.
Part 2: Incomplete esterification Insufficient reflux time; catalyst decomposed/insufficient amount.Monitor reaction by TLC and extend reflux time if necessary. Ensure the correct amount of fresh concentrated H₂SO₄ is used.
Water present in the reaction.Use anhydrous methanol and dry starting acid. A Dean-Stark trap can be used with a non-polar solvent like toluene to remove water azeotropically if needed.[7]
Purification: Oily product that won't crystallize Residual solvent or impurities.Purify by column chromatography. Ensure all solvent is removed under high vacuum.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 2,5-dibromoisonicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this specific transformation. The unique structural features of this substrate—a pyridine ring, a carboxylic acid, and two distinct bromine atoms—present a set of challenges that require careful optimization to overcome. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the Suzuki coupling of this compound particularly challenging?

A1: This substrate presents a "perfect storm" of common Suzuki coupling challenges:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and halting the catalytic cycle.[1][2]

  • Carboxylic Acid Complications: The carboxylic acid group can be deprotonated by the base, forming a carboxylate. This negatively charged group can also coordinate to the palladium center, leading to catalyst deactivation.[2] Furthermore, the acidic proton can interfere with the reaction mechanism if not properly accounted for.

  • Regioselectivity: The two bromine atoms at the C2 and C5 positions are electronically and sterically distinct. Controlling which position reacts to achieve mono-substitution is a primary challenge.

  • Standard Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid partner and homocoupling.[2][3]

Q2: Which bromine atom (at C2 or C5) is expected to react first in a mono-coupling reaction?

A2: In palladium-catalyzed cross-coupling reactions, the C-Br bond at the C2 position (ortho to the nitrogen) is generally more reactive. This is because the C2 position is more electron-deficient due to the inductive effect of the adjacent nitrogen atom. This electron deficiency facilitates the oxidative addition of the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4] While this is the general rule, the selectivity can sometimes be influenced by the specific catalyst, ligand, and reaction conditions employed.

Q3: Should I use a boronic acid or a more stable boronic ester derivative?

A3: While boronic acids are the classic coupling partners, they are often prone to decomposition pathways, most notably protodeboronation (hydrolysis back to the arene).[5] For challenging substrates or when reactions are sluggish, using more robust boron reagents is highly recommended.

  • Boronic Pinacol Esters (BPin): These are generally more stable than their corresponding acids, less prone to protodeboronation, and easier to handle and purify.

  • Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that are robust and less susceptible to protodeboronation.[6] They participate in the coupling via a "slow release" of the boronic acid under the reaction conditions.[6][7]

  • MIDA Boronates: These are another class of highly stable, protected boronic acids that are bench-stable and can be used for the slow release of the active boronic acid, minimizing side reactions.[6]

For initial screening, boronic acids are acceptable, but for optimization and reproducibility, switching to a pinacol ester or a trifluoroborate salt is a prudent strategy.

Troubleshooting Guide

Issue 1: Low or No Product Yield

This is the most common issue and can stem from multiple sources. A logical diagnosis is key.

Troubleshooting_Workflow Start Low / No Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Side_Products Are Side Products Observed? (e.g., Protodeboronation, Homocoupling) Start->Check_Side_Products Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Sol_Catalyst SOLUTION: - Use bulky, electron-rich ligands (e.g., SPhos, XPhos). - Screen different Pd precursors (Pd(OAc)₂, Pd₂(dba)₃). - Consider alternative base (K₃PO₄, Cs₂CO₃). Check_Catalyst->Sol_Catalyst If catalyst deactivation is suspected Sol_Side_Products SOLUTION: - Rigorously degas solvents. - Use stable boronic esters (BPin, MIDA). - Ensure anhydrous conditions. Check_Side_Products->Sol_Side_Products If analysis shows side products Sol_Conditions SOLUTION: - Increase temperature. - Screen solvents (Dioxane, Toluene, DMF). - Check reagent stoichiometry and purity. Check_Conditions->Sol_Conditions If catalyst & reagents are fine

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

Q: My reaction is not working. I suspect catalyst deactivation due to the pyridine and carboxylic acid groups. What should I do?

A: This is a very likely cause. Both the pyridine nitrogen and the carboxylate can poison the palladium catalyst.

Causality: The palladium center is Lewis acidic and seeks electron-rich ligands. The pyridine nitrogen and deprotonated carboxylate are excellent electron donors that can bind tightly to the palladium, preventing it from participating in the catalytic cycle.

Solutions:

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need bulky and electron-rich phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs). These ligands accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination) and their steric bulk can physically block the pyridine nitrogen and carboxylate from accessing and deactivating the palladium center.[2]

  • Base Selection: The choice of base is not trivial. It must be strong enough to facilitate transmetalation but not so harsh that it promotes side reactions or substrate decomposition.

    • Inorganic Carbonates/Phosphates: K₂CO₃, Cs₂CO₃, and K₃PO₄ are excellent choices. K₃PO₄ is often effective in couplings with challenging substrates.[8][] They are typically used with a co-solvent of water.

    • Organic Bases: Amine bases are generally avoided as they can act as competing ligands for the palladium catalyst.

  • Protecting the Carboxylic Acid: If other strategies fail, the carboxylic acid can be temporarily protected as an ester (e.g., methyl or ethyl ester). This removes the problematic acidic proton and the coordinating carboxylate group. The ester can then be hydrolyzed back to the carboxylic acid post-coupling.

Issue 2: Significant Side Product Formation

If you are observing consumption of starting materials but not the desired product, analyze your crude reaction mixture by LC-MS or GC-MS to identify the byproducts.

Side_Reactions Reactants Ar-Br + R-B(OH)₂ Desired_Product Desired Product (Ar-R) Reactants->Desired_Product Desired Pathway (Suzuki Coupling) Protodeboronation Protodeboronation (R-H) Reactants->Protodeboronation Side Reaction 1 (H₂O, Base) Homocoupling Homocoupling (R-R) Reactants->Homocoupling Side Reaction 2 (O₂) Dehalogenation Dehalogenation (Ar-H) Reactants->Dehalogenation Side Reaction 3 (H⁺ source)

Caption: Competing pathways in the Suzuki coupling reaction.

Q: I'm observing a significant amount of the arene corresponding to my boronic acid (R-H). What is happening and how do I fix it?

A: You are observing protodeboronation . This is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid.[5]

Causality: This side reaction is often promoted by aqueous basic conditions and can be catalyzed by palladium. The propensity for protodeboronation is highly dependent on the electronic nature of the boronic acid and the specific reaction conditions.[5]

Solutions:

  • Use a Stable Boron Reagent: As mentioned in the FAQ, switching from a boronic acid to a boronic pinacol ester (BPin) or a potassium organotrifluoroborate (R-BF₃K) is the most effective solution.[6] These are significantly more stable to protodeboronation.

  • Minimize Water: While many Suzuki protocols use aqueous bases, minimizing the amount of water or using anhydrous conditions with a base like powdered, anhydrous K₃PO₄ or KF can suppress this side reaction.[10][11]

  • Control Temperature: High temperatures can accelerate protodeboronation. Run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Q: My main byproduct is the dimer of my boronic acid (R-R). How can I prevent this homocoupling?

A: Boronic acid homocoupling is almost always caused by the presence of oxygen in the reaction mixture.

Causality: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then mediate the oxidative coupling of two molecules of the boronic acid, leading to the R-R dimer and regenerating Pd(0).[3]

Solutions:

  • Rigorous Degassing: This is non-negotiable. The solvent and the reaction mixture must be thoroughly degassed to remove dissolved oxygen. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.[12]

    • Freeze-Pump-Thaw: This is a highly effective method for removing dissolved gases, involving freezing the solvent, evacuating the headspace, and then thawing. This cycle is typically repeated three times.

  • Maintain Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (Ar or N₂) for its entire duration.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial, as it bypasses the need for in situ reduction of a Pd(II) source, a step that can be sensitive to reaction conditions.[13]

Issue 3: Poor Control of Selectivity

Q: The reaction is producing a mixture of the 2-substituted, 5-substituted, and 2,5-disubstituted products. How can I favor mono-substitution at the C2 position?

A: Achieving high regioselectivity requires fine-tuning the reaction conditions to exploit the inherent reactivity difference between the two C-Br bonds.

Causality: As stated earlier, the C2-Br bond is electronically favored for oxidative addition. However, if the reaction conditions are too harsh (e.g., high temperature, long reaction time) or the catalyst system is too reactive, the second coupling at the C5 position can occur before the reaction is complete.

Solutions:

  • Control Stoichiometry: To favor mono-substitution, use the boronic acid as the limiting reagent. A ratio of 1.0 equivalent of this compound to 0.8-0.9 equivalents of the boronic acid can help prevent over-reaction.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., start at 60-80 °C instead of 100-110 °C). This will slow down the overall reaction rate but can significantly enhance the selectivity for the more reactive C2 site.

  • Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed or when the formation of the di-substituted product begins to accelerate.

  • Ligand Choice: The steric and electronic properties of the ligand can influence regioselectivity. Screening a small panel of ligands (e.g., SPhos, XPhos, RuPhos) may reveal a system that provides optimal selectivity.

Recommended Reaction Parameters & Protocols

The optimal conditions will be highly dependent on the specific boronic acid used. The following table provides validated starting points for optimization.

ParameterCondition A (Initial Screen)Condition B (Optimized for Challenging Substrates)Rationale
Pd Source Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ is a reliable Pd(0) source, often cleaner than in-situ reduction of Pd(II).
Ligand SPhos (4-10 mol%)XPhos or RuPhos (4-5 mol%)Bulky, electron-rich ligands are essential to overcome catalyst inhibition and promote oxidative addition.[2]
Base K₂CO₃ (3.0 eq)K₃PO₄ (3.0 eq)K₃PO₄ is often superior for challenging couplings involving heteroaryl chlorides/bromides.[8]
Boron Reagent Boronic Acid (1.1 eq)Boronic Pinacol Ester (1.2 eq)Esters provide greater stability against protodeboronation.[6]
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1) or Anhydrous DMFSolvent choice affects reagent solubility and reaction rates. Anhydrous conditions can minimize side reactions.[][14]
Temperature 100 °C80-110 °CStart lower to control selectivity; increase if the reaction is sluggish.
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Absolutely critical to prevent homocoupling and catalyst decomposition.[][13]
Experimental Protocol: Optimized Mono-Suzuki Coupling

This protocol is a robust starting point for the mono-arylation of this compound at the C2 position.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic pinacol ester (1.1-1.2 eq), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 eq).

    • In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4.5 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum. Evacuate the flask and backfill with argon. Repeat this vacuum/argon cycle three to five times to ensure an inert atmosphere.

    • Add the palladium/ligand mixture to the Schlenk flask under a positive flow of argon.

    • Add the degassed solvent (e.g., 1,4-dioxane/water 5:1, or anhydrous toluene) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90 °C).

    • Stir the reaction vigorously. Monitor its progress by taking aliquots (under argon) and analyzing by TLC or LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete (typically when the starting halide is consumed), cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Carefully acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the isonicotinic acid product, which may help in extraction.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-coupled product.

References

Technical Support Center: Purification of 2,5-Dibromoisonicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of 2,5-Dibromoisonicotinic acid. As a Senior Application Scientist, my goal is to provide not just a set of instructions, but a framework for understanding the principles behind the purification process, enabling you to troubleshoot and optimize your recrystallization experiments effectively.

Introduction to the Recrystallization of this compound

Recrystallization is a powerful technique for the purification of solid organic compounds. The underlying principle is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. For this compound, a successful recrystallization will yield a product with high purity, characterized by sharp, well-defined crystals and a narrow melting point range.

The key to a successful recrystallization lies in the selection of an appropriate solvent. An ideal solvent will exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. This differential solubility allows for the dissolution of the crude solid in a minimal amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

Answer:

This is a common issue that can arise from a few factors. Here’s a systematic approach to troubleshoot this problem:

  • Ensure Adequate Heating: Verify that your solvent is at or near its boiling point. Inadequate heating is a frequent cause of poor dissolution.[1]

  • Incremental Solvent Addition: Are you using a sufficient amount of solvent? Add the hot solvent in small portions to your crude this compound, ensuring the solution is actively heated and stirred. The goal is to use the minimum amount of hot solvent necessary to fully dissolve the solid.[1]

  • Solvent Selection: It's possible the chosen solvent is not suitable for this compound. If the compound remains insoluble even with a significant volume of boiling solvent, you will need to select a different solvent. A good starting point for carboxylic acids are polar protic solvents like ethanol or water, or a mixture of the two.

Q2: After cooling, no crystals have formed. What went wrong?

Answer:

The failure of crystals to form upon cooling is a frustrating but often correctable issue. Here are the primary causes and their solutions:

  • Excess Solvent: This is the most common reason for crystallization failure. If too much solvent was used, the solution may not be supersaturated upon cooling.

    • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow the solution to cool again. Be cautious not to evaporate too much solvent, as this can cause the compound to "oil out."

  • Supersaturation: The solution may be supersaturated, but crystal nucleation has not been initiated.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2][3]

    • Solution 2: Seeding: If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystallization.[2]

  • Insufficient Cooling: Ensure the solution has been allowed to cool slowly to room temperature and then further cooled in an ice bath to maximize crystal yield.

Q3: My compound has "oiled out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the melting point of the solid is lower than the boiling point of the solvent, or if there is a high concentration of impurities which can depress the melting point.[2]

  • Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.

  • Change Solvent System: If oiling out persists, a different solvent or a mixed solvent system may be necessary. For instance, dissolving the compound in a good solvent (e.g., ethanol) and then slowly adding a poor solvent (e.g., water) at an elevated temperature until the solution becomes slightly turbid, followed by slow cooling, can often induce crystallization.

Q4: The yield of my recrystallized this compound is very low. What are the potential causes?

Answer:

A low recovery of purified product can be attributed to several factors throughout the recrystallization process:

  • Using too much solvent: As mentioned previously, excess solvent will retain more of your compound in the mother liquor, thus reducing the final yield.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete precipitation: Cooling the solution in an ice bath for a sufficient amount of time is crucial to maximize the amount of product that crystallizes out of the solution.

  • Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using a warm solvent or a solvent in which your compound is highly soluble will dissolve some of your product.

Q5: My recrystallized product is still colored. How can I remove colored impurities?

Answer:

Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving your crude this compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: You must then perform a hot filtration to remove the charcoal. Be sure to use a fluted filter paper and a pre-heated funnel to prevent premature crystallization. The resulting filtrate should be colorless or significantly less colored.

Experimental Protocols & Data

Solvent Selection for this compound
Solvent Predicted Solubility at Room Temperature Predicted Solubility at Elevated Temperature Suitability for Recrystallization
WaterLowModerate to HighGood, potentially in a mixture with a co-solvent.
EthanolModerateHighGood, a common choice for carboxylic acids.[4]
MethanolModerateHighGood, similar to ethanol.
AcetoneModerate to HighHighMay be too good of a solvent, leading to low recovery.
Ethyl AcetateLow to ModerateModerate to HighPotentially a good solvent.
HexanesVery LowVery LowUnsuitable as a primary solvent, but could be used as an anti-solvent.

Recommendation: A good starting point for recrystallization would be a mixed solvent system of ethanol and water . This combination often provides the ideal solubility profile for many carboxylic acids.

Step-by-Step Recrystallization Protocol (Ethanol/Water System)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the charcoal.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution just begins to turn cloudy. This indicates that the solution is saturated.

  • Crystal Growth: Add a few drops of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly and undisturbed to room temperature.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper, or for a more efficient process, dry them in a vacuum oven at a temperature well below the compound's melting point (Melting Point: ~184 °C).

Visualizing the Workflow

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling dissolve->cool No Insoluble Impurities hot_filtration->cool ice_bath Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A generalized workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization cluster_no_crystals No Crystals Formed cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Problem Encountered no_crystals No Crystals start->no_crystals oiling_out Oiled Out start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent evaporate Evaporate some solvent too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No scratch_seed Scratch or seed supersaturated->scratch_seed reheat_dilute Reheat and add more solvent oiling_out->reheat_dilute change_solvent Change solvent system reheat_dilute->change_solvent Still Oiling Out check_solvent_vol Check solvent volume low_yield->check_solvent_vol check_cooling Ensure adequate cooling low_yield->check_cooling check_wash Check washing procedure low_yield->check_wash

Caption: A decision tree for troubleshooting common recrystallization issues.

References

Technical Support Center: Synthesis of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dibromoisonicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies to improve yield and purity.

Section 1: Overview of the Synthetic Pathway

The most common and direct route to this compound involves the directed ortho-metalation (DoM) of 2,5-dibromopyridine, followed by carboxylation. This process utilizes a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), to selectively deprotonate the C4 position of the pyridine ring. The resulting organolithium intermediate is then quenched with an electrophile, carbon dioxide (usually from dry ice), to form the desired carboxylic acid after an acidic work-up.

The overall reaction is as follows:

  • Base Preparation: Diisopropylamine + n-Butyllithium (n-BuLi) → Lithium Diisopropylamide (LDA)

  • Lithiation: 2,5-Dibromopyridine + LDA → 2,5-Dibromo-4-lithiopyridine

  • Carboxylation: 2,5-Dibromo-4-lithiopyridine + CO₂ → Lithium 2,5-dibromoisonicotinate salt

  • Work-up: Acidification → this compound

Below is a workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Stage 1: LDA Formation cluster_1 Stage 2: Lithiation & Carboxylation cluster_2 Stage 3: Work-up & Isolation A Charge Diisopropylamine and THF B Cool to -30°C A->B C Add n-BuLi dropwise B->C D Stir to form LDA solution C->D E Cool LDA solution to -80°C D->E F Add 2,5-Dibromopyridine in THF dropwise E->F G Stir at -70°C (Formation of Lithiated Intermediate) F->G H Add crushed dry ice (CO₂) G->H I Stir at -70°C H->I J Quench with water I->J K Concentrate in vacuo J->K L Aqueous layer pH adjustment to 3-4 with HCl K->L M Precipitate forms L->M N Filter and collect solid M->N O Dry to afford final product N->O

Caption: High-level workflow for the synthesis of this compound.

Section 2: Reference Experimental Protocol

This protocol is adapted from established literature procedures and serves as a baseline for our troubleshooting discussion.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for 5.49 mol scale)Moles (mol)Equivalents
2,5-Dibromopyridine236.891.3 kg5.491.00
Diisopropylamine (DIPA)101.19582 g5.761.05
n-Butyllithium (n-BuLi)64.062.4 L (2.4 M solution)5.761.05
Tetrahydrofuran (THF)72.119.4 L--
Carbon Dioxide (Dry Ice)44.011.27 kg28.805.00
Hydrochloric Acid (HCl)36.46As needed (12 M solution)--
Step-by-Step Procedure
  • LDA Preparation:

    • Under an inert nitrogen atmosphere, charge a suitable reaction vessel with diisopropylamine and 4.2 L of anhydrous THF.

    • Cool the solution to -30°C.

    • Slowly add the n-BuLi solution dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Stir the resulting LDA solution at -30°C for an additional 30 minutes.

  • Lithiation of 2,5-Dibromopyridine:

    • Cool the freshly prepared LDA solution to -80°C.

    • In a separate flask, dissolve the 2,5-dibromopyridine in 5.2 L of anhydrous THF.

    • Add the 2,5-dibromopyridine solution dropwise to the LDA solution over 1 hour, maintaining the temperature between -70°C and -80°C.

    • Stir the resulting dark-colored mixture at -70°C for 30 minutes to ensure complete lithiation.

  • Carboxylation:

    • While maintaining the temperature at -70°C, add crushed, high-purity dry ice in portions to the reaction mixture. Caution: Vigorous gas evolution will occur.

    • Stir the mixture for an additional 30 minutes at -70°C after the CO₂ addition is complete.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 5 L of water, ensuring the temperature does not rise uncontrollably.

    • Allow the mixture to warm to room temperature.

    • Concentrate the mixture in vacuo to remove the bulk of the THF.

    • Extract the aqueous layer with ethyl acetate (3 x 4 L) to remove any unreacted starting material and neutral byproducts.

    • Cool the aqueous layer in an ice bath and carefully adjust the pH to 3-4 using 12 M HCl.

    • The product will precipitate as a white solid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.[1]

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

Troubleshooting Low Yield or Reaction Failure

Q1: My final yield is significantly lower than expected, or I only recovered my starting material. What are the most likely causes?

A1: Low yield is the most common issue and can originate from several critical steps. The key is to identify which step failed.

  • Cause A: Inactive or Poorly Formed LDA

    • The Chemistry: LDA is formed in an equilibrium reaction. The presence of proton sources, primarily water, will instantly quench both n-BuLi and the formed LDA, rendering them inactive.

    • Troubleshooting:

      • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously oven- or flame-dried. THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced from a sealed, anhydrous-grade bottle. Diisopropylamine should also be distilled and stored over molecular sieves.

      • Verify n-BuLi Titer: n-BuLi solutions degrade over time. Its concentration should be determined by titration (e.g., using diphenylacetic acid) before use. Never assume the concentration on the bottle is accurate if it has been opened previously.

      • Maintain Temperature: While LDA formation is rapid, ensure the temperature is kept low (-30°C to -20°C) during n-BuLi addition to prevent side reactions.

  • Cause B: Failed Lithiation of 2,5-Dibromopyridine

    • The Chemistry: The deprotonation at C4 is highly temperature-sensitive. If the temperature rises above approximately -60°C, the highly reactive organolithium intermediate can become unstable or react with the THF solvent.

    • Troubleshooting:

      • Strict Temperature Control: The addition of the substrate to the LDA solution must be done slowly while maintaining a reaction temperature of -70°C to -80°C. Use a cryostat or a well-maintained dry ice/acetone bath.

      • Check for "Proton Leaks": Any acidic impurity in the 2,5-dibromopyridine starting material will quench the organolithium intermediate as it forms, regenerating the starting material. Ensure the purity of your starting material.

  • Cause C: Inefficient Carboxylation

    • The Chemistry: The organolithium intermediate is a powerful nucleophile, but it is also a strong base. For successful carboxylation, it must react with CO₂. If the local concentration of CO₂ is low, the intermediate may react with other available proton sources upon warming.

    • Troubleshooting:

      • Use High-Quality Dry Ice: Use freshly crushed, high-purity dry ice. Avoid using old dry ice that may have condensed significant amounts of atmospheric water on its surface.

      • Ensure Good Mixing: Add the dry ice in solid pieces or as a powder to the cold, stirred solution. Do not simply bubble CO₂ gas from a cylinder, as this can be inefficient for a large-scale reaction. The solid-to-liquid contact ensures a high local concentration of CO₂.

      • Maintain Low Temperature: Do not allow the mixture to warm up before or during the addition of CO₂.

G Start Problem: Low or No Yield Check_LDA Was LDA formation successful? Start->Check_LDA Check_Lithiation Was lithiation performed correctly? Check_LDA->Check_Lithiation Yes Sol_LDA Solution: - Use anhydrous solvents/reagents. - Titrate n-BuLi. - Ensure inert atmosphere. Check_LDA->Sol_LDA No Check_CO2 Was carboxylation efficient? Check_Lithiation->Check_CO2 Yes Sol_Lithiation Solution: - Maintain temp <-70°C. - Ensure slow substrate addition. - Check starting material purity. Check_Lithiation->Sol_Lithiation No Check_Workup Was the work-up correct? Check_CO2->Check_Workup Yes Sol_CO2 Solution: - Use fresh, crushed dry ice. - Ensure vigorous stirring. - Maintain temp during addition. Check_CO2->Sol_CO2 No Sol_Workup Solution: - Carefully adjust pH to 3-4. - Ensure complete precipitation. - Check aqueous layer for product. Check_Workup->Sol_Workup No

Caption: Troubleshooting decision tree for low yield in the synthesis.

Troubleshooting Product Purity

Q2: My final product is contaminated with impurities. What are they and how can I prevent them?

A2: Besides unreacted starting material, several side products can form.

  • Side Product A: Isonicotinic Acid (Debrominated Product)

    • The Chemistry: This can arise if there is a proton source during work-up that facilitates a bromine-lithium exchange followed by protonation, although this is less common at the C4 position. More likely, it points to impurities in the starting material.

    • Prevention: Use highly pure 2,5-dibromopyridine. Purification of the starting material by recrystallization or distillation may be necessary.

  • Side Product B: Poly-carboxylated or Other Isomers

    • The Chemistry: While LDA is highly regioselective for the C4 position due to the directing effects of the nitrogen and bromine atoms, non-ideal conditions (e.g., incorrect temperature) could potentially lead to lithiation at other positions, though this is unlikely to be a major pathway.

    • Prevention: Strict adherence to the reaction temperature (-70°C to -80°C) is the best way to ensure high regioselectivity.

  • Purification Strategy:

    • Recrystallization: If the crude product is impure, recrystallization is often effective. Suitable solvents include ethanol/water mixtures or acetic acid.

    • pH Control: During the work-up, precipitating the product at a pH of 3-4 is crucial. If the pH is too low, the product may become more soluble as the pyridyl nitrogen becomes protonated. If the pH is too high, it will remain in solution as the carboxylate salt. Precise pH control can leave some impurities behind in the aqueous solution.

Section 4: Frequently Asked Questions (FAQs)

Q3: Why is such a low temperature (-78°C) required for this reaction?

A3: The C-Li bond in the 2,5-dibromo-4-lithiopyridine intermediate is highly polarized and reactive. At temperatures above -60°C, two major issues arise:

  • Loss of Regioselectivity: The thermodynamic equilibrium between different possible lithiated isomers can shift, potentially leading to a mixture of products.

  • Reaction with Solvent: The organolithium intermediate can act as a strong base and deprotonate the THF solvent, leading to solvent decomposition and quenching of the desired intermediate. The extreme cold "freezes" the intermediate in its kinetically favored, regioselective form and suppresses these side reactions.

Q4: What is the specific role of LDA? Can I use another base like n-BuLi directly?

A4: LDA is a strong, sterically hindered, non-nucleophilic base.

  • Strong Base: It is basic enough to deprotonate the C-H bond at the 4-position of the pyridine ring.

  • Sterically Hindered: Its bulky isopropyl groups prevent it from acting as a nucleophile and adding to the pyridine ring itself. Using n-BuLi directly is problematic. While n-BuLi is a strong base, it is also a potent nucleophile and can add to the pyridine ring, leading to a complex mixture of unwanted side products.

Q5: How can I monitor the reaction's progress?

A5: Monitoring an organolithium reaction in real-time is challenging. The most practical method is to take a small aliquot of the reaction mixture after the lithiation step but before CO₂ addition, quench it with D₂O (deuterium oxide), and analyze the resulting mixture by GC-MS or ¹H NMR. The presence of 2,5-dibromo-4-deuteropyridine confirms the successful formation of the organolithium intermediate. This is typically done during process development rather than for every routine synthesis. For the final product, TLC, HPLC, and NMR are standard methods to assess purity and confirm identity.

References

Technical Support Center: Purification of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Dibromoisonicotinic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What are the most common impurities in a crude sample of this compound and where do they come from?

Answer: The purity of your final product is fundamentally linked to the synthetic route used for its preparation. A prevalent method involves the directed ortho-metalation of 2,5-dibromopyridine, followed by quenching with carbon dioxide (dry ice)[1]. Understanding this synthesis allows us to anticipate the most likely impurities.

The primary impurities can be categorized as follows:

Impurity CategorySpecific ExamplesSource in Synthesis
Unreacted Starting Material 2,5-DibromopyridineIncomplete lithiation or carboxylation reaction.
Reaction Byproducts Mono-bromoisonicotinic acidsDebromination during the lithiation step.
Isomeric bromo-carboxypyridinesNon-regioselective lithiation at other positions on the pyridine ring.
Reagents & Solvents Diisopropylamine, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Carried over from the reaction and workup steps[1].
Inorganic Salts Lithium or Sodium Chlorides/BromidesFormed during the aqueous workup and pH adjustment with HCl[1].

Expert Insight: The most problematic impurity is often the unreacted starting material, 2,5-dibromopyridine, due to its structural similarity and potential for co-crystallization. Its removal is a primary goal of the purification process.

FAQ 2: I have my crude product. What is the most effective first-line purification strategy?

Answer: For most common impurity profiles, recrystallization is the most efficient and scalable initial purification method. It leverages differences in solubility between the desired product and impurities in a chosen solvent system at varying temperatures. This compound is a crystalline solid, making it an ideal candidate for this technique.

G crude Crude this compound purity_check Purity Assessment (TLC, ¹H NMR, LC-MS) crude->purity_check decision Purity > 95%? purity_check->decision recrystallization Recrystallization decision->recrystallization Yes chromatography Column Chromatography decision->chromatography No (oily solid or complex mixture) dry Dry Under Vacuum recrystallization->dry chromatography->dry final_product Pure Product (>98%) dry->final_product

Caption: Decision workflow for purifying this compound.

This protocol is designed as a starting point. Solvent choice may require optimization based on the specific impurity profile observed.

Principle: The ideal recrystallization solvent will dissolve the crude product completely at an elevated temperature but show very limited solubility at room temperature or below, allowing the pure product to crystallize upon cooling while impurities remain in the mother liquor.

Recommended Solvent Systems (Starting Points):

  • Ethanol / Water mixture

  • Methanol

  • Ethyl Acetate

  • Acetic Acid

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~50 mg of your crude product. Add a potential solvent dropwise. A good candidate will show poor solubility at room temperature but dissolve upon heating.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of the chosen solvent required to dissolve the solid completely at a gentle reflux temperature. Causality: Using the minimum volume is critical for maximizing recovery yield. Excess solvent will retain more product in the solution upon cooling.

  • Hot Filtration (Optional but Recommended): If any insoluble material (e.g., inorganic salts, particulates) is visible in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step removes impurities that are insoluble in the hot solvent, preventing them from contaminating your final crystals.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Causality: Using ice-cold solvent minimizes the loss of your desired product during the wash.

  • Drying: Dry the purified crystals under high vacuum, potentially with gentle heating (40-50 °C), to remove all residual solvent.

ProblemPotential CauseRecommended Solution
Product does not crystallize ("oils out"). The boiling point of the solvent is higher than the melting point of the solute/impurity mixture. OR The solution is supersaturated with impurities.Add slightly more solvent. OR Try a different solvent system with a lower boiling point. If the issue persists, the sample may require chromatographic purification first.
No crystals form upon cooling. The solution is too dilute (too much solvent was added). OR The compound is highly soluble even at low temperatures.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, the chosen solvent is inappropriate.
Very low recovery yield. Too much solvent was used. OR The product has significant solubility in the cold solvent. OR The cooling period was too short.Ensure minimum solvent is used for dissolution. Increase cooling time in the ice bath. Consider a different solvent where the product is less soluble when cold.
Purity does not improve significantly. The impurity has very similar solubility properties to the product (co-crystallization).Try a different solvent system. If unsuccessful, column chromatography is the recommended next step.
FAQ 3: Recrystallization didn't work well. When and how should I use column chromatography?

Answer: Column chromatography is advised when recrystallization fails to remove a key impurity, when the crude product is an oil or amorphous solid, or when multiple impurities are present. For an acidic compound like this compound, special considerations are necessary to achieve good separation on silica gel.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (the eluent). Polar compounds interact more strongly with the polar silica gel and thus elute more slowly.

Challenge with Acidic Compounds: Carboxylic acids can strongly and sometimes irreversibly bind to the slightly acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to significant "tailing" or streaking on TLC and poor recovery from the column.

Solution: Acidified Mobile Phase

The key to success is to suppress the ionization of the carboxylic acid by adding a small amount of a volatile acid to the mobile phase. This ensures the compound remains in its neutral form, reducing its interaction with the silica surface and allowing for sharp, well-defined bands.

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3-0.4.

    • Starting Eluent: Try a mixture of Hexanes and Ethyl Acetate (e.g., starting at 7:3 and increasing polarity).

    • Acidification: Add 0.5% to 1% Acetic Acid or Formic Acid to your chosen eluent system. You will immediately notice a significant improvement in the spot shape on the TLC plate.

  • Column Packing: Pack a column with silica gel using your initial, non-polar eluent (e.g., Hexanes/Ethyl Acetate without the added acid).

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like methanol or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a free-flowing powder containing your adsorbed sample. Carefully add this powder to the top of your packed column. Causality: Dry loading prevents dissolution issues at the column head and typically leads to sharper separation bands compared to wet loading.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Run the column using a gradient of your chosen eluent system (with the added acid), gradually increasing the polarity. For example, move from 20% Ethyl Acetate in Hexanes to 50% or higher.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and the volatile acid under reduced pressure using a rotary evaporator.

ProblemPotential CauseRecommended Solution
Product is not coming off the column. The eluent is not polar enough. OR The compound is irreversibly adsorbed to the silica.Increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate or switch to methanol). Ensure you have added acid to the eluent. If using standard silica, recovery may be low; consider using deactivated silica for future attempts.
Poor separation of product and impurity. The chosen eluent system is not optimal.Re-evaluate the eluent system with TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol). A slower, shallower gradient during elution can also improve resolution.
Product elutes as a broad, tailing band. The compound is interacting too strongly with the silica gel.This is a classic sign of an acidic compound on silica. Ensure 0.5-1% acetic or formic acid is present in your mobile phase.

References

stability and storage conditions for 2,5-Dibromoisonicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2,5-Dibromoisonicotinic Acid (CAS No. 942473-59-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the stability and proper handling of this versatile building block. By understanding its chemical properties and potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to keep the container tightly sealed to prevent moisture ingress and potential degradation.[1][2] While some suppliers indicate that it can be stored at room temperature, for long-term stability, particularly in laboratories with fluctuating temperatures, refrigeration (2-8 °C) is a prudent measure.[3]

Q2: Is this compound sensitive to light?

Q3: What are the known incompatibilities for this compound?

A3: Based on the reactivity of similar chemical structures, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[4] Contact with these substances could lead to vigorous reactions and degradation of the material. Always use separate, clean spatulas and glassware to avoid cross-contamination.

Q4: What is the expected shelf-life of this compound?

A4: When stored under the recommended conditions (cool, dry, dark, and tightly sealed), this compound is a stable solid with a long shelf-life. However, it is always advisable to re-analyze the purity of the material if it has been stored for an extended period, especially if the container has been opened multiple times.

Q5: Are there any specific handling precautions I should take?

A5: Yes, this compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][5] It can cause skin, eye, and respiratory irritation.[1][5] Therefore, it is mandatory to handle this compound in a chemical fume hood.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Explanation
Poor solubility in organic solvents Compound may have degraded or absorbed moisture.Confirm the identity and purity of the material using techniques like NMR or LC-MS. Drying the material under vacuum may help if moisture absorption is the issue.
Inconsistent reaction yields Degradation of the starting material.Re-evaluate your storage conditions. Ensure the container is tightly sealed and protected from light and moisture. Consider purchasing a fresh batch of the compound if degradation is suspected.
Discoloration of the solid material Possible degradation due to exposure to air, light, or contaminants.While a slight change in color may not always indicate significant degradation, it is a warning sign. It is recommended to assess the purity of the material before use.
Unexpected side products in reactions The compound may be undergoing decarboxylation at elevated temperatures.Pyridine carboxylic acids can undergo decarboxylation under certain conditions, especially with heat.[4][6][7] If your reaction is run at high temperatures, consider if a decarboxylated by-product is possible. Running the reaction at a lower temperature, if feasible, may mitigate this.

Summary of Storage and Stability Data

Parameter Recommendation Rationale
Temperature Room temperature or refrigerated (2-8 °C) for long-term storage.[3]Minimizes the rate of potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible.Reduces the risk of oxidative degradation.
Moisture Keep in a tightly closed container in a dry environment.[1][2]The carboxylic acid group is hygroscopic. Moisture can affect reactivity and weighing accuracy.
Light Store in an amber or opaque vial.Protects against potential photodegradation.

Experimental Protocols

Standard Protocol for Use in a Suzuki Coupling Reaction

This protocol provides a general workflow for using this compound in a common cross-coupling reaction. The stability of the starting material is critical for achieving high yields and purity.

  • Preparation of Reagents:

    • Under an inert atmosphere (in a glovebox or using a Schlenk line), weigh the required amount of this compound into a clean, dry reaction vessel.

    • Prepare solutions of your boronic acid partner, palladium catalyst, and base in anhydrous solvent.

  • Reaction Setup:

    • Add the solvent to the reaction vessel containing this compound and stir until dissolved.

    • Add the boronic acid, base, and finally the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction to the desired temperature. Monitor the reaction progress by TLC or LC-MS.

    • Troubleshooting Note: If you observe the formation of a debrominated or decarboxylated side product, consider lowering the reaction temperature.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Quench the reaction with an appropriate aqueous solution.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography, recrystallization, or preparative HPLC.

Visualized Workflows

Logical Relationship for Handling and Storage

Caption: Decision workflow for handling and storage.

Experimental Workflow for Suzuki Coupling

Caption: Experimental workflow for a Suzuki coupling reaction.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 2,5-dibromoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. Here, we address common issues through troubleshooting guides and frequently asked questions, grounding our advice in mechanistic principles and field-proven strategies.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring, combined with the presence of two distinct bromine atoms and a potentially interfering carboxylic acid group, requires careful selection of catalysts, ligands, and reaction conditions to achieve high yields and selectivity. The pyridine nitrogen can coordinate with the palladium catalyst, hindering its activity, while the carboxylate group can also lead to catalyst deactivation.[1][2] This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main difficulties arise from the substrate's inherent properties:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, forming stable, off-cycle complexes that reduce catalytic activity.[1]

  • Carboxylic Acid Interference: Under basic reaction conditions, the carboxylic acid is deprotonated to a carboxylate. This anionic group can chelate with the palladium catalyst, leading to inhibition or the formation of inactive species.[1][2]

  • Difficult Oxidative Addition: The pyridine ring is electron-deficient, which can slow down the rate-limiting oxidative addition step in the catalytic cycle.[1][3]

  • Regioselectivity: The two bromine atoms at the C2 and C5 positions have different electronic and steric environments, leading to potential challenges in controlling which position reacts first.

  • Side Reactions: This substrate is prone to side reactions such as protodehalogenation (loss of bromine) and protodeboronation of the coupling partner, especially under harsh conditions.[1][4]

Q2: Which bromine (at C2 or C5) is expected to be more reactive?

Controlling regioselectivity is a key challenge. While specific reactivity can be condition-dependent, we can infer the likely outcome based on electronic and steric effects. The C5-Br is para to the electron-withdrawing nitrogen atom, making this position more electron-poor and generally more susceptible to oxidative addition by the Pd(0) catalyst. Conversely, the C2-Br is meta to the nitrogen and adjacent to the bulky carboxylic acid group, which can sterically hinder the approach of the catalyst. Therefore, for many cross-coupling reactions, the C5 position is expected to react preferentially . Achieving selective coupling at the C2 position or performing a double coupling often requires more forcing conditions or a carefully tailored catalytic system.[5][6]

Q3: Is it necessary to protect the carboxylic acid group?

Protecting the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), is a highly recommended strategy.[1] This prevents the formation of the carboxylate anion, which can poison the catalyst. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling. This simple preliminary step can significantly improve reaction yields and reproducibility by eliminating a major pathway for catalyst deactivation.

Q4: What are the most common and effective cross-coupling reactions for functionalizing this scaffold?

The three most widely used and versatile palladium-catalyzed cross-coupling reactions for this type of substrate are:

  • Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. It is popular due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups.[7][8]

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines. This reaction is fundamental in medicinal chemistry for synthesizing aryl amines.[9][10]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, creating arylalkyne structures.[11][12]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Conversion of Starting Material

  • Potential Cause A: Catalyst Inhibition/Deactivation.

    • Why it happens: As discussed, the pyridine nitrogen and/or the deprotonated carboxylic acid are likely coordinating to the palladium center, shutting down the catalytic cycle.[1][2]

    • Solution:

      • Protect the Carboxylic Acid: Convert the carboxylic acid to an ester before the coupling reaction.

      • Use Bulky, Electron-Rich Ligands: Employ modern biarylphosphine ligands (often called "Buchwald ligands") such as SPhos, XPhos, or RuPhos.[3][13] Their steric bulk can physically block the pyridine nitrogen from coordinating to the palladium, while their electron-donating nature accelerates the oxidative addition and reductive elimination steps.[13]

      • Choose a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., XPhos Pd G3). These are often more stable and activate more reliably into the active Pd(0) species than simple sources like Pd(OAc)₂.[14]

  • Potential Cause B: Poor Solubility of Reagents.

    • Why it happens: The zwitterionic nature of the unprotected acid can lead to poor solubility in common organic solvents, preventing it from participating in the reaction.[15]

    • Solution:

      • Solvent Selection: Use polar aprotic solvents or solvent mixtures known to dissolve a broad range of reactants. Common successful systems include 1,4-dioxane/water, DMF/water, or toluene/water.[7][8]

      • Protecting Group: Esterification of the carboxylic acid will also significantly improve solubility in organic solvents.

Issue 2: Significant Formation of Side Products

  • Potential Cause A: Protodeboronation of the Boronic Acid (in Suzuki Coupling).

    • Why it happens: The carbon-boron bond is cleaved and replaced with a C-H bond, consuming your nucleophile. This is often promoted by excess water or strong bases, especially at high temperatures.[1][2]

    • Solution:

      • Base Selection: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][16]

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation than the free acids.[1]

      • Control Water Content: While some water is often beneficial in Suzuki couplings, excess amounts can be detrimental. Use anhydrous solvents or a carefully controlled solvent/water ratio (e.g., 4:1 dioxane:water).[8]

  • Potential Cause B: Homocoupling of the Boronic Acid.

    • Why it happens: Two molecules of the boronic acid couple together. This is often caused by the presence of oxygen in the reaction mixture or a slow transmetalation step.[2]

    • Solution:

      • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) to remove oxygen.[2]

      • Optimize Catalyst System: A more active catalyst/ligand combination can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction.

  • Potential Cause C: Protodehalogenation (Hydrodehalogenation).

    • Why it happens: The C-Br bond is replaced by a C-H bond. This can occur as a competing pathway to reductive elimination, particularly with certain catalyst systems or if a hydride source is present.[9]

    • Solution:

      • Ligand Screening: The choice of ligand can significantly influence the relative rates of reductive elimination versus side reactions. Screening a small set of ligands (e.g., SPhos, Xantphos, P(t-Bu)₃) can identify a system that minimizes this pathway.[3]

      • Base and Solvent Choice: Ensure the base and solvent are not acting as a hydride source.

Issue 3: Mono-coupling Occurs, but Double Coupling Fails

  • Why it happens: The electronic properties of the pyridine ring are significantly altered after the first cross-coupling event. The introduction of an electron-donating aryl, amino, or alkynyl group at the C5 position makes the ring less electron-deficient, rendering the second oxidative addition at the C2-Br position much more difficult.

  • Solution:

    • Stepwise Approach: The most reliable method is often a stepwise synthesis. Isolate the mono-coupled product and then subject it to a second, distinct cross-coupling reaction under more forcing conditions (higher temperature, more active catalyst, stronger base).[5]

    • One-Pot, Two-Step Protocol: It may be possible to perform the reaction in one pot by adding a second, more active catalyst or ligand after the first coupling is complete.

    • Use a Highly Active Catalyst System: For a direct double coupling, a very active catalyst system, such as one employing a bulky Buchwald ligand or an N-heterocyclic carbene (NHC) ligand, at elevated temperatures will be required from the start.[17][18]

Data & Protocols

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypePalladium Source (mol%)Recommended Ligand (mol%)Recommended Base (eq)Solvent SystemTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5%) or XPhos Pd G3 (2-5%)SPhos or XPhos (4-10%)K₃PO₄ (2-3 eq)Dioxane / H₂O (4:1)90 - 110
Buchwald-Hartwig Pd₂(dba)₃ (2-4%) or RuPhos Pd G3 (2-4%)RuPhos or BrettPhos (4-8%)NaOt-Bu or K₃PO₄ (1.5-2.5 eq)Toluene or Dioxane90 - 110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5%)(None needed)Et₃N or DIPA (3-5 eq)THF or DMF60 - 80
with Cu(I) co-catalystCuI (4-10%)

Note: The data in this table is a guideline based on reactions with similar challenging heteroaryl halides.[5][6][7] Optimization for this compound (or its ester derivative) is essential.

General Experimental Protocol (Suzuki-Miyaura Coupling Example)

This protocol is a starting point and should be optimized for each specific substrate combination. It is assumed the carboxylic acid has been protected as a methyl or ethyl ester.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2,5-dibromoisonicotinate ester (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), and the base (e.g., K₃PO₄, 2.5 eq).[7][19]

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk flask. Alternatively, add a pre-catalyst (e.g., SPhos Pd G3, 3 mol%) directly.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M) via syringe.[8]

  • Reaction: Seal the flask and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

General Catalytic Cycle for Cross-Coupling

G pd0 Pd(0)L_n pdrx R¹-Pd(II)(X)L_n pd0->pdrx Oxidative Addition pdrr R¹-Pd(II)(R²)L_n pdrx->pdrr Transmetalation pdrr->pd0 Reductive Elimination product R¹-R² pdrr->product reagents R¹-X reagents->pdrx nucleophile R²-M nucleophile->pdrr

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[20]

Troubleshooting Workflow for Low Conversion

G start Problem: Low or No Conversion cause1 Cause: Catalyst Inhibition? start->cause1 cause2 Cause: Poor Solubility? start->cause2 cause3 Cause: Inefficient Oxidative Addition? start->cause3 sol1a Solution: Protect Carboxylic Acid as an Ester cause1->sol1a Yes sol1b Solution: Use Bulky, Electron-Rich Buchwald Ligand (e.g., SPhos, RuPhos) cause1->sol1b Yes sol2 Solution: Change Solvent System (Dioxane/H₂O, DMF) or Protect Acid Group cause2->sol2 Yes sol3 Solution: Use Electron-Rich Ligand and/or Increase Temperature cause3->sol3 Yes

References

Technical Support Center: Monitoring Reactions with 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2,5-Dibromoisonicotinic acid. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter while monitoring the progress of chemical reactions involving this versatile building block. The protocols and advice provided herein are grounded in established analytical principles and field-proven insights to ensure scientific integrity and experimental success.

I. Foundational Principles of Reaction Monitoring

Effective reaction monitoring is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal side-product formation. For reactions involving this compound, a multi-faceted approach to monitoring is often beneficial due to the potential for multiple reactive sites and the formation of various intermediates and byproducts. The most common and effective techniques for monitoring these reactions are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

II. Thin-Layer Chromatography (TLC): Your First Line of Analysis

TLC is an indispensable tool for the rapid, qualitative assessment of a reaction's progress.[1][2] It is a simple and cost-effective method to quickly determine the presence of starting materials, the formation of products, and the potential for side reactions.[1]

Frequently Asked Questions (FAQs) for TLC Monitoring

Q1: How do I choose the right solvent system (mobile phase) for TLC analysis of my reaction with this compound?

A1: The choice of solvent system is critical for achieving good separation of your starting material, product, and any intermediates. For pyridine carboxylic acids, which are polar, a mixture of a non-polar and a polar solvent is typically used. A good starting point is a mixture of hexanes and ethyl acetate. Due to the acidic nature of the carboxylic acid group, you may observe "tailing" or "streaking" of the spot on the TLC plate. To mitigate this, you can add a small amount of acetic acid or formic acid to the mobile phase. This protonates the carboxylate, making the compound less polar and resulting in a more defined spot.

Q2: My spots are streaking on the TLC plate. What can I do to fix this?

A2: Streaking is a common issue when dealing with polar, acidic, or basic compounds. Here are several troubleshooting steps:

  • Add an acid: As mentioned above, adding a small amount (0.5-2%) of acetic or formic acid to your eluent can significantly improve the spot shape for carboxylic acids.

  • Reduce the sample concentration: Overloading the TLC plate can cause streaking. Try diluting your reaction sample before spotting.

  • Use a different stationary phase: While silica gel is the most common, alumina plates can sometimes provide better results for certain compounds.

  • Ensure your TLC chamber is saturated: Allowing the solvent to saturate the atmosphere in the developing chamber by lining it with filter paper can lead to more even solvent flow and better separation.

Q3: I'm not seeing any spots on my TLC plate under the UV lamp. What's the problem?

A3: This could be due to several reasons:

  • Non-UV active compounds: While this compound and many of its aromatic derivatives are UV active, your product might not be. In this case, you will need to use a visualization stain, such as potassium permanganate or iodine, to see the spots.

  • Sample is too dilute: The concentration of your compounds in the spotted sample may be below the detection limit of the UV lamp. Try concentrating your sample or spotting multiple times in the same location (allowing the solvent to dry between applications).

  • Compound has evaporated: If your product is volatile, it may have evaporated from the TLC plate before visualization.

Detailed Protocol: TLC Monitoring of a Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the monitoring of a representative Suzuki-Miyaura reaction between this compound and a generic arylboronic acid.

Materials:

  • Silica gel TLC plates (with F254 indicator)

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile phase: e.g., 7:3 Hexanes:Ethyl Acetate with 1% Acetic Acid

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of the TLC plate. This will be your origin. Mark three lanes on the origin line: "SM" for starting material (this compound), "Co" for a co-spot, and "Rxn" for the reaction mixture.

  • Prepare your samples:

    • SM: Dissolve a small amount of this compound in a suitable solvent (e.g., THF, ethyl acetate).

    • Rxn: Take a small aliquot (a few drops) from your reaction mixture and dilute it with a solvent.

  • Spot the plate:

    • In the "SM" lane, carefully spot the starting material solution.

    • In the "Rxn" lane, spot the diluted reaction mixture.

    • In the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the SM spot (this is the co-spot).

  • Develop the plate: Place the spotted TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, further visualize by dipping the plate in a staining solution.

  • Interpret the results:

    • t = 0: You should see a spot in the "SM" lane and a corresponding spot in the "Rxn" and "Co" lanes. No product spot should be visible.

    • Reaction in progress: You will see the starting material spot in the "Rxn" lane diminishing in intensity, and a new spot (the product) appearing. The "Co" spot will show two separated spots (starting material and product).

    • Reaction complete: The starting material spot in the "Rxn" lane should be completely gone, and only the product spot should be visible.

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interpretation Interpretation cluster_action Action prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co, Rxn) prep_plate->spot_plate prep_samples Prepare Samples (SM, Rxn) prep_samples->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize (UV/Stain) develop_plate->visualize is_sm_present Starting Material Present? visualize->is_sm_present is_complete Reaction Complete? is_sm_present->is_complete No continue_rxn Continue Reaction is_sm_present->continue_rxn Yes is_complete->continue_rxn No workup Proceed to Workup is_complete->workup Yes Suzuki_Troubleshooting start Low or No Conversion in Suzuki-Miyaura Reaction check_catalyst Is the Pd catalyst active? start->check_catalyst check_base Is the base appropriate and active? check_catalyst->check_base Yes sol_catalyst Use a fresh catalyst source. Ensure inert atmosphere. check_catalyst->sol_catalyst No check_boronic_acid Is the boronic acid stable? check_base->check_boronic_acid Yes sol_base Try a different base (e.g., K3PO4, Cs2CO3). Use freshly ground, anhydrous base. check_base->sol_base No check_conditions Are the reaction conditions optimal? check_boronic_acid->check_conditions Yes sol_boronic_acid Use fresh boronic acid. Consider using a boronate ester. check_boronic_acid->sol_boronic_acid No sol_conditions Increase temperature. Try a different solvent (e.g., dioxane, DMF). Degas solvents thoroughly. check_conditions->sol_conditions No end Re-evaluate reaction scope and substrate reactivity. check_conditions->end Yes

References

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 2,5-Dibromoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of modern drug discovery and materials science, halogenated heterocyclic compounds are indispensable building blocks. Among these, 2,5-Dibromoisonicotinic acid and its derivatives serve as critical intermediates in the synthesis of a wide range of functional molecules, including active pharmaceutical ingredients.[1] The precise arrangement of the bromo-substituents and the carboxylic acid group on the pyridine ring dictates the molecule's steric and electronic properties, which in turn governs its reactivity and biological activity. Consequently, the rigorous and unequivocal validation of its isomeric structure is not merely a procedural step but a foundational requirement for the integrity of any subsequent research and development.

This guide eschews a simplistic checklist approach. Instead, it presents an integrated analytical strategy, mirroring the logical workflow employed in advanced analytical laboratories. We will explore the synergistic power of a triad of core techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Diffraction—to build a self-validating case for the structure of this compound derivatives. We will delve into the causality behind our choice of methods, provide actionable experimental protocols, and present a comparative framework to guide your analytical decisions.

The Analytical Triad: A Multi-Pronged Approach to Validation

The principle of orthogonal analysis—using multiple, distinct methods to verify a result—is paramount for trustworthy structural elucidation. Our approach relies on three pillars, each providing a unique and complementary piece of the structural puzzle.

  • Mass Spectrometry (MS): The first checkpoint for confirming molecular formula and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary tool for mapping the molecular scaffold and proton/carbon environments.

  • X-ray Crystallography: The ultimate arbiter for definitive, three-dimensional structural proof.

The logical flow of this validation process is visualized below.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Connectivity & Isomer Confirmation cluster_2 Phase 3: Definitive 3D Structure cluster_3 Final Validation synthesis Synthesized Compound (Presumed this compound Derivative) ms Mass Spectrometry (MS) Confirm MW & Bromine Presence synthesis->ms Sample nmr NMR Spectroscopy (¹H & ¹³C) Elucidate Connectivity ms->nmr Proceed if MW correct xray Single Crystal X-ray Diffraction Absolute Structure nmr->xray Proceed if NMR consistent validated Structurally Validated Compound xray->validated Data Corroborates

Caption: A typical workflow for the structural validation of a novel derivative.

Mass Spectrometry: The Gatekeeper of Molecular Formula

Expertise & Experience: Before investing significant time in complex NMR experiments or crystallization attempts, we must first answer a fundamental question: Does our compound have the correct mass and elemental composition? Mass spectrometry is the ideal technique for this initial screen due to its high sensitivity, speed, and unique ability to reveal isotopic information. For a compound like this compound, MS provides a distinct signature that is difficult to misinterpret.

The power of MS in this context lies in the natural isotopic abundance of bromine. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2][3] This gives any bromine-containing fragment a characteristic doublet in the mass spectrum. For a molecule containing two bromine atoms, this effect is compounded, leading to a highly predictable and easily recognizable M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.[4] The observation of this pattern is exceptionally strong evidence for the presence of two bromine atoms in the molecule.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent should be HPLC-grade to minimize interference.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, typically coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high resolution.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization Mode: Run the analysis in both positive and negative ion modes. For a carboxylic acid, negative ion mode is often more informative, detecting the deprotonated molecule [M-H]⁻.

  • Data Acquisition: Acquire the spectrum over a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-500 for the parent acid).

  • Analysis:

    • Locate the molecular ion cluster. For this compound (MW ≈ 280.9 g/mol ), look for a cluster around m/z 280 in negative mode ([M-H]⁻).

    • Verify the isotopic pattern. The cluster should exhibit three major peaks at m/z values of M, M+2, and M+4 with an approximate intensity ratio of 1:2:1, confirming the presence of two bromine atoms.

    • Check the high-resolution mass data to confirm the elemental formula. The measured mass should be within 5 ppm of the theoretical mass.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: Once MS has confirmed the molecular formula, NMR spectroscopy is employed to determine the precise connectivity of the atoms. For aromatic systems like pyridine, ¹H NMR is particularly powerful for establishing the substitution pattern. In the case of this compound, the pyridine ring has only two remaining protons. Their chemical shifts and coupling (or lack thereof) provide a definitive fingerprint of the 2,5-dibromo substitution.

The causality for using both ¹H and ¹³C NMR is rooted in completeness. ¹H NMR shows the proton environment, while ¹³C NMR confirms the number of unique carbon atoms and the presence of the carboxyl group. For this compound, we expect to see two distinct aromatic proton signals and six unique carbon signals (five for the ring and one for the carboxyl group). The chemical shifts are influenced by the electron-withdrawing effects of the ring nitrogen and the bromine atoms, pushing the proton signals downfield.[5][6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Observe the aromatic region (typically 7.0-9.0 ppm for pyridines). For the 2,5-dibromo isomer, expect two signals, likely appearing as singlets or narrow doublets (due to small ⁴J long-range coupling). The proton at the C6 position, adjacent to the nitrogen, is expected to be the most downfield.

    • The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm), which will disappear upon adding a drop of D₂O to the sample.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Expect six distinct signals: one for the carboxylic carbon (~160-170 ppm) and five for the pyridine ring carbons. The carbons directly attached to the bromine atoms will show reduced intensity and specific chemical shifts.

  • Data Analysis: Correlate the ¹H and ¹³C data. 2D NMR experiments like HSQC (to correlate protons to the carbons they are attached to) and HMBC (to see long-range C-H correlations) can be run to further confirm assignments if the structure is novel or ambiguous.

X-ray Crystallography: The Unimpeachable Verdict

Expertise & Experience: While the combination of MS and NMR provides an exceptionally strong case for a given structure, they are ultimately inferential techniques. For absolute, undeniable proof of structure, particularly the specific arrangement of substituents on a ring, single-crystal X-ray diffraction is the gold standard.[7] This technique determines the precise three-dimensional coordinates of every atom in the molecule, leaving no room for ambiguity.[8][9] In a regulatory or patent filing, an X-ray crystal structure is often considered definitive proof of composition of matter.

The primary challenge, and the reason it is not the first technique employed, is the requirement for a high-quality single crystal. Growing suitable crystals can be a time-consuming process of trial and error, requiring patience and expertise.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • The core of the experiment is growing a single crystal of suitable size and quality (typically 0.1-0.3 mm in each dimension).

    • Common methods include slow evaporation of a saturated solution, vapor diffusion (precipitant vapor diffusing into the sample solution), or liquid-liquid diffusion.

    • Screen a variety of solvents and solvent/anti-solvent pairs (e.g., ethanol, ethyl acetate, hexane, water).

  • Crystal Mounting: Carefully select a well-formed, non-twinned crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal crystal lattice.

    • The crystal is rotated, and thousands of diffraction intensities are collected at different orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the model converges.

  • Analysis: The final output is a 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles, confirming the 2,5-dibromo substitution pattern and the overall molecular geometry.

Comparative Guide to Validation Techniques

To assist in selecting the appropriate method, the following table summarizes the key attributes of the analytical triad.

FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Primary Information Molecular weight, elemental formula, isotopic patternsAtomic connectivity, chemical environment, 2D/3D solution structurePrecise 3D solid-state structure, bond lengths/angles
Sample Requirement Micrograms (µg) to nanograms (ng), in solutionMilligrams (mg), in deuterated solventSingle, high-quality crystal (~0.1 mm)
Throughput High (minutes per sample)Medium (minutes to hours per sample)Low (hours to days per crystal)
Key Advantage Fast, sensitive, confirms Br count via isotope pattern[2][3]Provides detailed connectivity map, non-destructiveUnambiguous, "gold standard" for absolute structure[7]
Key Limitation Does not provide isomeric information (e.g., 2,5- vs 2,6-dibromo)Can be complex to interpret for complex molecules; inference-basedRequires a suitable single crystal, which can be difficult to obtain
Best Use Case Initial check of reaction success and molecular formulaPrimary tool for determining isomeric structure in solutionFinal, definitive proof of structure for publication or patent

Conclusion

The structural validation of this compound derivatives is a critical process that demands a rigorous, multi-faceted analytical approach. Relying on a single technique is insufficient; true confidence is achieved through the convergence of evidence from orthogonal methods. The workflow presented here—starting with the rapid confirmation of molecular weight and bromine content by Mass Spectrometry , followed by the detailed mapping of atomic connectivity via NMR Spectroscopy , and culminating in the definitive three-dimensional structure from X-ray Crystallography —provides a robust, self-validating pathway. By understanding the causality behind the selection of each technique and its specific application to this class of molecules, researchers can ensure the integrity of their work and accelerate the development of the next generation of pharmaceuticals and advanced materials.

References

A Technical Guide to the Biological Activity of 2,5-Dibromoisonicotinic Acid Analogs as Hypoxia-Inducible Factor (HIF) Pathway Modulators

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activity of compounds based on the 2,5-Dibromoisonicotinic acid scaffold. Our focus is on their role as inhibitors of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases, a critical target in therapeutic areas such as anemia and ischemic diseases. While direct, publicly available side-by-side studies on a broad series of this compound analogs are limited, this guide synthesizes data from structurally related pyridine carboxylic acid inhibitors to establish a robust framework for understanding their mechanism of action and structure-activity relationships (SAR).

The Scientific Rationale: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The cellular response to low oxygen (hypoxia) is primarily governed by the transcription factor HIF. HIF is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normal oxygen conditions (normoxia), HIF-α is targeted for destruction, keeping its levels low. In hypoxia, HIF-α stabilizes, translocates to the nucleus, and activates genes that help cells adapt and survive, including those involved in erythropoiesis (red blood cell production) and angiogenesis.

The key regulators of HIF-α stability are a family of Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenases known as HIF Prolyl Hydroxylase Domain (PHD) enzymes .

Mechanism of HIF-α Regulation:

  • Normoxia: PHD enzymes hydroxylate specific proline residues on the HIF-α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and thereby target HIF-α for rapid degradation by the proteasome.[1]

  • Hypoxia: The lack of molecular oxygen, a required co-substrate for PHD enzymes, renders them inactive. As a result, HIF-α is not hydroxylated, escapes degradation, and accumulates.[2]

Small molecule inhibitors of PHD enzymes can mimic a hypoxic state even under normal oxygen levels. By blocking PHD activity, these inhibitors prevent HIF-α degradation, leading to its stabilization and the subsequent activation of therapeutic genes like erythropoietin (EPO).[3] Compounds based on the isonicotinic acid scaffold, such as this compound, are designed to act as competitive inhibitors at the PHD active site.[4]

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) / PHD Inhibition HIFa_N HIF-1α PHD PHD Enzymes (Active) HIFa_N->PHD Substrate HIFa_H HIF-1α (Stable) HIFa_OH Hydroxylated HIF-1α PHD->HIFa_OH Hydroxylation O2 O₂ O2->PHD Fe2 Fe²⁺ Fe2->PHD OG 2-OG OG->PHD VHL VHL E3 Ligase HIFa_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF_Complex HIF-1 Complex HIFa_H->HIF_Complex Dimerization PHD_I PHD Enzymes (Inactive) Inhibitor 2,5-Dibromoisonicotinic Acid Analog Inhibitor->PHD_I Inhibition HIFb HIF-1β (ARNT) HIFb->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE DNA Binding (in Nucleus) Nucleus Nucleus Transcription Gene Transcription (e.g., EPO, VEGF) HRE->Transcription Activation

Caption: The HIF-1α signaling pathway under normoxic vs. hypoxic/inhibited conditions.

Comparative Analysis & Structure-Activity Relationships (SAR)

While a comprehensive dataset for a series of this compound analogs is not publicly available, we can infer structure-activity relationships from related pyridine and pyrimidine-based PHD inhibitors.[1][4] The core isonicotinic acid scaffold is crucial as it mimics the 2-oxoglutarate co-substrate, with the nitrogen and carboxylic acid coordinating with the active site Fe(II) ion.

The biological activity of analogs is highly dependent on the nature and position of substituents on the pyridine ring. The following table outlines these relationships based on established principles for PHD inhibitors.

Compound Structure (Scaffold: Pyridine-4-Carboxylic Acid) Modification Rationale & Expected Impact on Activity
Parent Scaffold (Isonicotinic Acid)BaselineProvides the core Fe(II) chelating motif. Weak inhibitory activity on its own.
Analog 1 (this compound)Addition of halogens (Br) at C2 and C5 positions.Halogens are electron-withdrawing and can enhance binding through specific interactions within the enzyme's active site. Bromine adds lipophilicity, potentially improving cell permeability. Expected to be more potent than the parent scaffold.
Analog 2 (2-Chloro-5-Cyano-Isonicotinic Acid)Replacement of C5-Bromo with a Cyano group.The cyano group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its impact depends on the specific topology of the active site pocket. May increase or decrease potency compared to the dibromo analog.
Analog 3 (2-Bromo-5-Phenyl-Isonicotinic Acid)Replacement of C5-Bromo with a bulky hydrophobic group (Phenyl).A phenyl group can occupy a hydrophobic pocket within the enzyme active site, significantly increasing binding affinity and potency.[1] This is a common strategy in designing potent PHD inhibitors.
Analog 4 (2,5-Dibromoisonicotinamide)Modification of the carboxylic acid to a primary amide.The carboxylic acid is critical for Fe(II) chelation. Converting it to an amide may disrupt this key interaction, likely leading to a significant loss of activity unless the amide can participate in other favorable hydrogen bonding.[4]

Key SAR Insights:

  • Fe(II) Chelation is Essential: The pyridine nitrogen and the carboxylic acid group are the primary anchors to the catalytic iron. Modifications that remove or sterically hinder these groups are generally detrimental to activity.

  • Exploiting Hydrophobic Pockets: The region of the active site that normally binds the HIF-α substrate contains hydrophobic residues. Introducing moderately sized, hydrophobic substituents on the pyridine ring (e.g., a phenyl group) that can access these pockets is a proven strategy for enhancing potency.[1]

  • Role of Halogens: Halogens like bromine and chlorine can increase potency through favorable electronic and steric interactions. Their optimal placement is determined by the specific contours of the enzyme's active site.

  • Cell Permeability: While enzymatic inhibition is key, the overall cellular activity depends on the compound's ability to cross the cell membrane. Balancing the polarity required for active site binding with sufficient lipophilicity for cell entry is a critical aspect of drug design.

Experimental Protocols for Biological Evaluation

To validate the biological activity of this compound analogs, a two-tiered experimental approach is recommended. First, a cell-based reporter assay is used to determine the compound's efficacy in activating the HIF pathway. Second, a general cytotoxicity assay is performed to ensure that the observed activity is not due to non-specific toxic effects.

HIF-1α Reporter Gene Assay

This assay quantitatively measures the ability of a compound to induce HIF-1 transcriptional activity. It utilizes a cell line stably transfected with a reporter gene (e.g., Firefly Luciferase) under the control of a promoter containing multiple Hypoxia Response Elements (HREs).[5]

Workflow_HIF_Assay cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_read Signal Detection cluster_analysis Data Analysis P1 1. Seed HRE-Luciferase reporter cells in a 96-well plate. P2 2. Incubate for 24 hours to allow cell attachment. P1->P2 T2 4. Add compounds to cells. Include Vehicle (DMSO) and Positive (e.g., Roxadustat) controls. P2->T2 T1 3. Prepare serial dilutions of test compounds (e.g., 0.1 µM to 100 µM). T1->T2 T3 5. Incubate for 18-24 hours under normoxic conditions. T2->T3 R1 6. Lyse cells and add Luciferase substrate. T3->R1 R2 7. Measure luminescence using a plate reader. R1->R2 A1 8. Normalize data to vehicle control. R2->A1 A2 9. Plot dose-response curve and calculate EC50 value. A1->A2

Caption: Workflow for a HIF-1α Luciferase Reporter Gene Assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed human cells (e.g., HCT116 or HEK293) stably expressing an HRE-luciferase reporter construct into a 96-well white, clear-bottom plate at a density of 20,000 cells per well. Incubate for 20-24 hours at 37°C and 5% CO₂.[6]

  • Compound Preparation: Prepare a 10 mM stock solution of each analog in DMSO. Perform serial dilutions in culture medium to create a range of final treatment concentrations (e.g., from 0.1 µM to 100 µM).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., 0.1% DMSO) and a known PHD inhibitor positive control (e.g., Roxadustat).

  • Incubation: Incubate the plate for 18 hours at 37°C and 5% CO₂.[7]

  • Lysis and Signal Detection: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a luciferase assay reagent according to the manufacturer's instructions (e.g., Promega Nano-Glo®).

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Plot the fold induction against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. It is a crucial counterscreen to rule out false positives from the primary assay.[8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well clear plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with the same concentrations of analogs as used in the reporter assay. Include a "no cells" blank control and a vehicle control. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8] During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant decrease in viability indicates that the compound is cytotoxic at that concentration.

Conclusion

The this compound scaffold represents a promising starting point for the development of small molecule inhibitors of HIF prolyl hydroxylases. Its biological activity is intrinsically linked to the core pyridine-4-carboxylic acid motif, which effectively chelates the catalytic iron at the PHD active site. The potency and selectivity of its analogs can be rationally modulated by substituting the pyridine ring to optimize interactions with the enzyme's binding pockets and to fine-tune physicochemical properties for improved cell permeability. The experimental workflows provided herein offer a validated system for researchers to quantitatively assess the efficacy and cytotoxicity of novel analogs, enabling the generation of robust data to guide further drug development efforts.

References

A Researcher's Guide to Confirming the Purity of 2,5-Dibromoisonicotinic Acid via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the synthesis of safe and effective therapeutics. 2,5-Dibromoisonicotinic acid, a key building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth comparison of spectroscopic techniques to rigorously confirm the purity of this critical reagent, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The structural integrity of this compound is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields, and the generation of potentially toxic byproducts in subsequent synthetic steps.[1][2] Therefore, a multi-faceted analytical approach is essential to ensure its chemical identity and purity.

The Spectroscopic Toolkit: A Comparative Overview

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for the purity assessment of this compound.[3][4][5] Each technique offers unique insights into the molecular structure and potential contaminants.

Spectroscopic TechniqueInformation ProvidedStrengths for Purity AnalysisLimitations
¹H NMR Spectroscopy Proton environment and connectivityExcellent for identifying and quantifying proton-bearing impurities. Provides a distinct fingerprint of the molecule.May not detect impurities lacking protons. Signal overlap can complicate analysis.
¹³C NMR Spectroscopy Carbon skeleton of the moleculeConfirms the carbon framework and can reveal the presence of isomeric impurities or those without protons.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.
FT-IR Spectroscopy Functional groups presentRapid and sensitive method for confirming the presence of key functional groups (e.g., carboxylic acid, C-Br bonds).Provides limited information on the overall molecular structure and is less effective for quantifying impurities.
Mass Spectrometry (MS) Molecular weight and fragmentation patternHighly sensitive for detecting trace impurities and confirming the molecular weight of the target compound.[5]Isomeric impurities may not be distinguishable. Ionization methods can influence fragmentation patterns.

In-Depth Analysis and Expected Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation and purity assessment of organic molecules.[4][5] By analyzing the chemical shifts, coupling constants, and integration of the proton (¹H) and carbon-13 (¹³C) nuclei, a detailed picture of the molecular structure emerges.

Expected ¹H NMR Data (in DMSO-d₆):

For a pure sample of this compound, the ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift.

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
H-3~8.3Singlet1H
H-6~8.7Singlet1H
-COOH>13.0Broad Singlet1H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Expected ¹³C NMR Data (in DMSO-d₆):

The ¹³C NMR spectrum provides complementary information, confirming the carbon backbone of the molecule.

CarbonExpected Chemical Shift (ppm)
C-2~145
C-3~140
C-4~148
C-5~122
C-6~155
-COOH~165

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer acquisition time will be necessary compared to the ¹H spectrum.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative proton ratios. Compare the observed chemical shifts with expected values and check for the presence of any unexpected signals that might indicate impurities.

Visualizing the NMR Workflow

Caption: Workflow for NMR-based purity analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Fingerprint

FT-IR spectroscopy is a quick and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[6] For this compound, the IR spectrum will be characterized by the presence of a carboxylic acid and carbon-bromine bonds.

Expected FT-IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500Strong, very broad
C=O (Carboxylic Acid)1710-1680Strong
C=N, C=C (Aromatic)1600-1450Medium to strong
C-Br680-515Medium to strong

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values. The absence of unexpected peaks is a good indicator of purity.

Visualizing the FT-IR Workflow

Caption: Workflow for FT-IR-based purity analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, through analysis of its fragmentation pattern, further structural information.[4][7] For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms.

Expected Mass Spectrometry Data:

The molecular formula of this compound is C₆H₃Br₂NO₂.[8][9] Its monoisotopic mass is approximately 278.853 Da.[8] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a cluster of three peaks with a characteristic 1:2:1 intensity ratio at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺.

IonExpected m/z
[M]⁺ (C₆H₃⁷⁹Br₂NO₂)~279
[M+2]⁺ (C₆H₃⁷⁹Br⁸¹BrNO₂)~281
[M+4]⁺ (C₆H₃⁸¹Br₂NO₂)~283
[M-COOH]⁺~234, 236, 238

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). LC-MS is generally preferred for this type of compound.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is a suitable technique to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.

  • Mass Analysis: Acquire the full scan mass spectrum.

  • Data Analysis: Identify the molecular ion cluster and characteristic fragment ions. The absence of significant peaks at other m/z values is indicative of a pure sample.

Visualizing the MS Workflow

Caption: Workflow for MS-based purity analysis.

Comparison with Alternative Purity Assessment Methods

While spectroscopic methods are powerful, other techniques can provide complementary information.

  • Melting Point Analysis: A sharp and well-defined melting point is a good indicator of purity.[3][10] Impurities will typically cause a depression and broadening of the melting point range.

  • Chromatographic Techniques (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating and quantifying impurities.[4][5] When coupled with a mass spectrometer (LC-MS, GC-MS), these techniques provide definitive identification of impurities.

  • Elemental Analysis: This technique determines the elemental composition of a sample and can be used to confirm the empirical formula.[4]

Conclusion: A Holistic Approach to Purity Confirmation

Confirming the purity of this compound requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While ¹H NMR provides the most detailed structural information and is excellent for identifying proton-bearing impurities, FT-IR offers a rapid confirmation of functional groups, and mass spectrometry provides an accurate molecular weight and high sensitivity for detecting trace contaminants. By integrating the data from these methods, researchers can have a high degree of confidence in the purity of their starting material, thereby ensuring the integrity and reproducibility of their synthetic endeavors.

References

A Senior Application Scientist's Guide to Assessing Catalyst Efficacy for 2,5-Dibromoisonicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,5-Dibromoisonicotinic Acid

This compound is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] Its di-halogenated pyridine core offers two distinct reaction sites for sequential and selective functionalization, enabling the construction of complex molecular architectures. The carboxylic acid moiety provides a handle for further derivatization or can influence the compound's physicochemical properties, such as solubility and binding characteristics. The ability to efficiently and selectively catalyze reactions at the C2 and C5 positions is paramount for leveraging this versatile scaffold in drug discovery programs and for the synthesis of novel organic materials.[2][3]

This guide provides an in-depth comparison of catalytic systems for the most common and synthetically valuable transformations of this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We will move beyond simple protocol recitation to explore the causality behind catalyst selection, provide robust, self-validating experimental designs, and present comparative data to guide your synthetic strategy.

Pillar 1: The Theoretical Framework for Assessing Catalyst Efficacy

Before comparing specific catalysts, it is crucial to establish the quantitative metrics used to define their performance. A catalyst's "efficacy" is not merely about achieving a high yield; it encompasses efficiency, stability, and productivity.

Key Performance Metrics:

  • Turnover Number (TON): This dimensionless quantity represents the absolute number of moles of substrate that one mole of catalyst can convert before becoming deactivated.[4] It is a measure of the catalyst's stability and overall productivity. A high TON is desirable for cost-effectiveness, especially when using precious metal catalysts.

    • Calculation: TON = (moles of product) / (moles of catalyst)[5]

  • Turnover Frequency (TOF): TOF measures the rate at which a catalyst performs its function, defined as the number of catalytic cycles per active site per unit of time (typically s⁻¹ or h⁻¹).[6][7] It is a direct indicator of the intrinsic activity of the catalytic center under specific reaction conditions.[4][7]

    • Calculation: TOF = TON / (reaction time)[5]

A truly effective catalyst exhibits both a high TON, indicating it is robust and can facilitate many transformations, and a high TOF, indicating it does so quickly. Comparing catalysts using these standardized metrics allows for an objective assessment of their relative performance, independent of reaction scale or catalyst loading.[7]

Pillar 2: Comparative Analysis of Catalytic Systems for Cross-Coupling Reactions

The choice of catalyst is intrinsically linked to the specific bond being formed. For a substrate like this compound, palladium-catalyzed cross-coupling reactions are the most powerful tools for C-C and C-N bond formation.[8] The general catalytic cycle for these reactions provides a foundational understanding of the process.

Palladium_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OA_Complex R-Pd(II)-X(L_n) Pd0->OA_Complex Oxidative Addition (R-X) Trans_Complex R-Pd(II)-R'(L_n) OA_Complex->Trans_Complex Transmetalation (Suzuki) or Amine Coordination (B-H) Product_Complex Pd(0)L_n Trans_Complex->Product_Complex Reductive Elimination (R-R') Final_Product Functionalized Product (R-R') Product_Complex->Final_Product Aryl_Halide This compound (R-X) Aryl_Halide->OA_Complex Coupling_Partner Coupling Partner (e.g., R'-B(OH)₂, R'-NH₂, R'-C≡CH) Coupling_Partner->Trans_Complex

Caption: General Palladium Cross-Coupling Cycle.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, coupling an organoboron species with an organohalide.[9] For di-halogenated substrates, achieving regioselectivity can be a challenge, but the reactivity difference between the two bromine atoms on the pyridine ring, influenced by electronic and steric factors, can be exploited.

Causality of Catalyst Selection: The success of a Suzuki coupling hinges on the ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are generally required to facilitate the oxidative addition of the aryl halide (often the rate-limiting step) and promote the reductive elimination to release the product.[10][11]

Comparative Data for Suzuki-Miyaura Catalysts

Catalyst System (Precursor / Ligand) Base Solvent Temp (°C) Typical Yield (%) Key Advantages & Considerations
Pd(PPh₃)₄ K₂CO₃ / K₃PO₄ Toluene/H₂O or Dioxane/H₂O 90-100 75-90 "Workhorse" catalyst, good for general-purpose couplings. May require higher temperatures.[12][13]
Pd(OAc)₂ / SPhos K₃PO₄ DMF or Dioxane 80-110 80-95 Highly active for challenging substrates due to the bulky and electron-rich SPhos ligand.[14]
PdCl₂(dppf) Cs₂CO₃ Dioxane 100-120 85-98 Excellent for a broad range of substrates; the dppf ligand provides good stability.[8]

| NiCl₂(PPh₃)₂ | K₃PO₄ | Dioxane | 80-100 | 70-85 | A cost-effective alternative to palladium, particularly for aryl bromides.[14] |

Note: Yields are representative and highly dependent on the specific boronic acid coupling partner.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation for synthesizing countless pharmaceutical compounds.[15][16] The reaction couples an amine with an aryl halide.

Causality of Catalyst Selection: Similar to Suzuki coupling, ligand choice is paramount. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to create a coordinatively unsaturated palladium center that can readily undergo oxidative addition and subsequent amine binding.[17][18] The choice of base is also critical, as it must be strong enough to deprotonate the amine-palladium complex without causing side reactions.[17]

Comparative Data for Buchwald-Hartwig Catalysts

Catalyst System (Precursor / Ligand) Base Solvent Temp (°C) Typical Yield (%) Key Advantages & Considerations
Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 80-110 70-90 An early, effective system, particularly for secondary amines.[15]
Pd(OAc)₂ / XPhos K₃PO₄ / KOt-Bu Toluene or Dioxane 100-110 85-98 Highly general and effective for a wide range of amines, including primary amines and challenging substrates.[17]

| Pd₂(dba)₃ / BrettPhos | K₂CO₃ / Cs₂CO₃ | t-Amyl Alcohol | 100-110 | 80-95 | Excellent for coupling primary amines with high functional group tolerance.[19] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples a terminal alkyne with an aryl halide, providing direct access to conjugated enyne systems.[20] This reaction is unique in that it typically employs a dual-catalyst system.

Causality of Catalyst Selection: The standard Sonogashira reaction involves a palladium catalyst for the main cross-coupling cycle and a copper(I) co-catalyst (typically CuI) to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[21][22] The amine base serves both to deprotonate the alkyne and as a solvent.

Comparative Data for Sonogashira Catalysts

Catalyst System (Pd / Cu / Ligand) Base Solvent Temp (°C) Typical Yield (%) Key Advantages & Considerations
PdCl₂(PPh₃)₂ / CuI / PPh₃ Et₃N / Diisopropylamine DMF or THF 25-100 80-95 The classic Sonogashira conditions; reliable and widely used.[23]
Pd(OAc)₂ / CuI / PPh₃ Et₃N DMF 80-100 75-92 A common and effective alternative palladium precursor.[23]

| (NHC)-Pd / (NHC)-Cu | Amine Base | Various | 25-80 | 85-99 | N-Heterocyclic Carbene (NHC) ligands can offer enhanced stability and activity, allowing for lower catalyst loadings.[24] |

Pillar 3: Self-Validating Experimental Protocols & Workflows

A trustworthy protocol is one that includes built-in checkpoints for validation. The following protocols incorporate reaction monitoring, a critical step to ensure reaction completion and identify potential issues.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Substrate, Coupling Partner, Base, Solvent, Catalyst setup->reagents heat Heat to Reaction Temperature reagents->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: A self-validating experimental workflow.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is representative for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.2 eq for mono-coupling; 2.2-2.5 eq for di-coupling)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Ethanol/Water 4:1:1)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Validation Step: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS every 2-4 hours.[25] The disappearance of the starting material indicates completion.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to pH ~4-5, which may precipitate the product.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is representative for the coupling of a primary or secondary amine with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Glovebox or Schlenk line for handling air-sensitive reagents.

Procedure:

  • Causality: The use of a glovebox is highly recommended as the palladium(0) active species and some phosphine ligands are sensitive to oxygen.

  • Inside a glovebox, add the palladium precursor, ligand, and base to a dry reaction vial or flask.

  • Add this compound and a magnetic stir bar.

  • Add the solvent, followed by the amine.

  • Seal the vessel, remove it from the glovebox, and heat to the desired temperature (e.g., 100 °C).

  • Validation Step: Monitor the reaction progress by LC-MS.[25] This is crucial as side reactions like hydrodehalogenation can occur.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Catalyst Selection Strategy

The optimal catalyst for a given transformation of this compound depends on the desired bond formation, cost considerations, and required functional group tolerance.

  • For C-C bond formation (Suzuki) , Pd(PPh₃)₄ is a reliable starting point, but for more challenging couplings or to improve reaction rates, a more advanced system like Pd(OAc)₂ / SPhos is recommended.[8][14]

  • For C-N bond formation (Buchwald-Hartwig) , modern biarylphosphine ligands are essential. The Pd(OAc)₂ / XPhos system offers broad applicability and high efficiency for a variety of amines.[17]

  • For C-C(alkynyl) bond formation (Sonogashira) , the standard PdCl₂(PPh₃)₂ / CuI system remains highly effective and is the recommended first choice for its reliability.[23]

This guide provides the foundational knowledge and practical protocols to effectively assess and deploy catalysts for the functionalization of this compound. By understanding the metrics of catalyst performance and the chemical principles guiding their selection, researchers can accelerate their discovery programs and develop robust, efficient synthetic routes.

References

A Comparative Guide to the Synthetic Routes of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dibromoisonicotinic acid (IUPAC name: 2,5-Dibromo-4-pyridinecarboxylic acid), with the Chemical Abstracts Service (CAS) registry number 942473-59-8, is a halogenated pyridine derivative of significant interest in the development of novel pharmaceuticals and functional materials.[1][2] The presence of two bromine atoms and a carboxylic acid group on the pyridine ring offers multiple reactive sites for further chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules. This guide will explore and compare potential synthetic strategies, providing a robust resource for researchers in the field.

Strategic Approaches to Synthesis

The synthesis of this compound presents a unique challenge due to the electron-deficient nature of the pyridine ring, which makes electrophilic substitution reactions, such as bromination, difficult.[3] Furthermore, the directing effects of the existing substituents must be carefully considered to achieve the desired 2,5-disubstitution pattern. Two primary strategies can be envisioned:

  • Direct Bromination of Isonicotinic Acid: This approach involves the direct introduction of two bromine atoms onto the isonicotinic acid backbone.

  • Multi-step Synthesis from a Pre-functionalized Pyridine: This strategy involves the synthesis of a pyridine ring already bearing the desired bromine atoms, followed by the introduction or modification of the carboxylic acid group at the 4-position.

This guide will now detail the theoretical and practical aspects of these approaches.

Route 1: Direct Bromination of Isonicotinic Acid

The direct bromination of isonicotinic acid is a conceptually straightforward but practically challenging route. The electron-withdrawing carboxylic acid group and the nitrogen atom in the pyridine ring deactivate the system towards electrophilic attack.

Mechanistic Considerations

The bromination of pyridine derivatives proceeds via an electrophilic aromatic substitution mechanism.[3] The reaction requires a potent electrophilic bromine source and often harsh reaction conditions to overcome the low nucleophilicity of the pyridine ring. The regioselectivity of the bromination is governed by the electronic effects of the substituents. For isonicotinic acid, the carboxylic acid group is a meta-directing deactivator, while the pyridine nitrogen also deactivates the ring, particularly at the ortho and para positions. This makes direct bromination at the 2 and 5 positions a complex undertaking that may lead to a mixture of products or require specific catalytic systems to achieve the desired regioselectivity.

Proposed Experimental Protocol

Reaction Scheme:

G Isonicotinic_acid Isonicotinic Acid Product This compound Isonicotinic_acid->Product High Temperature Reagents Br₂, Oleum/H₂SO₄

Caption: Proposed direct bromination of isonicotinic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing a solution of sodium thiosulfate to neutralize bromine vapors), and a dropping funnel is charged with isonicotinic acid.

  • Reaction Medium: Fuming sulfuric acid (oleum) or concentrated sulfuric acid is carefully added to the flask while cooling in an ice bath.

  • Bromination: Elemental bromine is added dropwise to the stirred solution at a controlled temperature.

  • Reaction Conditions: The reaction mixture is heated to a high temperature (e.g., 120-150 °C) for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with cold water, and then with a dilute solution of sodium thiosulfate to remove any unreacted bromine.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford this compound.

Data Summary Table:

ParameterValueReference
Starting MaterialIsonicotinic Acid[5][6]
ReagentsBromine, Oleum/H₂SO₄[3]
TemperatureHigh (e.g., 120-150 °C)[3]
Expected ProductThis compound[1]
Potential ByproductsMonobrominated isomers, polybrominated products[3]

Causality Behind Experimental Choices:

  • Harsh Conditions: The use of oleum or concentrated sulfuric acid as a solvent and high temperatures are necessary to activate the deactivated pyridine ring towards electrophilic substitution.

  • Stoichiometry of Bromine: Careful control of the bromine stoichiometry is crucial to favor di-bromination while minimizing the formation of mono-brominated and poly-brominated byproducts.

Route 2: Multi-step Synthesis via 2,5-Dibromopyridine

This approach involves the initial synthesis of 2,5-dibromopyridine, which is then carboxylated at the 4-position. This strategy offers better control over the regiochemistry of the halogenation.

Synthesis of 2,5-Dibromopyridine

A known method for the synthesis of 2,5-dibromopyridine starts from 2-aminopyridine.[7]

Reaction Scheme:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Sandmeyer Reaction 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Br₂ 2,5-Dibromopyridine 2,5-Dibromopyridine 2-Amino-5-bromopyridine->2,5-Dibromopyridine NaNO₂, HBr, CuBr

Caption: Synthesis of 2,5-Dibromopyridine from 2-Aminopyridine.

Detailed Protocol for 2,5-Dibromopyridine Synthesis: [7]

  • Acetylation of 2-Aminopyridine: 2-Aminopyridine is first protected by acetylation with acetic anhydride to form 2-acetamidopyridine. This step moderates the activating effect of the amino group and directs the subsequent bromination.

  • Bromination of 2-Acetamidopyridine: The protected aminopyridine is then brominated, typically with bromine in acetic acid, to yield 2-acetamido-5-bromopyridine.

  • Hydrolysis: The acetyl group is removed by acid or base hydrolysis to give 2-amino-5-bromopyridine.

  • Sandmeyer Reaction: The 2-amino-5-bromopyridine is then subjected to a Sandmeyer reaction. The amino group is diazotized with sodium nitrite in the presence of hydrobromic acid, and the resulting diazonium salt is treated with cuprous bromide to replace the diazonium group with a bromine atom, yielding 2,5-dibromopyridine. The reaction is typically carried out at low temperatures (-5 to 15 °C).[7]

Carboxylation of 2,5-Dibromopyridine

Once 2,5-dibromopyridine is obtained, the next step is the introduction of a carboxylic acid group at the 4-position. This can be achieved through a lithium-halogen exchange followed by carboxylation.

Reaction Scheme:

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Carboxylation 2,5-Dibromopyridine 2,5-Dibromopyridine 2,5-Dibromo-4-lithiopyridine 2,5-Dibromo-4-lithiopyridine 2,5-Dibromopyridine->2,5-Dibromo-4-lithiopyridine n-BuLi, low temp. This compound This compound 2,5-Dibromo-4-lithiopyridine->this compound 1. CO₂ (s) 2. H₃O⁺

Caption: Carboxylation of 2,5-Dibromopyridine.

Proposed Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen) is charged with 2,5-dibromopyridine dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF).

  • Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The bromine at the 4-position is expected to be more susceptible to lithium-halogen exchange due to the directing effect of the nitrogen atom and the other bromine atoms.

  • Carboxylation: After stirring at low temperature for a period of time, the reaction is quenched by the addition of solid carbon dioxide (dry ice). The dry ice is added in excess to ensure complete carboxylation.

  • Work-up: The reaction mixture is allowed to warm to room temperature, and then quenched with water or a dilute acid. The aqueous layer is separated, and the pH is adjusted to an acidic value (e.g., pH 3-4) to precipitate the carboxylic acid.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

Data Summary Table:

ParameterValueReference
Starting Material2,5-Dibromopyridine[7]
Reagentsn-Butyllithium, Carbon Dioxide
TemperatureLow (e.g., -78 °C)
Expected ProductThis compound[1]
Key ConsiderationsAnhydrous conditions, inert atmosphere

Causality Behind Experimental Choices:

  • Lithium-Halogen Exchange: This is a powerful method for the formation of carbon-carbon bonds by converting an aryl halide into a highly nucleophilic organolithium species.

  • Low Temperature: The reaction is performed at very low temperatures to prevent side reactions, such as the decomposition of the organolithium intermediate.

  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

Comparison of Synthetic Routes

FeatureRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Number of Steps Fewer (potentially one)More
Control of Regioselectivity Difficult, may lead to mixturesExcellent
Reaction Conditions Harsh (high temperature, strong acids)Milder in some steps, but requires cryogenic temperatures and inert atmosphere for carboxylation
Starting Materials Readily available (Isonicotinic acid)Requires synthesis of 2,5-dibromopyridine
Overall Yield Potentially lower due to side reactionsPotentially higher and more reproducible
Scalability May be challenging due to harsh conditionsGenerally more scalable, though the lithiation step requires specialized equipment

Conclusion

Both direct bromination and a multi-step approach present viable, albeit challenging, pathways to this compound. The choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the available equipment, and the tolerance for product purification.

  • Route 1 (Direct Bromination) may be explored for small-scale synthesis where a rapid, albeit potentially low-yielding, access to the compound is desired. However, significant optimization would be required to control the regioselectivity and minimize byproduct formation.

  • Route 2 (Multi-step Synthesis) offers a more controlled and likely higher-yielding approach, making it more suitable for larger-scale production and for ensuring high purity of the final product. The synthesis of the 2,5-dibromopyridine intermediate is well-documented, and the subsequent carboxylation, while requiring specific techniques, is a reliable transformation.

For researchers in drug development and materials science who require a reliable and scalable source of high-purity this compound, the multi-step synthetic route is the recommended approach.

References

A Comparative Crystallographic Guide to 2,5-Dibromoisonicotinic Acid Derivatives: Structural Insights for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of active pharmaceutical ingredients (APIs) and their derivatives is a cornerstone of modern drug development. X-ray crystallography provides an atomic-level understanding of molecular geometry, conformation, and intermolecular interactions, which are critical determinants of a drug's physicochemical properties, such as solubility, stability, and bioavailability.[1] This guide offers a comparative X-ray crystallographic analysis of derivatives of 2,5-dibromoisonicotinic acid, a halogenated pyridine carboxylic acid scaffold of interest in medicinal chemistry.

The Significance of Structural Analysis in Drug Development

The three-dimensional arrangement of molecules in a crystal lattice dictates many of the bulk properties of a pharmaceutical solid. Understanding these arrangements through X-ray crystallography allows scientists to:

  • Identify and characterize polymorphs: Different crystalline forms of the same compound can have vastly different properties.

  • Engineer cocrystals: Modifying an API's properties by co-crystallizing it with a benign guest molecule is a common strategy in drug formulation.

  • Guide rational drug design: Knowledge of intermolecular interactions can inform the design of new molecules with improved properties.

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure involves several key stages. The following is a generalized protocol based on common practices for small organic molecules.

Synthesis and Crystallization

The synthesis of this compound derivatives, such as esters and amides, typically involves standard organic chemistry transformations. For instance, the synthesis of an ester derivative like ethyl 2,5-dibromoisonicotinate would likely proceed via Fischer esterification of the parent carboxylic acid with ethanol in the presence of an acid catalyst.

Generalized Protocol for Esterification:

  • Reaction Setup: To a solution of this compound in an excess of absolute ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • Reflux: The reaction mixture is heated at reflux for several hours to drive the equilibrium towards the ester product.

  • Workup: After cooling, the excess ethanol is removed under reduced pressure. The residue is then neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography to yield the pure ester.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound. The choice of solvent is critical and often determined empirically.

G cluster_synthesis Synthesis cluster_crystallization Crystallization Parent Acid This compound Reagents Ethanol, Acid Catalyst Parent Acid->Reagents Reaction Esterification Reagents->Reaction Purification Column Chromatography Reaction->Purification Pure Ester Ethyl 2,5-Dibromoisonicotinate Solvent Suitable Solvent Pure Ester->Solvent Evaporation Slow Evaporation Solvent->Evaporation Single Crystal Single Crystal Evaporation->Single Crystal

Figure 1: Generalized workflow for the synthesis and crystallization of an ester derivative.
X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Comparative Structural Analysis

The Crystal Structure of Ethyl 5-amino-2-bromoisonicotinate

A detailed crystallographic study of ethyl 5-amino-2-bromoisonicotinate reveals key structural features that can be compared with the parent acid and other derivatives.[2][3]

Parameter Value
Chemical Formula C₈H₉BrN₂O₂
Crystal System Monoclinic
Space Group P2₁/n
Key Intramolecular Interactions N—H⋯O and C—H⋯O hydrogen bonds
Key Intermolecular Interactions N—H⋯N hydrogen bonds forming zigzag chains

Molecular Geometry:

The isonicotinate ring system is essentially planar. The ethyl group is also in a planar orientation with respect to the ring, as indicated by the C6—O1—C7—C8 torsion angle of 175.2(2)°.[2] This planarity is consolidated by intramolecular N—H⋯O and C—H⋯O interactions.[2]

G

Figure 2: Molecular structure of ethyl 5-amino-2-bromoisonicotinate.

Intermolecular Interactions and Crystal Packing:

The crystal packing is dominated by N—H⋯N hydrogen bonds, which link the molecules into zigzag chains along the[4] direction.[2] Hirshfeld surface analysis indicates that H⋯H (33.2%), Br⋯H/H⋯Br (20.9%), O⋯H/H⋯O (11.2%), C⋯H/H⋯C (11.1%), and N⋯H/H⋯N (10%) contacts are the most significant contributors to the crystal packing.[2]

Comparison with this compound (Parent Compound)
  • Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. It is highly probable that this compound would form dimeric structures through O—H⋯O hydrogen bonds between the carboxylic acid moieties, a common motif for carboxylic acids in the solid state.

  • Halogen Bonding: The two bromine atoms are potential halogen bond donors. We might expect to see Br⋯N or Br⋯O interactions contributing to the crystal packing.

  • π-π Stacking: Pyridine rings are known to engage in π-π stacking interactions, which would likely also play a role in the crystal structure of the parent acid.

Influence of Functional Group Modification

The comparison between the expected structure of the parent acid and the observed structure of the ethyl 5-amino-2-bromoisonicotinate derivative highlights the profound impact of functional group modification on the supramolecular assembly.

  • Esterification: The conversion of the carboxylic acid to an ethyl ester removes the strong O—H⋯O hydrogen bonding capability. This is compensated for in the derivative by the introduction of an amino group.

  • Amino Substitution: The amino group in the derivative acts as a hydrogen bond donor, forming N—H⋯N interactions that direct the crystal packing. This demonstrates how the introduction of a different hydrogen bonding group can completely alter the supramolecular synthons.

Implications for Drug Development

The insights gained from the crystallographic analysis of this compound derivatives are valuable for drug development professionals. By understanding how different functional groups influence intermolecular interactions and crystal packing, it becomes possible to:

  • Tune Physicochemical Properties: For example, by introducing specific functional groups, one could disrupt or encourage certain packing motifs to improve solubility.

  • Design Stable Formulations: A thorough understanding of the solid-state structure is essential for developing stable and reliable drug formulations.

  • Predict Crystal Structures: Computational methods, informed by experimental data from related structures, can be used to predict the crystal structures of new derivatives, accelerating the material characterization process.

Conclusion

The X-ray crystallographic analysis of this compound derivatives, exemplified by ethyl 5-amino-2-bromoisonicotinate, provides a window into the intricate world of molecular self-assembly in the solid state. This guide has demonstrated how a detailed examination of a single derivative, when placed in the broader context of related structures, can yield valuable insights into the principles of crystal engineering. For researchers in drug development, a deep understanding of these principles is not merely an academic exercise but a practical tool for the rational design of new medicines with optimized properties.

References

A Head-to-Head Comparison of Suzuki and Stille Coupling for the Functionalization of 2,5-Dibromoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Synthetic Chemistry and Drug Development

The strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine ring, particularly substituted isonicotinic acids, represents a privileged motif. The selective introduction of new carbon-carbon bonds at specific positions on such rings is often a pivotal step in the synthesis of complex molecular architectures. Palladium-catalyzed cross-coupling reactions stand as the preeminent tools for this purpose, with the Suzuki-Miyaura and Stille couplings being two of the most powerful and widely adopted methods.[1][2]

This guide provides a detailed, head-to-head comparison of the Suzuki and Stille couplings for the functionalization of a challenging, electron-deficient substrate: 2,5-dibromoisonicotinic acid. We will delve into the mechanistic underpinnings of each reaction, present comparative experimental data, and offer practical guidance to help researchers select the optimal methodology for their specific synthetic goals.

At a Glance: Core Differences Between Suzuki and Stille Couplings

While both reactions are catalyzed by palladium and proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination, the nature of the organometallic reagent—organoboron versus organotin—is the defining difference.[3][4] This fundamental distinction has profound implications for toxicity, reaction conditions, functional group tolerance, and purification.

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronate esters)[5]Organotin compounds (organostannanes)[5]
Toxicity Low toxicity of boron reagents and byproducts[5]High toxicity of organotin reagents and byproducts[5][6]
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation)[1]Organostannanes are generally stable to air and moisture[1][6]
Reaction Conditions Typically requires a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃)[1]Often proceeds under neutral or mildly basic conditions[1]
Functional Group Tolerance Broad, but can be sensitive to acidic protons and strong bases[1][3]Excellent, tolerates a wide range of functional groups[1][7]
Byproduct Removal Boron-based byproducts are often water-soluble and easily removed[1]Tin-based byproducts can be challenging to remove from the product[5][8]

Mechanistic Overview: A Tale of Two Transmetalations

The catalytic cycles for both the Suzuki and Stille couplings are well-established.[3][6] The key divergence lies in the transmetalation step, where the organic group is transferred from the organometallic reagent to the palladium center.

The Suzuki Coupling Catalytic Cycle

The Suzuki reaction begins with the oxidative addition of the aryl halide to a Pd(0) complex.[3] A crucial distinction from the Stille coupling is the necessity of a base to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9] The cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar²-B(OR)₂ (Base) PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Ar¹-Ar² Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X PdII Ar¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar²-SnR₃ PdII_Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Ar2 RedElim Reductive Elimination PdII_Ar2->RedElim RedElim->Pd0 Ar¹-Ar² Workflow_Comparison cluster_suzuki Suzuki Workflow cluster_stille Stille Workflow S1 Combine Aryl Halide, Boronic Acid, & Base S2 Inert Atmosphere S1->S2 S3 Add Degassed Solvent & Catalyst S2->S3 S4 Heat (80-100°C) S3->S4 S5 Aqueous Workup S4->S5 S6 Chromatography S5->S6 T1 Combine Aryl Halide & Catalyst T2 Inert Atmosphere T1->T2 T3 Add Anhydrous Solvent & Organostannane T2->T3 T4 Heat (80-110°C) T3->T4 T5 KF Workup & Filtration T4->T5 T6 Chromatography T5->T6

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dibromoisonicotinic acid
Reactant of Route 2
2,5-Dibromoisonicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.